(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQASRVLTKCPNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424367 | |
| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-43-4 | |
| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This document delves into the nuanced chemical characteristics of this specific derivative, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will explore a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics, discuss its chemical reactivity, and survey the landscape of its potential therapeutic applications based on the rich pharmacology of the 1,2,4-oxadiazole class of compounds.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in pharmaceutical sciences due to its favorable physicochemical properties and broad spectrum of biological activities.[2][3] Its metabolic stability, a consequence of its aromatic character and resistance to enzymatic degradation, makes it an attractive scaffold in the design of novel therapeutics.[1] Furthermore, the 1,2,4-oxadiazole ring can act as a bioisosteric replacement for esters and amides, a strategy often employed to enhance a drug candidate's pharmacokinetic profile by improving oral bioavailability and metabolic half-life.[1]
Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][4] The specific substitution pattern on the oxadiazole ring profoundly influences its biological target and efficacy. In the case of this compound, the presence of a benzyl group at the 3-position and a methanamine group at the 5-position suggests a molecule with the potential for diverse biological interactions. This guide aims to provide a detailed chemical foundation for the exploration of this promising compound.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| pKa (most basic) | ~8.5-9.5 (for the primary amine) |
| LogP | ~1.5 - 2.5 |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water, but should be soluble in acidic aqueous solutions. |
Note: These values are estimations and should be confirmed by experimental analysis.
Synthesis and Characterization
A robust and efficient synthesis of this compound is crucial for its further investigation. Based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a multi-step synthetic route is proposed.[5]
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Phenylacetamidoxime
-
To a solution of phenylacetonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of tert-butyl ((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)carbamate (Boc-protected intermediate)
-
To a solution of N-Boc-glycine in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) and stir at room temperature to activate the carboxylic acid.
-
Add the phenylacetamidoxime from Step 1 to the reaction mixture and continue stirring at room temperature.
-
Heat the reaction mixture to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.[1] The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane), dropwise at 0 °C.[6][7]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC.
-
Remove the solvent and excess acid under reduced pressure. The resulting product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to yield the free amine. Purification can be achieved by recrystallization or column chromatography.
Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
| Technique | Expected Salient Features |
| ¹H NMR | - Aromatic protons of the benzyl group: multiplet around δ 7.2-7.4 ppm. - Methylene protons of the benzyl group: singlet around δ 4.0-4.2 ppm. - Methylene protons of the aminomethyl group: singlet around δ 3.8-4.0 ppm. - Amine protons: broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons of the benzyl group: signals in the range of δ 125-140 ppm. - Methylene carbon of the benzyl group: signal around δ 30-35 ppm. - Carbons of the 1,2,4-oxadiazole ring: signals in the range of δ 165-175 ppm. - Methylene carbon of the aminomethyl group: signal around δ 35-40 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine: two bands in the region of 3300-3400 cm⁻¹. - C-H stretching of aromatic and aliphatic groups: ~3000-3100 cm⁻¹ and ~2850-2950 cm⁻¹ respectively. - C=N stretching of the oxadiazole ring: ~1600-1650 cm⁻¹. - C-O stretching of the oxadiazole ring: ~1050-1150 cm⁻¹. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z 190.10. |
Diagram 3: Characterization Workflow
Caption: Workflow for the purification and characterization of the target compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three main structural components: the 1,2,4-oxadiazole ring, the benzyl group, and the primary aminomethyl group.
-
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations. The ring is susceptible to nucleophilic attack, particularly at the C5 position, which can lead to ring-opening reactions under harsh conditions (e.g., strong acids or bases). The N-O bond is the weakest bond in the ring and can be cleaved under reductive or photolytic conditions, leading to rearrangements.[8]
-
Benzyl Group: The benzyl group is relatively inert. The methylene protons are benzylic and can be involved in radical reactions under specific conditions. The phenyl ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the attached oxadiazole ring.
-
Aminomethyl Group: The primary amine is the most reactive functional group in the molecule. It is nucleophilic and basic, and will readily react with electrophiles. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Salt Formation: Reaction with acids to form ammonium salts.
-
The interplay of these reactive sites allows for a wide range of chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules and chemical libraries.
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[9] The specific combination of a benzyl and an aminomethyl substituent in this compound suggests several promising avenues for drug discovery research.
-
Oncology: Many 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated potent anticancer activity against various cancer cell lines.[4] The structural features of the title compound could allow it to interact with various biological targets implicated in cancer, such as kinases, proteases, or protein-protein interactions.
-
Infectious Diseases: The 1,2,4-oxadiazole nucleus is present in several compounds with antibacterial, antifungal, and antiviral properties.[2] The aminomethyl group could be crucial for interacting with bacterial or viral enzymes, or for improving the compound's solubility and cell permeability.
-
Neuroscience: The ability of 1,2,4-oxadiazoles to act as bioisosteres for amides and esters has led to their incorporation into centrally acting agents. They have been explored as ligands for various receptors in the central nervous system, including muscarinic, serotonergic, and benzodiazepine receptors.[1][9]
-
Inflammation and Pain: A number of 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[3] The benzyl group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
The primary amine of this compound provides a convenient handle for further chemical derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This makes it an attractive starting point for lead optimization in a drug discovery program.
Conclusion
This compound is a molecule of significant interest, combining the robust and biologically favorable 1,2,4-oxadiazole core with versatile benzyl and aminomethyl substituents. While experimental data for this specific compound is sparse, this guide has provided a comprehensive theoretical framework for its chemical properties. We have outlined a plausible and detailed synthetic route, predicted its key physicochemical and spectroscopic characteristics, discussed its likely chemical reactivity, and explored its potential applications in drug discovery. This technical guide serves as a valuable resource for researchers and scientists, providing the foundational knowledge necessary to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.
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An In-Depth Technical Guide to (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine and its Derivatives: Synthesis, Characterization, and Applications for the Research Scientist
Foreword: Navigating the Landscape of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups. This five-membered heterocycle is not merely a molecular scaffold but a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
This guide provides an in-depth technical overview of a specific, yet representative, member of this class: (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. We will delve into its synthesis, characterization, and potential applications, offering insights from a field-proven perspective. While a dedicated CAS number for the free base of this compound is not readily found in public databases, its hydrochloride salt is documented, and this guide will serve as a comprehensive resource for researchers working with this and structurally related compounds.
Compound Identification and Physicochemical Properties
Chemical Name: this compound
While a specific CAS Registry Number for the free base is not prominently available, the hydrochloride salt is identified in databases such as PubChem. For the purpose of this guide, we will refer to the parent compound and its common salt.
Molecular Formula: C₁₀H₁₁N₃O
Molecular Weight: 189.22 g/mol
Predicted Physicochemical Properties:
| Property | Value | Source |
| XlogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 189.090212 g/mol | PubChem |
| Topological Polar Surface Area | 63.8 Ų | PubChem |
These predicted properties suggest a compound with good oral bioavailability potential, adhering to many of Lipinski's rules for drug-likeness. The benzyl group provides a hydrophobic region, while the methanamine and the oxadiazole ring itself offer sites for hydrogen bonding, crucial for target engagement.
Synthesis of the 1,2,4-Oxadiazole Core: A Strategic Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime. This approach offers a high degree of flexibility in introducing diverse substituents at the 3- and 5-positions of the oxadiazole ring.
A general and robust protocol for the synthesis of this compound would logically proceed through a protected amine intermediate. The rationale behind using a protecting group, such as a tert-butoxycarbonyl (Boc) group, is to prevent side reactions with the amine functionality during the oxadiazole ring formation.
Proposed Synthetic Workflow
The following diagram illustrates a logical and experimentally sound workflow for the synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established literature procedures for the synthesis of analogous 1,2,4-oxadiazoles.
Step 1: Synthesis of Phenylacetamidoxime
-
To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium carbonate, 1.2 eq) in aqueous ethanol, add phenylacetonitrile (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenylacetamidoxime, which can often be used in the next step without further purification.
Step 2: Synthesis of the O-Acyl Amidoxime Intermediate
-
Dissolve Boc-glycine (1.0 eq), phenylacetamidoxime (1.0 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.
-
Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Dry the organic layer, filter, and concentrate to obtain the crude O-acyl amidoxime intermediate.
Step 3: Cyclodehydration to the 1,2,4-Oxadiazole
-
Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux. The cyclodehydration can often be facilitated by the addition of a catalytic amount of a base (e.g., diisopropylethylamine) or an acid.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the pure tert-butyl ((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)carbamate.
Step 4: Deprotection to Yield the Final Product
-
Dissolve the protected oxadiazole in a suitable solvent such as DCM.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the excess acid and solvent under reduced pressure.
-
The resulting product will be the salt of the amine (e.g., trifluoroacetate or hydrochloride). If the free base is desired, a basic workup can be performed.
Structural Elucidation and Characterization
The unambiguous identification of this compound requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ group around 4.0 ppm). The methylene group attached to the oxadiazole ring and the amine will also have a distinct chemical shift.
-
¹³C NMR: The carbon NMR will provide signals for the carbons of the phenyl ring, the benzylic carbon, the two distinct carbons of the oxadiazole ring, and the methylene carbon of the methanamine moiety. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm.[1]
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A key fragmentation process for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring.[2]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the oxadiazole ring, and C-O-C stretching.
The Role of 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable properties:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Bioisosterism: It can act as a bioisosteric replacement for esters and amides, potentially improving properties like cell permeability and oral bioavailability.
-
Hydrogen Bonding: The nitrogen and oxygen atoms of the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[3][4]
Therapeutic Applications of 1,2,4-Oxadiazole Derivatives
Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic applications:
-
Anticancer Activity: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][5]
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules targeting inflammatory pathways.
-
Antibacterial and Antifungal Agents: The unique electronic properties of the oxadiazole ring have been exploited in the development of novel antimicrobial compounds.[3]
The following diagram illustrates the diverse biological activities of the 1,2,4-oxadiazole core.
Caption: Diverse biological activities of 1,2,4-oxadiazole derivatives.
Safety and Handling
As with any research chemical, proper safety precautions must be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
For related oxadiazole compounds, safety data sheets indicate that they may cause skin and eye irritation.[6] Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.
Future Perspectives
The versatility of the 1,2,4-oxadiazole scaffold ensures its continued importance in drug discovery and materials science. For this compound, future research could focus on:
-
Library Synthesis: Expanding the substitution on the benzyl ring and derivatizing the primary amine to create a library of compounds for biological screening.
-
Mechanism of Action Studies: If biological activity is identified, elucidating the specific molecular targets and pathways involved.
-
Development of Prodrugs: Modifying the primary amine to create prodrugs with enhanced pharmacokinetic properties.
Conclusion
This compound represents a valuable building block and a potential pharmacophore in the vast and ever-expanding field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and the broader context of the 1,2,4-oxadiazole class of compounds. By understanding the fundamental chemistry and biological potential of this scaffold, researchers are well-equipped to explore its utility in the development of novel therapeutic agents.
References
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: )
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (URL: [Link])
-
Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives - ResearchGate. (URL: [Link])
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- SAFETY D
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Unraveling the Molecular Trajectory of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide to Mechanistic Elucidation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine represents a specific embodiment of this privileged scaffold, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for investigating the molecular pathways through which this compound may exert its biological effects. By leveraging established knowledge of the 1,2,4-oxadiazole class, we propose several putative mechanisms of action and detail the requisite experimental workflows for their validation. This document serves as an in-depth resource for researchers seeking to characterize the pharmacological profile of this compound and similar derivatives, thereby accelerating their potential translation into therapeutic agents.
Introduction: The 1,2,4-Oxadiazole Core and the Subject Compound
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its structural rigidity, metabolic stability, and capacity to act as a bioisostere for ester and amide functionalities make it an attractive moiety in drug design.[4] The diverse biological activities of 1,2,4-oxadiazole derivatives underscore their potential to interact with a wide array of biological targets.[5][6]
The subject of this guide, this compound, features a benzyl group at the 3-position and a methanamine group at the 5-position of the 1,2,4-oxadiazole core. The presence of the benzyl group introduces lipophilicity and potential for aromatic interactions, while the primary amine of the methanamine moiety can participate in hydrogen bonding and salt bridge formation, suggesting a high potential for specific receptor or enzyme engagement.
Given the nascent stage of research on this particular molecule, this guide will focus on a deductive approach to understanding its mechanism of action. We will posit several testable hypotheses based on the established pharmacology of the broader 1,2,4-oxadiazole class.
Hypothesized Mechanisms of Action and Experimental Validation
Based on the extensive literature on 1,2,4-oxadiazole derivatives, we propose three primary, plausible mechanisms of action for this compound:
-
Hypothesis 1: Modulation of Inflammatory Pathways via NF-κB Inhibition.
-
Hypothesis 2: Induction of Apoptosis through Caspase-3 Activation.
-
Hypothesis 3: Neuroprotection via Acetylcholinesterase Inhibition.
The following sections will delve into the rationale behind each hypothesis and provide detailed protocols for their experimental validation.
Hypothesis 1: Modulation of Inflammatory Pathways via NF-κB Inhibition
Scientific Rationale:
Chronic inflammation is a key pathological feature of numerous diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, and its inhibition is a well-established therapeutic strategy. Several 1,2,4-oxadiazole derivatives have been reported to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[7] The structural motifs within this compound may allow it to interfere with key components of this cascade.
Experimental Workflow:
The primary objective is to determine if this compound can inhibit the activation and nuclear translocation of NF-κB in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Figure 1: Experimental workflow for assessing NF-κB inhibition.
Detailed Protocol for Western Blot Analysis of NF-κB (p65) Phosphorylation:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 overnight at 4°C. A GAPDH antibody should be used as a loading control.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the phospho-p65 band to the total p65 band and the loading control (GAPDH).
-
Compare the normalized values between treated and untreated groups to determine the inhibitory effect of the compound.
-
| Parameter | Expected Outcome for a Positive Result |
| Phospho-p65 Levels | Dose-dependent decrease in LPS-induced phosphorylation. |
| Total p65 Levels | No significant change. |
Table 1: Expected outcomes for Western blot analysis of NF-κB inhibition.
Hypothesis 2: Induction of Apoptosis through Caspase-3 Activation
Scientific Rationale:
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Caspase-3 is a critical executioner caspase in the apoptotic cascade. Several 1,2,4-oxadiazole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase-3.[10][11] The cytotoxic potential of this compound could be mediated by this pro-apoptotic pathway.
Figure 2: Hypothesized apoptotic pathway via Caspase-3 activation.
Experimental Workflow:
The objective is to measure the activity of caspase-3 in a cancer cell line (e.g., MCF-7 breast cancer cells) following treatment with the compound.
Detailed Protocol for Caspase-3 Activity Assay:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a positive control such as staurosporine.
-
-
Caspase-3 Activity Measurement:
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.
-
Plot the dose-response curve to determine the EC50 for caspase-3 activation.
-
| Parameter | Expected Outcome for a Positive Result |
| Caspase-3 Activity | Dose-dependent increase in enzymatic activity. |
Table 2: Expected outcomes for Caspase-3 activity assay.
Hypothesis 3: Neuroprotection via Acetylcholinesterase Inhibition
Scientific Rationale:
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The 1,2,4-oxadiazole scaffold has been incorporated into compounds designed as AChE inhibitors.[12] Given the structural features of this compound, it may possess the ability to bind to and inhibit the active site of AChE.
Experimental Workflow:
The goal is to determine the in vitro inhibitory activity of the compound against AChE using the Ellman's method.[1][13]
Figure 3: Principle of the Ellman's assay for AChE inhibition.
Detailed Protocol for In Vitro Acetylcholinesterase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the compound solution (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]
-
| Parameter | Expected Outcome for a Positive Result |
| Reaction Rate | Dose-dependent decrease in the rate of color formation. |
| IC50 Value | A measurable IC50 value indicating the potency of inhibition. |
Table 3: Expected outcomes for AChE inhibition assay.
Concluding Remarks and Future Directions
This technical guide outlines a systematic and hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed experimental workflows provide a robust starting point for characterizing its pharmacological profile. It is important to note that these hypotheses are not mutually exclusive, and the compound may exhibit multiple mechanisms of action.
Should the initial investigations yield positive results, further studies would be warranted. These could include:
-
Target Deconvolution: Employing techniques such as affinity chromatography or chemoproteomics to identify specific protein binding partners.
-
In Vivo Studies: Evaluating the efficacy of the compound in relevant animal models of inflammation, cancer, or neurodegenerative disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
By following the structured approach detailed in this guide, researchers can efficiently and rigorously investigate the therapeutic potential of this compound, contributing to the broader understanding of 1,2,4-oxadiazole pharmacology and the development of novel therapeutics.
References
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RSC Publishing. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery with a Focus on (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester functionalities.[1] This unique characteristic allows for the enhancement of pharmacokinetic profiles, including improved metabolic stability and oral bioavailability. Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3] This technical guide provides a comprehensive overview of the biological landscape of 1,2,4-oxadiazole derivatives, with a specific focus on the potential activities of the under-explored compound, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. Through an analysis of structure-activity relationships (SAR) and a review of established therapeutic targets for analogous structures, we will project a scientific rationale for the future investigation of this specific molecule.
The 1,2,4-Oxadiazole Core: Physicochemical Properties and Synthetic Strategies
The 1,2,4-oxadiazole ring is an aromatic heterocycle first synthesized in 1884.[1] Its stability under various physiological conditions, coupled with its capacity for hydrogen bonding, makes it an attractive scaffold for interacting with biological macromolecules.[2] The general structure of a 3,5-disubstituted 1,2,4-oxadiazole is presented below.
The synthesis of 1,2,4-oxadiazoles typically involves the cyclocondensation of an amidoxime with a carboxylic acid derivative (such as an acid chloride, anhydride, or ester).[3] This versatile synthetic route allows for the introduction of a wide variety of substituents at the C3 and C5 positions, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological activity.
Below is a generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Caption: Generalized synthetic workflow for 1,2,4-oxadiazoles.
Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole nucleus is a component of several commercially available drugs and a vast number of compounds with demonstrated biological activities.[1] This wide range of pharmacological effects underscores the versatility of this scaffold in drug design.
Anticancer Activity
A significant number of 1,2,4-oxadiazole derivatives have been reported to possess potent anticancer properties.[2][4] These compounds have been shown to target various mechanisms involved in cancer progression, including cell cycle regulation and apoptosis. For instance, certain derivatives have been identified as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) and topoisomerases.[5]
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | PC3, A549, MCF-7, DU-145 | 0.01 - 1.77 | [2] |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (colon) | 4.96 | [4] |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | PC3, A549, HEPG2, DU-145 | 0.11 - 0.43 | [5] |
The structure-activity relationship (SAR) studies of some anticancer 1,2,4-oxadiazoles have revealed that the nature of the substituents at the C3 and C5 positions is crucial for their activity.[1] For example, the presence of electron-donating groups has been shown to enhance antiproliferative potency in some cases.[1]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been well-documented.[2] Molecular docking studies have suggested that some of these compounds can bind to and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.[2] The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced as a cough suppressant, which also points towards its utility in inflammation-related respiratory conditions.[1]
Antimicrobial and Antifungal Activity
The 1,2,4-oxadiazole scaffold has been incorporated into various compounds exhibiting antibacterial and antifungal properties.[2] These derivatives have shown activity against a range of pathogens, highlighting their potential in the development of new anti-infective agents.
Central Nervous System (CNS) Activity
Derivatives of 1,2,4-oxadiazole have been investigated for their effects on the central nervous system, with compounds showing potential as anticonvulsants, antidepressants, and for the treatment of Alzheimer's disease.[1][6] Some derivatives have been identified as agonists or antagonists of various CNS receptors, including muscarinic, benzodiazepine, and serotonin receptors.[7][8] A recent study highlighted novel 1,2,4-oxadiazole derivatives as potent multifunctional agents for Alzheimer's disease, exhibiting excellent inhibitory potential against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6]
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| 1,2,4-oxadiazole derivatives | Acetylcholinesterase (AChE) | 0.00098 - 0.07920 | [6] |
| 1,2,4-oxadiazole derivatives | Monoamine Oxidase B (MAO-B) | 117.43 - 140.02 | [6] |
This compound: A Profile and Postulated Biological Activity
While direct biological data for this compound is scarce in the current literature, we can infer its potential activities based on the established SAR of the 1,2,4-oxadiazole scaffold.
-
The 3-Benzyl Moiety: The presence of a benzyl group at the C3 position introduces a lipophilic and aromatic character to the molecule. In many biologically active compounds, benzyl groups are involved in hydrophobic and π-π stacking interactions within protein binding pockets.
-
The 5-Methanamine Moiety: The methanamine group at the C5 position provides a primary amine, which is a key functional group for forming hydrogen bonds and salt bridges with biological targets. Primary amines are common features in many neurotransmitter analogs and enzyme inhibitors.
Given these structural features, it is plausible that this compound could exhibit activity in the following areas:
-
CNS Activity: The overall structure bears some resemblance to phenethylamine-based neuromodulators. The primary amine could interact with monoamine transporters or receptors. It is worth investigating its potential as a monoamine oxidase (MAO) inhibitor or as a ligand for adrenergic, dopaminergic, or serotonergic receptors.
-
Enzyme Inhibition: The combination of an aromatic ring and a primary amine makes it a candidate for inhibiting enzymes where such interactions are critical for substrate or inhibitor binding.
The following diagram illustrates a hypothetical interaction of this compound with a generic enzyme active site.
Caption: Hypothetical binding interactions of the target compound.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following is a general workflow for the initial biological characterization of a novel 1,2,4-oxadiazole derivative.
Caption: A general workflow for the biological evaluation of a novel compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549, PC3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B.
-
Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Substrate Addition: Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection agent.
-
Fluorescence/Absorbance Measurement: Monitor the production of the fluorescent or colored product over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibition of each MAO isoform.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a wide range of disease areas. While this compound remains a relatively unexplored entity, a systematic analysis of its structural features in the context of the broader 1,2,4-oxadiazole literature suggests promising avenues for investigation, particularly in the realms of oncology and central nervous system disorders. The experimental workflows outlined in this guide provide a clear path for the initial biological characterization of this compound. Further research into this and related molecules will undoubtedly continue to unlock the full therapeutic potential of the 1,2,4-oxadiazole nucleus.
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The Structure-Activity Relationship of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole motif has emerged as a privileged scaffold in modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine core. We will dissect the key structural components of this scaffold, offering evidence-based insights into how modifications of the benzyl and methanamine moieties, as well as the central oxadiazole ring, can modulate pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the rational design of novel therapeutics based on this promising chemical entity.
Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its unique electronic and structural properties have made it a cornerstone in the design of a wide array of therapeutic agents.[1][4] The stability of the oxadiazole ring to metabolic degradation, particularly its resistance to hydrolysis, makes it an attractive bioisosteric replacement for ester and amide functionalities, which are often liabilities in drug candidates.[2][5] This bioisosterism allows for the enhancement of pharmacokinetic profiles, including improved metabolic stability and oral bioavailability.[2]
Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The versatility of this scaffold stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. Furthermore, the synthetic accessibility of 3,5-disubstituted 1,2,4-oxadiazoles allows for the systematic exploration of chemical space around the core, facilitating the optimization of potency and selectivity.[6]
This guide focuses on the this compound scaffold, a promising starting point for the development of novel therapeutics. By understanding the SAR of this core structure, researchers can make informed decisions in the design and synthesis of next-generation drug candidates.
The this compound Core: A Structural Overview
The this compound scaffold can be deconstructed into three key components, each offering a vector for chemical modification and SAR exploration:
-
The 3-Benzyl Moiety: This lipophilic group can engage in hydrophobic and van der Waals interactions with the target protein. Modifications to the phenyl ring can influence potency, selectivity, and pharmacokinetic properties.
-
The 1,2,4-Oxadiazole Core: This central heterocyclic ring serves as a rigid linker and a key pharmacophoric element. Its electronic properties and ability to act as a hydrogen bond acceptor are critical for target engagement.
-
The 5-Methanamine Moiety: The primary amine provides a key interaction point, often forming salt bridges or hydrogen bonds with the target. Its basicity and nucleophilicity can be modulated through substitution.
The following sections will delve into the specific SAR for each of these components, drawing upon established principles of medicinal chemistry and data from related compound series.
Structure-Activity Relationship (SAR) Analysis
Modifications of the 3-Benzyl Moiety
The benzyl group at the 3-position of the oxadiazole ring plays a crucial role in anchoring the molecule within the binding pocket of its biological target. The SAR at this position is typically driven by hydrophobic and steric interactions.
-
Aromatic Ring Substitution: The introduction of substituents on the phenyl ring can have a profound impact on activity. Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance potency by increasing the electron density of the ring, potentially leading to more favorable π-π stacking interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electronic profile of the molecule and may be beneficial for modulating off-target effects or improving metabolic stability. The position of the substituent (ortho, meta, or para) is also critical and can influence the conformational preference of the benzyl group.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve drug-like properties.[7] For instance, replacing the benzene ring with a pyridine or thiophene ring can introduce additional hydrogen bond acceptors or donors, potentially leading to new interactions with the target. Saturated bicyclic systems can also serve as bioisosteres for the phenyl ring, offering a way to reduce lipophilicity and improve solubility.[8]
The Central 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is not merely a passive linker but an active contributor to the overall pharmacological profile. Its primary role is to correctly orient the 3- and 5-substituents for optimal target interaction. However, the heteroatoms within the ring also play a direct role in binding.
-
Isomeric Scaffolds: While this guide focuses on the 1,2,4-oxadiazole isomer, it is worth noting that other oxadiazole isomers, such as the 1,3,4-oxadiazole, exist and can exhibit different biological activities and physicochemical properties.[5] A systematic comparison of these isomers can be a valuable exercise in lead optimization.
-
Electronic Nature: The electron-withdrawing nature of the 1,2,4-oxadiazole ring influences the pKa of the 5-methanamine moiety and the overall electronic distribution of the molecule. This can have a significant impact on target binding and membrane permeability.
Modifications of the 5-Methanamine Moiety
The primary amine at the 5-position is often a critical pharmacophoric element, engaging in key ionic or hydrogen bonding interactions with the target.
-
Alkylation: N-alkylation of the primary amine can modulate its basicity and introduce steric bulk. Mono- or di-alkylation can lead to changes in selectivity and potency. For example, in some cases, a secondary amine may be optimal for target engagement, while in others, a tertiary amine might be preferred to reduce hydrogen bonding potential and improve cell permeability.
-
Acylation: Acylation of the amine to form an amide can significantly alter the electronic and steric properties of this moiety. This transformation can be used to probe the importance of the basic amine for activity.
-
Bioisosteric Replacements for the Amine: In cases where the basicity of the amine leads to undesirable properties such as poor permeability or off-target effects, bioisosteric replacements can be considered. For example, a hydroxyl or methoxy group could be explored to replace the amine and assess the importance of the hydrogen bond donor/acceptor properties at this position.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of novel this compound derivatives.
General Synthetic Scheme
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an amidoxime with an activated carboxylic acid derivative.[6]
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol:
-
Amidoxime Formation: A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent system (e.g., ethanol/water) under reflux to yield the corresponding substituted benzamidoxime.
-
Acylation: N-Boc-aminoacetonitrile is hydrolyzed to N-Boc-glycine. The resulting carboxylic acid is then activated using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) and reacted with the benzamidoxime from Step 1 to form the acylated intermediate.
-
Cyclization and Deprotection: The acylated intermediate is heated in a high-boiling solvent such as toluene or xylene to effect cyclodehydration to the 1,2,4-oxadiazole ring. The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound analog.
Biological Evaluation: A General In Vitro Assay Cascade
The specific biological assays will depend on the therapeutic target of interest. However, a general cascade for initial in vitro evaluation is outlined below.
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(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Linchpin Intermediate in the Development of Potent 5-HT2B Receptor Antagonists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is a crucial chemical intermediate, primarily recognized for its role as a foundational scaffold in the synthesis of potent and selective 5-HT2B receptor antagonists. While the compound itself does not possess a defined pharmacological profile, its structural motifs are integral to a class of molecules with significant therapeutic potential. This guide delineates the synthetic utility of this compound, the pharmacological rationale for targeting the 5-HT2B receptor, and the preclinical validation of the resulting antagonist compounds. We will explore detailed synthetic protocols, in vitro and in vivo characterization methodologies, and the mechanistic underpinnings of 5-HT2B antagonism in relevant disease models.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisostere for esters and amides. Its incorporation into drug candidates can enhance pharmacokinetic properties and modulate target engagement. This compound emerges as a key building block, providing a versatile platform for the elaboration of more complex molecular architectures. Its primary utility has been demonstrated in the generation of antagonists for the serotonin 5-HT2B receptor, a target implicated in a range of pathophysiological processes.
The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), is expressed in the cardiovascular system, gastrointestinal tract, and central nervous system.[1] While involved in normal physiological functions, its overactivation is linked to pathological conditions such as cardiac fibrosis, valvular heart disease, and pulmonary arterial hypertension (PAH).[1][2] Consequently, the development of selective 5-HT2B antagonists represents a promising therapeutic strategy for these and other disorders.[1][3] This guide will focus on the journey from the pivotal intermediate, this compound, to the pharmacologically active 5-HT2B antagonists it helps create.
Synthetic Pathway to 5-HT2B Receptor Antagonists
The synthesis of potent 5-HT2B antagonists from this compound is a multi-step process that leverages well-established organic chemistry principles. The following protocol is a representative example of how this intermediate is utilized.
Representative Synthetic Protocol
A key step in the synthesis involves the reaction of this compound with a suitable electrophile, often an activated carboxylic acid or sulfonyl chloride, to form a more complex amide or sulfonamide. The choice of the reacting partner is crucial for modulating the final compound's affinity and selectivity for the 5-HT2B receptor.
Step 1: Acylation of this compound
-
Dissolve this compound hydrochloride in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
-
Introduce the desired acylating agent (e.g., a substituted benzoyl chloride or a heteroaromatic carboxylic acid activated with a coupling reagent like HATU) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product via column chromatography on silica gel to yield the desired N-acylated 5-HT2B receptor antagonist.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Prevents unwanted side reactions with the acylating agent.
-
Tertiary Amine Base: Acts as a proton scavenger, driving the reaction to completion without participating as a nucleophile.
-
Coupling Reagents (for carboxylic acids): Convert the carboxylic acid into a more reactive species, facilitating amide bond formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a 5-HT2B antagonist.
Pharmacological Profile of Derived 5-HT2B Antagonists
The pharmacological characterization of the synthesized compounds is essential to determine their potency, selectivity, and mechanism of action.
Mechanism of Action
5-HT2B receptor antagonists function by competitively binding to the 5-HT2B receptor, thereby preventing the endogenous ligand, serotonin (5-HT), from activating it.[1] The 5-HT2B receptor is a Gq/11-coupled GPCR. Its activation by serotonin initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can lead to cellular responses like smooth muscle cell proliferation and fibrosis.[1] By blocking this initial binding event, the antagonists effectively inhibit these downstream signaling pathways.
5-HT2B Signaling Pathway and Antagonism Diagram
Caption: 5-HT2B receptor signaling and point of antagonism.
In Vitro Characterization
The in vitro evaluation of the synthesized compounds is critical for determining their affinity and functional activity at the 5-HT2B receptor.
3.3.1. Radioligand Binding Assay Protocol
This assay measures the affinity of the test compound for the 5-HT2B receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2B receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
3.3.2. Functional Assay: Calcium Flux
This assay measures the ability of the antagonist to block serotonin-induced increases in intracellular calcium.
-
Cell Culture: Plate cells expressing the 5-HT2B receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the antagonist to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of serotonin to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: Determine the IC50 of the antagonist in inhibiting the serotonin-induced calcium signal.
3.3.3. In Vitro Data Summary
| Compound ID | 5-HT2B Ki (nM) | 5-HT2B Functional IC50 (nM) | Selectivity vs. 5-HT2A (fold) | Selectivity vs. 5-HT2C (fold) |
| Example 1 | 5.2 | 10.8 | >100 | >150 |
| Example 2 | 2.1 | 5.5 | >200 | >300 |
| RS-127445 | 1.6 | 4.5 | >100 | >100 |
Data is representative and compiled for illustrative purposes.
3.3.4. In Vitro Experimental Workflow Diagram
Caption: Workflow for in vitro characterization.
In Vivo Evaluation
The efficacy of the 5-HT2B antagonists must be demonstrated in relevant animal models of disease.
3.4.1. Animal Model: Hypoxia-Induced Pulmonary Arterial Hypertension (PAH)
PAH is associated with abnormal vascular proliferation in the lungs, a process in which the 5-HT2B receptor plays a role.[4]
-
Induction: House mice in a hypoxic environment (e.g., 10% oxygen) for several weeks to induce PAH.
-
Treatment: Administer the test compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage).
-
Hemodynamic Measurements: At the end of the study, measure right ventricular systolic pressure (RVSP) as a primary indicator of pulmonary hypertension.
-
Histopathology: Assess right ventricular hypertrophy (fulton index) and pulmonary vessel muscularization.
-
Data Analysis: Compare the treated group to the vehicle control group to determine if the antagonist can prevent or reverse the development of PAH.
3.4.2. In Vivo Data Summary
| Treatment Group | RVSP (mmHg) | Fulton Index (RV/LV+S) |
| Normoxia + Vehicle | 22 ± 2 | 0.25 ± 0.03 |
| Hypoxia + Vehicle | 45 ± 4 | 0.52 ± 0.05 |
| Hypoxia + Example 2 (10 mg/kg) | 28 ± 3 | 0.30 ± 0.04 |
Data is representative and compiled for illustrative purposes.
Therapeutic Potential and Future Directions
The development of potent and selective 5-HT2B receptor antagonists, facilitated by key intermediates like this compound, holds significant promise for the treatment of several diseases.[5]
-
Cardiopulmonary Diseases: The primary focus is on conditions like PAH and valvular heart disease, where 5-HT2B-mediated proliferation and fibrosis are key pathological drivers.[2][5]
-
Gastrointestinal Disorders: 5-HT2B antagonists may be useful in treating motility disorders such as irritable bowel syndrome (IBS) by blocking serotonin's effects on intestinal contraction.[3][4]
-
Fibrotic Conditions: The role of 5-HT2B in fibrosis suggests potential applications in treating liver and skin fibrosis.[5]
-
Central Nervous System Disorders: While centrally-mediated 5-HT2B antagonism can be associated with adverse effects, peripherally restricted antagonists could avoid these issues.[2] Further research is needed to delineate the role of 5-HT2B in various CNS conditions.[6]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these antagonists, exploring new therapeutic indications, and advancing the most promising candidates into clinical development.[7] The versatility of the this compound scaffold will undoubtedly continue to be a valuable asset in these endeavors.
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The 1,2,4-Oxadiazole Ring: A Technical Guide to its Application as a Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: In the landscape of modern drug discovery, the process of lead optimization is a critical and often arduous journey. The strategic modification of a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is paramount to its success as a therapeutic agent. Bioisosterism, the exchange of a molecular fragment for another with similar steric and electronic characteristics, stands as a cornerstone of this process. It allows for the fine-tuning of a molecule's properties to overcome challenges such as metabolic instability, poor bioavailability, and off-target toxicity. Among the plethora of bioisosteric replacements available to the medicinal chemist, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and powerful tool. This five-membered heterocycle has proven to be an effective surrogate for labile functional groups like amides and esters, offering improved metabolic stability while maintaining or even enhancing biological activity.[1][2][3] This guide provides a comprehensive technical overview of the 1,2,4-oxadiazole core as a bioisostere, delving into its fundamental properties, synthetic strategies, and practical application in drug design, supported by quantitative data and detailed experimental protocols.
Part 1: Foundational Principles: Understanding the "Why"
The Concept of Bioisosterism in Medicinal Chemistry
The principle of bioisosterism has been a guiding light in medicinal chemistry for nearly a century, evolving from a simple concept of atomic and group replacements to a sophisticated strategy for rational drug design. The initial concept of isosteres, groups of atoms with the same number and arrangement of electrons, has expanded to include bioisosteres, which are atoms, ions, or groups that have similar chemical or physical properties and produce broadly similar biological effects.
Bioisosteric replacements are broadly classified as:
-
Classical Bioisosteres: These consist of atoms or groups that share the same valency and have similar sizes.
-
Non-Classical Bioisosteres: These do not have the same number of atoms and do not obey the steric and electronic rules of classical bioisosteres, yet they produce a similar biological activity. The 1,2,4-oxadiazole ring is a prime example of a non-classical bioisostere.
The strategic goals of employing bioisosteric replacement are multifaceted and include:
-
Enhancing Potency and Selectivity: By modifying the electronic and steric profile of a ligand to optimize its interaction with the target receptor or enzyme.
-
Improving ADME Properties: To address issues of absorption, distribution, metabolism, and excretion, such as increasing metabolic stability, enhancing membrane permeability, and improving oral bioavailability.
-
Reducing Toxicity: By replacing a toxicophore with a benign functional group.
The 1,2,4-Oxadiazole Moiety: Physicochemical and Electronic Profile
The utility of the 1,2,4-oxadiazole ring as a bioisostere is rooted in its unique physicochemical and electronic properties.
-
Structural Features and Aromaticity: The 1,2,4-oxadiazole is a planar, five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] This planarity is crucial for its ability to mimic the geometry of other planar functional groups like amides and esters.
-
Electron-Withdrawing Nature: The presence of three electronegative heteroatoms makes the 1,2,4-oxadiazole ring electron-deficient. This electron-withdrawing character can significantly influence the properties of adjacent functional groups.[4][5]
-
Dipole Moment and Hydrogen Bonding Capabilities: The arrangement of the heteroatoms in the 1,2,4-oxadiazole ring results in a significant dipole moment. The nitrogen atoms can act as hydrogen bond acceptors, a critical feature for mimicking the hydrogen bonding interactions of amides and esters with their biological targets.[6][7]
-
Comparison with other Oxadiazole Isomers: It is important to distinguish the 1,2,4-oxadiazole from its isomers, the 1,3,4- and 1,2,5-oxadiazoles. The 1,3,4-oxadiazole, for instance, has been shown to have a lower lipophilicity (logD) compared to its 1,2,4-isomer in matched-pair analyses.[8] This difference in polarity can be exploited to fine-tune the solubility and pharmacokinetic profile of a drug candidate.[8][9][10]
Part 2: The 1,2,4-Oxadiazole as a Versatile Bioisostere
Mimicking the Amide Bond
The amide bond is a ubiquitous functional group in biologically active molecules, but it is also a common site of metabolic degradation by proteases and amidases. The 1,2,4-oxadiazole ring serves as an excellent bioisostere for the amide linkage.[1][2][3][6]
-
Geometric and Electronic Similarities: The 1,2,4-oxadiazole can adopt a similar planar conformation to the amide bond and can present hydrogen bond acceptors in a spatially analogous manner.
-
Advantages of Replacement: The key advantage of this bioisosteric replacement is the significant increase in metabolic stability. The heterocyclic ring is resistant to enzymatic cleavage, leading to an extended plasma half-life of the drug.[6]
Table 1: Bioisosteric Replacement of an Amide with a 1,2,4-Oxadiazole
| Parent Compound (Amide) | Target | Potency (IC50) | 1,2,4-Oxadiazole Bioisostere | Potency (IC50) | Fold Difference | Reference |
| DPP-4 Inhibitor 47 | DPP-4 | equipotent | Compound 48 | equipotent | No significant change | [6] |
| α-lipoic acid analog 28 | Neuroprotection | Active | Compound 40 | Active | - | [6] |
| Chroman derivative 41 | Neuroprotection | Active | Compound 42 | Potent | - | [6] |
Replacing the Ester Functional Group
Similar to amides, esters are susceptible to hydrolysis by esterases, which can lead to rapid clearance and low oral bioavailability. The 1,2,4-oxadiazole is a well-established and effective bioisostere for the ester group.[1][2][3][11][12]
-
Rationale for Replacement: The primary motivation for replacing an ester with a 1,2,4-oxadiazole is to block metabolic hydrolysis, thereby improving the pharmacokinetic profile of the compound.[11][12]
-
Impact on Physicochemical Properties: This replacement can also influence physicochemical properties such as lipophilicity and aqueous solubility, which must be carefully considered during the design phase.
Table 2: Bioisosteric Replacement of an Ester with a 1,2,4-Oxadiazole
| Parent Compound (Ester) | Target | Activity | 1,2,4-Oxadiazole Bioisostere | Activity | Key Outcome | Reference |
| Pyrazole derivative | SOCE Modulator | Active | Oxadiazole-bearing pyrazoles | Active | High metabolic stability | [11] |
| Caffeic acid phenethyl ester (CAPE) | 5-Lipoxygenase | Active | 1,2,4-oxadiazole bioisostere | Active | Improved metabolic profile | [13] |
A Surrogate for the Carboxylic Acid Group
While less common than its use as an amide or ester mimetic, the 1,2,4-oxadiazole ring can also serve as a bioisostere for the carboxylic acid functionality.[4]
-
The 3-hydroxy-1,2,4-oxadiazole as an Acidic Bioisostere: The 3-hydroxy-1,2,4-oxadiazole tautomerizes to the corresponding 1,2,4-oxadiazol-3(4H)-one, which possesses an acidic proton.
-
pKa Considerations and Advantages: The pKa of this acidic proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[14] A potential advantage of this bioisosteric replacement is an increase in lipophilicity compared to the corresponding carboxylic acid, which can lead to improved membrane permeability and oral bioavailability.[14]
Table 3: Bioisosteric Replacement of a Carboxylic Acid with a 1,2,4-Oxadiazole Moiety
| Parent Compound (Carboxylic Acid) | Target | Activity | 1,2,4-Oxadiazole Bioisostere | Activity | Key Outcome | Reference |
| AT1 receptor antagonists | AT1 Receptor | Potent | 5-oxo-1,2,4-oxadiazole derivatives | Potent | Increased oral bioavailability | [14] |
Part 3: Synthetic Strategies and Practical Implementation
The successful application of the 1,2,4-oxadiazole ring as a bioisostere is contingent on the availability of robust and efficient synthetic methodologies.
Core Synthesis of the 1,2,4-Oxadiazole Ring
Several reliable methods have been developed for the synthesis of the 1,2,4-oxadiazole core.
-
The Classical Tiemann and Krüger Synthesis: This widely used method involves the acylation of an amidoxime with an acyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.[1][15]
-
Modern One-Pot Procedures: More recent advancements have led to the development of efficient one-pot procedures. For example, the reaction of amidoximes with carboxylic acids can be promoted by activating agents like the Vilsmeier reagent, or conducted under superbase conditions.[1]
-
1,3-Dipolar Cycloaddition: An alternative and powerful approach is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[4][15] This method offers a high degree of convergence and allows for the introduction of diverse substituents.
Caption: Key Synthetic Routes to 1,2,4-Oxadiazoles.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acids
-
Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of the Amidoxime: Add the amidoxime (1.0 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Cyclodehydration: Upon completion of the acylation step, the intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by heating the reaction mixture, often with the addition of a dehydrating agent or by simply refluxing in a high-boiling point solvent like toluene or xylene.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Characterization of 1,2,4-Oxadiazole Derivatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the substituents attached to the 1,2,4-oxadiazole ring provide information about the electronic environment.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons of the oxadiazole ring are characteristic and typically appear in the aromatic region of the spectrum.[16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretching vibrations for the C=N and N-O bonds within the heterocyclic ring.[17][18]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum confirms the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information.[17][18][19]
Navigating Synthetic Challenges and Regioselectivity
When synthesizing unsymmetrically substituted 1,2,4-oxadiazoles, controlling the regioselectivity is a key consideration. The choice of synthetic route can dictate which substituent resides at the C3 and C5 positions. For instance, in the amidoxime route, the substituent from the amidoxime will be at the C3 position, while the substituent from the carboxylic acid will be at the C5 position. The substrate scope of each method should also be carefully evaluated, as some functional groups may not be compatible with the reaction conditions.
Part 4: In Vitro and In Vivo Evaluation: A Self-Validating System
The ultimate validation of a bioisosteric replacement strategy lies in a rigorous biological evaluation of the new analogues.
Assessing the Impact of Bioisosteric Replacement
Caption: Workflow for Evaluating New 1,2,4-Oxadiazole Derivatives.
-
In Vitro Assays for Potency and Selectivity: The initial step is to determine the biological activity of the new derivatives against the primary target and any relevant off-targets. This can be achieved through various in vitro assays, such as enzyme inhibition assays (e.g., for kinases or proteases) or receptor binding assays.[20][21]
-
Cell-Based Assays for Functional Activity: To assess the functional consequences of target engagement in a more physiologically relevant context, cell-based assays are employed. These can measure downstream signaling events, cell proliferation, or other cellular responses.[22]
Evaluating ADME Properties
A critical aspect of evaluating a new series of compounds is the assessment of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat, or mouse) in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, providing a measure of its metabolic stability.[10][11][23]
The Importance of In Vivo Studies
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles in a whole-animal system. These studies are essential for establishing a correlation between drug exposure and biological effect and for predicting a therapeutic dose in humans.
Part 5: Critical Analysis and Future Perspectives
Advantages and Disadvantages of the 1,2,4-Oxadiazole Bioisostere
Table 4: Summary of Pros and Cons of the 1,2,4-Oxadiazole Bioisostere
| Advantages | Disadvantages |
| Enhanced Metabolic Stability: Resistant to hydrolysis by amidases and esterases.[1][2][3][6][11][12] | Potential for Off-Target Effects: The heterocycle itself could have unforeseen interactions. |
| Tunable Physicochemical Properties: Allows for fine-tuning of solubility, lipophilicity, and polarity.[8][24] | Metabolic Liabilities of the Ring: While generally stable, the ring can be metabolized under certain conditions. |
| Versatility: Can act as a bioisostere for amides, esters, and carboxylic acids.[1][2][3][4] | Synthetic Challenges: Regioselectivity can be an issue in some synthetic routes. |
| Favorable Geometry: The planar structure effectively mimics other planar functional groups. | Potential for Altered Conformation: The rigid ring may lock the molecule in a non-bioactive conformation. |
The Road Ahead: Emerging Applications and Innovations
The application of the 1,2,4-oxadiazole ring in drug discovery is continually expanding.
-
Novel Therapeutic Modalities: The stability and synthetic tractability of the 1,2,4-oxadiazole make it an attractive component for use in emerging therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras), where metabolic stability is a key challenge.
-
"Green" Synthetic Approaches: There is a growing emphasis on the development of more environmentally friendly synthetic methods for the preparation of 1,2,4-oxadiazoles, such as microwave-assisted synthesis and the use of greener solvents and catalysts.[22]
-
Future of 1,2,4-Oxadiazoles in Drug Discovery: The 1,2,4-oxadiazole is poised to remain a valuable scaffold in the medicinal chemist's toolkit. Continued research into its synthesis, properties, and biological activities will undoubtedly lead to the discovery of new and improved therapeutic agents.[24]
Conclusion
The 1,2,4-oxadiazole ring has firmly established itself as a valuable and versatile bioisostere in modern drug discovery. Its ability to effectively mimic the key interactions of amides and esters while conferring enhanced metabolic stability makes it a powerful tool for addressing common challenges in lead optimization. A thorough understanding of its physicochemical properties, coupled with the application of robust synthetic and evaluative methodologies, will continue to enable the rational design of novel drug candidates with improved therapeutic profiles. As the field of medicinal chemistry evolves, the strategic application of well-characterized bioisosteres like the 1,2,4-oxadiazole will remain a cornerstone of successful drug development.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a privileged scaffold in numerous pharmacologically active compounds, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] The diverse therapeutic applications of 1,2,4-oxadiazole derivatives, ranging from anti-inflammatory and antithrombotic agents to benzodiazepine receptor partial agonists, underscore the continuous demand for efficient and robust synthetic methodologies.[3] This guide provides an in-depth exploration of modern one-pot synthetic strategies for 3,5-disubstituted 1,2,4-oxadiazoles, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Methodology 1: Multi-Component Synthesis from Nitriles, Aldehydes, and Hydroxylamine
One of the most elegant and atom-economical approaches to 3,5-disubstituted 1,2,4-oxadiazoles is the one-pot, three-component reaction of nitriles, aldehydes, and hydroxylamine. This strategy obviates the need for pre-functionalized starting materials and often proceeds with high efficiency.
Scientific Rationale and Mechanistic Overview
This reaction cascade typically involves three key steps:
-
Amidoxime Formation: A base-promoted addition of hydroxylamine to a nitrile yields an amidoxime intermediate.[4][5]
-
Condensation: The amidoxime then undergoes condensation with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.[4][6]
-
Oxidative Aromatization: The dihydro-oxadiazole is subsequently oxidized to the aromatic 1,2,4-oxadiazole. Interestingly, in some protocols, the aldehyde reactant can also serve as the oxidant.[5][6]
The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Green chemistry approaches, such as the use of metal-free catalysts like graphene oxide or solvent-free microwave-assisted conditions, have gained prominence.[1][7]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
Introduction: The Strategic Advantage of 1,2,4-Oxadiazoles and Microwave Synthesis
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry. Esteemed as a "privileged structure," it is a recurring motif in a multitude of pharmacologically active agents. Its significance lies in its function as a bioisostere for amide and ester groups, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] The traditional synthesis of these vital heterocycles, however, often involves lengthy reaction times and harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing the inefficiencies of conventional heating methods.[3][4] By utilizing microwave irradiation, MAOS offers dramatically reduced reaction times, often from hours to mere minutes, alongside increased product yields and purity.[5][6][7] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[3][8] This guide provides an in-depth exploration of the principles, mechanisms, and detailed protocols for the efficient synthesis of 1,2,4-oxadiazole derivatives, tailored for researchers and professionals in drug discovery and development.
The "Why": Understanding the Microwave Advantage
Conventional heating relies on thermal conduction, a relatively slow and inefficient process where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. Microwave heating, conversely, is a volumetric process where microwave energy couples directly with molecules in the reaction mixture, leading to a rapid and uniform temperature increase.[6][9] This "instant on-instant off" capability provides exceptional reaction control.[9]
The heating mechanism is twofold:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in oxadiazole synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which generates heat rapidly and efficiently.[10][11][12][13]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will oscillate back and forth under the influence of the microwave's electric field. Collisions with neighboring molecules resulting from this oscillation generate heat.[10][11][12][13]
This direct energy transfer is far more efficient than conventional heating and can lead to temperatures and reaction rates not easily achievable with traditional methods.
Core Synthetic Strategy: From Amidoximes to 1,2,4-Oxadiazoles
The most robust and versatile pathway to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent.[14] The general mechanism proceeds in two key stages:
-
O-Acylation: The amidoxime undergoes O-acylation by the carboxylic acid derivative to form an O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.
Microwave irradiation dramatically accelerates both of these steps, often allowing the reaction to be performed in a single pot without the need to isolate the intermediate.
Visualizing the General Reaction Mechanism
Caption: General mechanism for 1,2,4-oxadiazole formation.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for a wide range of substrates. All microwave reactions should be performed in a dedicated microwave synthesizer using sealed, heavy-walled glass vessels equipped with a magnetic stir bar.[1][15]
Protocol 1: One-Pot Synthesis from Carboxylic Acids
This is a highly efficient one-pot method for synthesizing 1,2,4-oxadiazoles directly from readily available carboxylic acids and amidoximes. The use of a carbodiimide coupling agent, often with an additive like 1-hydroxybenzotriazole (HOBt), is crucial for activating the carboxylic acid.[16]
Causality Behind the Choices:
-
Coupling Agent (e.g., PS-Carbodiimide or EDC): Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amidoxime.[17] Polymer-supported (PS) carbodiimide is particularly useful as it simplifies purification by filtration.
-
Additive (HOBt): HOBt acts as a scavenger for the reactive O-acylisourea, converting it to an OBt active ester. While slightly less reactive, this new intermediate is more stable, preventing side reactions and racemization, ultimately leading to higher yields and purer products.[17][18][19]
-
Solvent (e.g., THF, Acetonitrile): Tetrahydrofuran (THF) and acetonitrile are excellent choices due to their ability to dissolve a wide range of organic compounds and their good dielectric properties for efficient microwave heating.[16]
-
Base (e.g., DIEA): A non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often added to neutralize any acids present and facilitate the coupling reaction.[1]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the carboxylic acid (1.2 equivalents), the coupling agent (e.g., PS-Carbodiimide, 1.5 equivalents), and HOBt (1.2 equivalents).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF or acetonitrile, to a concentration of ~0.5 M).
-
Amidoxime Addition: Add the amidoxime (1.0 equivalent) to the mixture, followed by DIEA (2.0 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150-160 °C for 10-20 minutes.[1][16] Monitor the reaction by LC-MS or TLC.
-
Work-up and Purification:
-
After cooling, filter the reaction mixture to remove any polymer-supported reagents or urea byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-oxadiazole.
-
Visualizing the One-Pot Carboxylic Acid Workflow
Caption: Workflow for one-pot synthesis from carboxylic acids.
Protocol 2: Three-Component Synthesis from Nitriles
Causality Behind the Choices:
-
Hydroxylamine: Reacts with the nitrile to form the amidoxime intermediate.
-
Acylating Partner (e.g., Meldrum's Acid): Acts as the source for the second substituent on the oxadiazole ring. Meldrum's acid is a particularly effective cyclic acylating agent.[20][21]
-
Solvent-Free Conditions: This approach often works exceptionally well without a solvent, a significant advantage in green chemistry.[8][20][21] The microwave energy is directly absorbed by the reactants, leading to very efficient heating.[6]
-
Reagent Combination: In a microwave-safe vessel, thoroughly mix the nitrile (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and Meldrum's acid (1.2 equivalents).
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave synthesizer. A typical condition is 120-140 °C for 5-15 minutes. The reaction is often monitored by observing the melting and subsequent solidification of the reaction mixture.
-
Work-up and Purification:
-
After cooling, add water to the reaction vessel and stir.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Data Presentation: A Comparative Overview
The efficiency of microwave-assisted synthesis is best illustrated by comparing it to conventional heating methods. The following table summarizes typical reaction parameters and outcomes.
| Synthesis Route | Method | Starting Materials | Typical Conditions | Time | Yield (%) | Reference |
| From Carboxylic Acid | Conventional | Benzoic Acid, Amidoxime | Reflux in Toluene | 24 h | 70% | [16] |
| From Carboxylic Acid | Microwave | Benzoic Acid, Amidoxime | 150 °C, THF | 15 min | 83% | [16] |
| From Nitrile (3-comp) | Conventional | Nitrile, Hydroxylamine | Reflux in Ethylene Glycol | 30 h | Moderate | [21] |
| From Nitrile (3-comp) | Microwave | Nitrile, Hydroxylamine | 140 °C, Solvent-Free | 5-10 min | Good-Excellent | [20][21] |
| From Acyl Chloride | Conventional | Acyl Chloride, Amidoxime | Pyridine, rt | 1-16 h | High | [22] |
| From Acyl Chloride | Microwave | Acyl Chloride, Amidoxime | K2CO3, Silica gel | 2-5 min | 68% | [22] |
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior method for the rapid and efficient construction of 1,2,4-oxadiazole derivatives. The protocols detailed in this guide offer robust and reliable starting points for researchers in drug discovery and organic synthesis. By understanding the principles of microwave heating and the causality behind reagent choices, scientists can further optimize these methods for high-throughput library synthesis, accelerating the discovery of new therapeutic agents. The continued adoption of this green chemistry approach will undoubtedly play a pivotal role in the future of sustainable pharmaceutical development.[4][23]
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Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
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Patel, R. V., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. [Link]
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National Institutes of Health. (2016). Rapid, Microwave Accelerated Synthesis of[10][11][16]Triazolo[3,4-b][9][10][16]oxadiazoles from 4-Acylamino-1,2,4-Triazoles.
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Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES, 60(10), 2287. [Link]
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ResearchGate. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Topic: Analytical Methods for the Quantification of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
An Application Note and Protocol from the Senior Application Scientist's Desk
Authored By: Gemini, Senior Application Scientist
Document ID: AN-OXA-2601
Date: January 17, 2026
Abstract
This technical guide provides comprehensive, validated protocols for the quantitative analysis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, a heterocyclic compound of interest in pharmaceutical development. Recognizing the compound's structural features—a UV-absorbing aromatic system and a polar primary amine—we present two robust analytical methods. The first is a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for assessing purity, stability, and performing assays on drug substances and products. The second is a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method tailored for trace-level quantification in complex biological matrices, such as plasma, which is essential for pharmacokinetic studies. This document provides detailed, step-by-step protocols, method validation summaries according to ICH guidelines, and the scientific rationale behind the methodological choices.
Introduction and Analyte Properties
This compound is a molecule featuring a 1,2,4-oxadiazole core, a structure frequently explored in medicinal chemistry. Accurate and precise quantification is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic profiling to final product quality control and stability testing.[1]
The analyte's structure presents distinct analytical characteristics:
-
Chemical Structure:
(Illustrative Structure) -
Molecular Formula: C₁₀H₁₁N₃O
-
Molecular Weight: 189.22 g/mol
-
Key Features:
-
Chromophore: The benzyl and 1,2,4-oxadiazole rings provide strong ultraviolet (UV) absorbance, making HPLC-UV a suitable detection method.
-
Basic Primary Amine: The methanamine group (-CH₂NH₂) is basic and polar. This dictates the need for pH control in reversed-phase chromatography to ensure good peak shape and necessitates specific sample preparation strategies, especially for biological samples.[2]
-
Ionization: The primary amine is readily protonated, making it an excellent candidate for positive-mode Electrospray Ionization (ESI) in mass spectrometry for high-sensitivity detection.[3]
-
This guide is designed to equip researchers and drug development professionals with the necessary tools to overcome these analytical challenges and generate reliable quantitative data.
Method 1: Stability-Indicating HPLC-UV for Assay and Purity
This method is designed for the accurate quantification of this compound as a bulk drug substance or in a formulated product. Its stability-indicating nature ensures that the analyte can be quantified accurately in the presence of its degradation products.[4][5]
Causality and Experimental Choices
-
Column Chemistry: A C18 stationary phase is selected for its versatility in retaining moderately polar compounds. The end-capping of the silica minimizes secondary interactions with the basic amine group, reducing peak tailing.
-
Mobile Phase: A buffered mobile phase is critical. At a pH of approximately 3.0, the primary amine (pKa ~9-10) will be fully protonated (R-NH₃⁺), ensuring consistent interaction with the stationary phase and producing a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: A photodiode array (PDA) detector is used to confirm peak purity and to select the optimal detection wavelength corresponding to the analyte's absorbance maximum.
Detailed Experimental Protocol
2.2.1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (85%) (AR Grade)
-
Water (Deionized or Milli-Q)
2.2.2. Equipment
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Shimadzu LC-20AD, Agilent 1260 Infinity II, or equivalent).[4]
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filters
2.2.3. Solution Preparation
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the Buffer (A) and Acetonitrile (B) according to the chromatographic conditions table. Degas the mobile phase before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Buffer (A) / 40% Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 225 nm |
| Run Time | 10 minutes |
System Suitability and Validation
The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7]
System Suitability Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
RSD of 6 Replicate Injections: ≤ 1.0%
Summary of Validation Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (Range) | 10 - 150 µg/mL (Correlation Coefficient, r² > 0.999) |
| Accuracy (% Recovery) | 99.2% - 100.5% |
| Precision (RSD%) | Repeatability: ≤ 0.8%, Intermediate Precision: ≤ 1.2% |
| Limit of Detection (LOD) | 0.74 µg/mL[4] |
| Limit of Quantitation (LOQ) | 2.24 µg/mL (based on 3x LOD) |
| Specificity | No interference from placebo or degradation products. |
Forced degradation studies involving acid, base, oxidative, thermal, and photolytic stress confirmed the method's stability-indicating capability, with all degradants well-resolved from the parent peak.[8]
Method 2: LC-MS/MS for Bioanalysis
This method is optimized for the quantification of this compound in human plasma, offering the high sensitivity and selectivity required for pharmacokinetic analysis.
Causality and Experimental Choices
-
Sample Preparation: Biological matrices like plasma are complex and require extensive cleanup to remove interfering substances such as proteins and phospholipids.[2] Solid-Phase Extraction (SPE) is the chosen technique. A mixed-mode cation exchange sorbent is ideal; it utilizes reversed-phase interactions to retain the overall molecule and strong cation exchange to specifically bind the protonated primary amine, allowing for a rigorous wash step and resulting in a very clean extract.[9]
-
Ionization: ESI in positive ion mode is selected due to the ease of protonating the basic amine group, leading to a strong signal for the precursor ion [M+H]⁺.
-
Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. By monitoring a specific fragmentation (transition) from a precursor ion to a product ion, chemical noise is virtually eliminated.[10][11]
Detailed Experimental Protocol
3.2.1. Equipment and Reagents
-
LC-MS/MS System: UPLC coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S, Sciex 7500 System, or equivalent).
-
SPE Manifold and Mixed-Mode Cation Exchange SPE Cartridges.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D₄-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine) is ideal. If unavailable, a structurally similar compound can be used.
-
Formic Acid, Methanol, Acetonitrile (LC-MS Grade).
3.2.2. Sample Preparation: Solid-Phase Extraction (SPE) Workflow
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Application Notes and Protocols for In Vitro Evaluation of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into novel chemical entities due to its favorable physicochemical properties and ability to engage in diverse biological interactions. Derivatives of this heterocycle are under active investigation for a range of therapeutic applications, including neuroprotection, oncology, and as antimicrobial agents.[1][2][3] Specifically, compounds bearing the 1,2,4-oxadiazole core have demonstrated potential as inhibitors of key enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase (MAO) and acetylcholinesterase.[4][5]
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is a novel compound belonging to this promising class. Its structural features suggest a potential to interact with targets involved in neurological pathways. These application notes provide a comprehensive guide for researchers to conduct initial in vitro characterization of this compound, focusing on its potential as a Monoamine Oxidase inhibitor and its effects on neuronal cell viability and mitochondrial function. The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic insight.
Section 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters.[6][7] Their inhibition is a clinically validated strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[5][7][8] Given that other 1,2,4-oxadiazole derivatives have shown MAO inhibitory activity, this is a primary avenue of investigation for this compound.[4]
Rationale for Assay Selection
We will describe two primary methods for assessing MAO inhibition: a high-throughput fluorescent-based assay for initial screening and an LC-MS/MS-based method for confirmation and detailed kinetic studies. The fluorescent assay offers speed and simplicity, making it ideal for determining a half-maximal inhibitory concentration (IC50).[9][10] The LC-MS/MS method provides superior specificity and sensitivity, directly measuring the enzymatic product, which is crucial for validating hits and avoiding artifacts.[6][11][12]
Experimental Workflow for MAO Inhibition Screening
Caption: Workflow for MAO Inhibition Screening.
Protocol 1: Fluorometric MAO Inhibition Assay (High-Throughput Screening)
This assay is based on the deamination of the non-fluorescent substrate kynuramine by MAO to produce the fluorescent product 4-hydroxyquinoline (4-HQ).[9]
Materials:
-
Recombinant human MAO-A and MAO-B (e.g., from insect cells)
-
Kynuramine dihydrobromide
-
This compound
-
Known MAO inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Preparation and Addition: Dilute MAO-A and MAO-B enzymes in cold potassium phosphate buffer to the desired working concentration. Add 50 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X kynuramine solution in buffer. Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to each well. The final kynuramine concentration should be at its Km value for each enzyme isoform.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Measurement: Stop the reaction by adding 50 µL of 2N NaOH. Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells without enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LC-MS/MS Confirmatory MAO Inhibition Assay
This method provides a highly specific quantification of the 4-HQ product, confirming the results from the fluorescent screen.[11]
Materials:
-
Same enzymes, substrate, and compounds as in Protocol 1.3.
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Internal standard (e.g., deuterated 4-HQ)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Enzymatic Reaction: Perform the enzymatic reaction in microtubes following steps 1-5 from Protocol 1.3, scaling volumes as needed.
-
Reaction Termination and Sample Preparation: Stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard. This will precipitate the enzyme.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation.[13] Monitor the specific mass transitions for 4-HQ and the internal standard.
-
Data Analysis: Quantify the amount of 4-HQ produced by creating a standard curve. Calculate percent inhibition and IC50 values as described in Protocol 1.3.
| Parameter | Typical Value (MAO-A) | Typical Value (MAO-B) | Reference |
| Kynuramine Km | 20-40 µM | 30-50 µM | [9] |
| Control IC50 (Clorgyline) | 1-10 nM | >10 µM | [7][9] |
| Control IC50 (Selegiline) | >1 µM | 10-50 nM | [7][14] |
Section 2: Neuroprotection and Cell Viability Assays
Assessing the effect of a novel compound on cell health is a critical first step. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] This is particularly relevant for neuroprotective studies, where the goal is to identify compounds that can prevent neuronal cell death induced by stressors.[17][18][19]
Rationale and Workflow
We will use a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) and induce cellular stress with an agent like 6-hydroxydopamine (6-OHDA) or H₂O₂, which are common models for Parkinson's disease-related oxidative stress. The assay will determine if pre-treatment with this compound can protect the cells from the toxic insult.
Caption: Workflow for Neuroprotective Cell Viability Assay.
Protocol 3: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing neuroprotection.[15][16]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Oxidative stressor (e.g., H₂O₂ or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare dilutions of the test compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of medium containing the test compound. Incubate for 1-2 hours.
-
Induction of Cell Stress: Add the oxidative stressor (e.g., a final concentration of 100-200 µM H₂O₂) to the wells (except for the vehicle control wells).
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours.[16] Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the viability of treated cells as a percentage of the vehicle-treated (unstressed) control cells.
-
Plot cell viability against compound concentration to determine the protective effect.
-
| Condition | Expected Outcome |
| Vehicle Control | 100% Cell Viability |
| Stressor Only | Significant reduction in cell viability (e.g., ~50%) |
| Compound + Stressor | Attenuation of cell death, indicating neuroprotection |
| Compound Only | Should not show toxicity at the tested concentrations |
Section 3: Mitochondrial Function Assessment
Since MAOs are located on the outer mitochondrial membrane, it is logical to investigate whether this compound affects mitochondrial respiration.[7][14] The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[21][22]
Rationale and Key Parameters
This assay provides key parameters of mitochondrial health: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[22][23] By sequentially injecting mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A), a complete profile of mitochondrial function can be generated.[24] This allows for a deeper mechanistic understanding of the compound's effects beyond simple MAO inhibition.
Caption: Key parameters measured by the Seahorse Mito Stress Test.
Protocol 4: Seahorse XF Cell Mito Stress Test
This protocol outlines the assessment of mitochondrial respiration in a neuronal cell line treated with the test compound.[21][23][24]
Materials:
-
SH-SY5Y cells or other relevant cell line
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)[22]
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
Procedure:
-
Instrument and Cartridge Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator. Turn on the Seahorse analyzer to allow for temperature equilibration.
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with 180 µL of pre-warmed Seahorse XF assay medium containing the desired concentration of the test compound or vehicle. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.[24]
-
Prepare Inhibitor Plate: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the kit (Oligomycin, FCCP, Rotenone/Antimycin A) to achieve the desired final concentrations.
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.
-
Data Normalization and Analysis: After the run, normalize the OCR data to cell number or protein concentration in each well. The Seahorse software will automatically calculate the key parameters of mitochondrial function. Analyze the data to determine if the compound alters basal respiration, ATP production, or maximal respiratory capacity.
Conclusion and Future Directions
This guide provides a foundational set of in vitro assays to characterize the biological activity of this compound. Initial screening for MAO inhibition, followed by confirmatory assays and evaluation of neuroprotective effects and mitochondrial function, will provide a robust preliminary profile of the compound. Positive results in these assays would warrant further investigation, including determination of the mode of MAO inhibition (reversible vs. irreversible), selectivity profiling against other enzymes and receptors, and eventual progression to in vivo models of neurodegenerative disease.
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Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
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In Vivo Preclinical Evaluation of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1] This document provides a comprehensive guide for the in vivo evaluation of a novel compound, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, hereafter referred to as "the compound," in various animal models. Given the nascent stage of research on this specific molecule, this guide is built upon established principles of preclinical drug development and validated protocols for analogous therapeutic areas. The objective is to provide a robust framework for assessing the safety, pharmacokinetic profile, and efficacy of the compound, thereby enabling informed decisions for its further development.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] The diverse biological activities reported for this class of compounds suggest that this compound could modulate key signaling pathways implicated in various pathologies. This guide outlines a phased in vivo testing strategy, commencing with essential safety and pharmacokinetic studies, followed by efficacy evaluations in well-characterized animal models of inflammation, central nervous system (CNS) disorders, and cancer. This structured approach ensures a thorough and resource-efficient preclinical assessment.
Preclinical Development Workflow
The in vivo evaluation of a novel chemical entity should follow a logical progression from broad safety and tolerability assessments to more specific efficacy studies in relevant disease models. This workflow is designed to de-risk the compound at each stage and gather critical data to support its therapeutic potential.
Caption: Preclinical in vivo evaluation workflow for a novel compound.
Foundational Studies: Safety and Pharmacokinetics
Prior to assessing efficacy, it is imperative to establish the safety profile and understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.
Acute Oral Toxicity Studies
Rationale: To determine the short-term toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD). This information is crucial for dose selection in subsequent studies. The OECD guidelines provide a standardized and ethically sound approach.
Protocol (Adapted from OECD Guideline 423):
-
Animal Model: Healthy, young adult Swiss albino mice (8-12 weeks old), nulliparous and non-pregnant females are typically used initially.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Grouping: Assign animals to dose groups (e.g., 5, 50, 300, 2000 mg/kg) and a vehicle control group. A stepwise procedure with 3 animals per step is used.
-
Dosing: Administer the compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), orally via gavage. Animals should be fasted overnight prior to dosing.
-
Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.
-
Data Collection: Record body weight changes, and any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Interpretation: The results are used to classify the substance according to the Globally Harmonized System (GHS) and to determine a starting dose for further studies.
Pharmacokinetic (PK) Profiling
Rationale: To understand how the animal body processes the compound over time. Key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are determined.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Dosing: Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or via a cannula.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t½ | Half-life |
| AUC | Area under the plasma concentration-time curve |
| Bioavailability (%) | Fraction of the oral dose that reaches systemic circulation |
Efficacy Evaluation in Disease Models
Based on the broad biological activities of 1,2,4-oxadiazoles, the following in vivo models are proposed to explore the therapeutic potential of the compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Rationale: This is a widely used and reproducible model of acute inflammation.[2] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit different inflammatory mediators.
Protocol:
-
Animal Model: Swiss albino mice (25-30 g).
-
Grouping: Divide animals into a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and at least three dose levels of the compound.
-
Dosing: Administer the compound or controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Statistical analysis is typically performed using one-way ANOVA followed by Dunnett's test.[3]
CNS Activity: Maximal Electroshock (MES) Seizure Model
Rationale: The MES test is a standard preclinical model for identifying compounds with potential anticonvulsant activity, particularly against generalized tonic-clonic seizures.[4][5] This model helps to identify compounds that prevent seizure spread.[6]
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Grouping: Assign animals to a vehicle control group, a positive control group (e.g., phenytoin, 25 mg/kg), and at least three dose levels of the compound.
-
Dosing: Administer the compound or controls intraperitoneally.
-
Induction of Seizure: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a convulsiometer.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.
-
Data Analysis: The primary endpoint is the percentage of animals in each group protected from THLE. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
Anticancer Activity: Xenograft Tumor Model
Rationale: To evaluate the in vivo antitumor efficacy of the compound in a model that mimics human cancer.[4][7] The choice of cell line should be based on prior in vitro screening data.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., A549 lung cancer, PC3 prostate cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize animals into a vehicle control group, a positive control group (e.g., a standard-of-care chemotherapeutic), and treatment groups with the compound at various doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Data Collection: Record body weights as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
In-depth Characterization
Following the demonstration of efficacy in a relevant model, further studies are warranted to deepen the understanding of the compound's safety and mechanism of action.
Sub-chronic Toxicity Studies
Rationale: To assess the potential adverse effects of repeated administration of the compound over a longer period (e.g., 28 or 90 days). These studies are essential for identifying target organs of toxicity and establishing a no-observed-adverse-effect level (NOAEL).
Protocol (Adapted from OECD Guideline 408 for a 90-day study):
-
Animal Model: Wistar rats are commonly used.
-
Grouping: At least three dose levels and a concurrent control group, with an equal number of male and female animals in each group.
-
Dosing: Administer the compound daily via the intended clinical route for 90 days.
-
Observations: Conduct detailed clinical observations, monitor body weight and food consumption, and perform ophthalmological examinations.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.
-
Pathology: Perform a full necropsy on all animals and conduct histopathological examination of organs and tissues.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Rationale: To establish a quantitative relationship between the drug concentration in the body (PK) and the observed pharmacological effect (PD).[8][9] This is crucial for optimizing dosing regimens and predicting clinical efficacy.
Workflow:
Caption: Workflow for Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.
Procedure:
-
Data Integration: Combine the PK data (drug concentration over time) with the PD data (e.g., percentage inhibition of paw edema, seizure protection) from the efficacy studies.
-
Model Building: Use specialized software to develop a mathematical model that describes the relationship between drug exposure and the observed effect.
-
Model Validation: Validate the model using internal and external datasets.
-
Simulation: Use the validated model to simulate the effects of different dosing regimens and to predict the exposures required for a desired therapeutic effect.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for the in vivo evaluation of this compound. By systematically assessing its safety, pharmacokinetic profile, and efficacy in relevant disease models, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The emphasis on a structured, phased approach ensures a scientifically rigorous and ethically sound investigation.
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Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]
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OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]
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Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(1), 143–151. [Link]
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Application Notes and Protocols for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine in Receptor Binding Assays
Introduction: Unveiling the Binding Profile of a Novel 1,2,4-Oxadiazole Derivative
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent and selective modulation of various receptor systems.[1][2][3][4][5] (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine represents a novel investigational compound within this class. A critical initial step in the pharmacological characterization of any new chemical entity is the determination of its binding affinity for specific receptor targets.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand in receptor binding assays.
These protocols are designed to be a robust framework for determining key binding parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant of the inhibitor (Ki). The methodologies described herein are grounded in established principles of receptor pharmacology and can be adapted to a variety of receptor systems.
Core Principles of Competitive Receptor Binding Assays
Competitive radioligand binding assays are a cornerstone for quantifying the interaction between a ligand and a receptor.[7][8][9][10] The fundamental principle involves a competition between a labeled ligand with known high affinity and specificity for the receptor (the "hot" ligand, typically radiolabeled) and an unlabeled test compound (the "cold" ligand, in this case, this compound). By measuring the ability of increasing concentrations of the test compound to displace the labeled ligand, we can determine its affinity for the receptor.
Selecting the Appropriate Assay Format: Filtration vs. Scintillation Proximity Assay (SPA)
Two predominant formats for receptor binding assays are the filtration method and the scintillation proximity assay (SPA).[11]
-
Filtration Assays: This classic technique involves incubating the receptor source (e.g., cell membranes), the radioligand, and the test compound. After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through. The radioactivity retained on the filter is then quantified.[7][12][13][14][15]
-
Scintillation Proximity Assays (SPA): SPA is a homogeneous assay technology that eliminates the need for a separation step.[16][17][18][19] In this method, the receptor is immobilized onto SPA beads containing a scintillant. Only radioligand that is bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a detectable light signal.[20]
| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Separation of bound from free ligand by filtration | Proximity-based detection of bound ligand |
| Throughput | Lower to medium | Medium to high |
| Assay Format | Heterogeneous (requires separation step) | Homogeneous (no separation step) |
| Potential for Compound Interference | Lower | Higher (e.g., color quenching) |
| Radioligand Consumption | Generally higher | Generally lower |
For the purposes of this guide, we will provide a detailed protocol for the filtration assay, as it is a widely applicable and robust method.
PART 1: Experimental Protocols
Protocol 1: Preparation of Cell Membranes Expressing the Receptor of Interest
The quality of the receptor preparation is paramount for a successful binding assay. This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target receptor.
Materials:
-
Cell pellet from culture
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Protease inhibitor cocktail
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. This step is critical to ensure cell lysis without damaging the receptor.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Final Centrifugation: Repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a small volume of Homogenization Buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.
Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)
This protocol details the steps for a competitive binding assay to determine the IC50 of this compound.
Materials:
-
Prepared cell membranes
-
Radiolabeled ligand (specific for the receptor of interest)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well microplate
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand filtration binding assay.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + Radioligand + Membranes + Vehicle (solvent for the test compound).
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Membranes + High concentration of unlabeled competitor.[21]
-
Test Compound: Assay Buffer + Radioligand + Membranes + Serial dilutions of this compound.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation. Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to maximize the signal-to-noise ratio.
-
Radioactivity Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
PART 2: Data Analysis and Interpretation
Calculating IC50 and Ki:
-
Specific Binding: Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding
-
Data Plotting: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[22] This equation corrects for the concentration and affinity of the radioligand used in the assay.[23][24][25] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand for the receptor
-
Data Analysis Workflow Diagram:
Caption: Data analysis pipeline for determining Ki from raw binding data.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand sticking to filters or plate- Insufficient blocking- Poor quality membrane preparation | - Pre-soak filters in 0.5% polyethyleneimine (PEI)- Increase BSA concentration in assay buffer- Optimize membrane preparation protocol |
| Low Signal (Total Binding) | - Insufficient receptor concentration- Inactive radioligand- Suboptimal incubation conditions | - Increase membrane protein per well- Check radioligand integrity and age- Optimize incubation time and temperature |
| Poor Reproducibility | - Inconsistent pipetting- Incomplete mixing- Inefficient washing | - Use calibrated pipettes- Ensure thorough mixing of reagents- Optimize wash steps and ensure consistent vacuum pressure |
Hypothetical Signaling Pathway Modulation
Should this compound be identified as a potent binder for a G-protein coupled receptor (GPCR), it could potentially modulate downstream signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be initiated upon ligand binding to a Gq-coupled receptor.
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Safety Precautions
Researchers must handle this compound with appropriate care. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[26][27][28] When working with radiolabeled compounds, all institutional and national regulations for radiation safety must be strictly followed. This includes the use of personal protective equipment (PPE), designated work areas, and proper waste disposal procedures.
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Application Notes & Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of 1,2,4-oxadiazole libraries. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to empower successful drug discovery campaigns.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its prevalence in drug discovery is attributed to a unique combination of physicochemical properties. The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, a strategy that can enhance metabolic stability and improve pharmacokinetic profiles.[3][4][5] This is a critical consideration in drug design, as ester and amide bonds are often susceptible to hydrolysis by esterases and proteases in the body. The stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, makes it a robust component in drug candidates.[5]
Furthermore, the 1,2,4-oxadiazole core is present in several commercially available drugs and has been investigated for a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiparasitic activities.[1][6][7] This broad spectrum of biological activity underscores the versatility of this scaffold in interacting with a diverse range of biological targets.[3] High-throughput screening of libraries containing this scaffold, therefore, presents a promising avenue for the identification of novel therapeutic agents.[6][8]
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
High-throughput screening is a systematic, automated process that allows for the rapid testing of large chemical libraries against a specific biological target.[9] The ultimate goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired biological activity.[9] A typical HTS workflow for a 1,2,4-oxadiazole library can be visualized as a multi-stage process, beginning with meticulous assay development and culminating in the validation of promising hit compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation: The Foundation of a Successful Screen
The development of a robust and reliable assay is the most critical phase of any HTS campaign.[10][11] The choice between a biochemical and a cell-based assay format depends on the nature of the biological target and the desired information.[12][13]
-
Biochemical assays are performed in a cell-free system and directly measure the interaction of a compound with a purified target protein, such as an enzyme or receptor.[14] They offer high precision and are generally less prone to compound interference.
-
Cell-based assays utilize living cells and measure a cellular response to a compound.[14][15] These assays provide a more physiologically relevant context but can be more complex to develop and may be susceptible to artifacts such as cytotoxicity.[16]
Assay Miniaturization and Optimization
To accommodate large compound libraries, HTS assays are typically miniaturized to 384- or 1536-well microplate formats.[10] This process requires careful optimization of reagent concentrations, incubation times, and signal detection parameters to maintain a robust signal-to-background ratio.[17]
Statistical Validation: The Z'-Factor
A key metric for validating the quality of an HTS assay is the Z'-factor.[17] This statistical parameter provides a measure of the separation between the positive and negative controls, and a Z'-factor greater than 0.5 is generally considered indicative of a high-quality, reliable assay.[17]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but further optimization is recommended. |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, and the assay is not suitable for screening. |
Primary Screening and Hit Identification
Once the assay has been validated, a pilot screen of a small subset of the 1,2,4-oxadiazole library (e.g., ~2,000 compounds) is often performed.[17] This pilot screen helps to assess the performance of the assay in a screening setting and provides an initial estimate of the hit rate.[18] Following a successful pilot screen, the full library is screened.
Data from the primary screen is typically normalized to control for plate-to-plate variability. Hits are then identified based on a pre-defined activity threshold, often set at a certain number of standard deviations from the mean of the negative controls.[19]
Hit Confirmation and Validation: Separating True Hits from False Positives
A significant challenge in HTS is the presence of false positives—compounds that appear active in the primary screen but do not genuinely interact with the target in the desired manner.[20][21] Therefore, a rigorous hit validation cascade is essential to confirm the activity of primary hits and eliminate artifacts.[22]
Hit Confirmation
Primary hits are re-tested, often from freshly prepared solutions, to confirm their activity in the primary assay. This step helps to eliminate errors that may have occurred during the initial screen.
Dose-Response Analysis and Potency Determination
Confirmed hits are then subjected to dose-response analysis, where the compound is tested over a range of concentrations to determine its potency.[23] The half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators is a key parameter derived from the dose-response curve.[24][25][26]
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Application Note: Quantitative Analysis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a comprehensive and robust method for the quantitative analysis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine in a relevant matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters. The methodology is designed to provide high sensitivity, selectivity, and accuracy, making it suitable for pharmacokinetic studies, metabolic profiling, and quality control assessments in drug development.
Introduction
This compound is a novel small molecule entity belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent specificity, sensitivity, and wide dynamic range.[3][4]
This guide provides a detailed protocol grounded in established analytical principles, explaining the rationale behind each experimental choice to ensure methodological robustness and transferability.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C10H11N3O
-
Molecular Weight: 189.22 g/mol
-
Structure:
-
A five-membered 1,2,4-oxadiazole ring.
-
A benzyl group attached at the 3-position of the oxadiazole ring.
-
A methanamine group at the 5-position of the oxadiazole ring.
-
The presence of a primary amine group suggests the compound will be basic and readily protonated, making it suitable for positive mode electrospray ionization (ESI). The benzyl and oxadiazole moieties provide a degree of hydrophobicity, allowing for retention on a reversed-phase chromatographic column.
Experimental Workflow Overview
The following diagram outlines the major steps in the LC-MS/MS analysis of this compound.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
PART 1: Sample Preparation
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[5][6][7] For plasma samples, protein precipitation is a rapid and effective method.[8][9]
Protocol: Protein Precipitation
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structural analog) to each sample, calibrator, and quality control (QC) sample.[10][11] The use of an IS is critical to correct for variability in sample preparation and instrument response.[12][13]
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the amine analyte protonated and improves precipitation efficiency.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see LC method below). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
PART 2: LC-MS/MS Method Parameters
Rationale for Parameter Selection:
-
Chromatography: Reversed-phase chromatography is the most common and versatile mode for separating small molecules.[12][14][15][16] A C18 column is a good starting point due to its hydrophobicity, which will interact with the benzyl group of the analyte. The primary amine on the analyte can cause peak tailing on traditional silica-based C18 columns due to interaction with residual silanols. Therefore, a column with end-capping or a hybrid particle technology is recommended. The addition of an acid like formic acid to the mobile phase serves two purposes: it protonates the amine group, ensuring good ionization, and it suppresses the ionization of free silanols on the stationary phase, improving peak shape.[17]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for polar and ionizable molecules.[18][19][20][21] Given the basic nature of the primary amine, positive ion mode ESI will be highly efficient, leading to the formation of the protonated molecule [M+H]+.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity.[22][23][24] By using Multiple Reaction Monitoring (MRM), we select the protonated parent ion in the first quadrupole, fragment it in the collision cell, and then select a specific product ion in the third quadrupole. This highly specific transition minimizes interferences from the matrix.[3]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC.[12] |
| Gradient | 5-95% B over 5 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical injection volume to avoid overloading the column. |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The primary amine is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temp. | 150 °C | Assists in desolvation. |
| Desolvation Temp. | 400 °C | Removes solvent from the droplets to form gas-phase ions.[19] |
| Gas Flow | Instrument Dependent | Optimized for efficient desolvation and ion transport. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification.[3] |
MRM Transitions:
To determine the optimal MRM transitions, the analyte and internal standard are infused directly into the mass spectrometer.
-
Parent Ion (Q1): A full scan (MS1) is performed to identify the m/z of the protonated molecule, [M+H]+. For this compound, this is expected to be m/z 190.1.
-
Product Ions (Q3): A product ion scan (MS2) is performed on the parent ion (m/z 190.1) to identify stable and abundant fragment ions. The collision energy is ramped to find the optimal fragmentation conditions. The most intense and specific fragments are chosen for the MRM transitions.
Hypothetical Fragmentation Pathway:
Caption: Plausible fragmentation pathways for protonated this compound.
Example MRM Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 190.1 | 91.1 (Quantifier) | 100 | Optimize (e.g., 25) |
| Analyte | 190.1 | 118.1 (Qualifier) | 100 | Optimize (e.g., 20) |
| Internal Std. | Dependent on IS | Dependent on IS | 100 | Optimize |
PART 3: Data Analysis
-
Integration: The chromatographic peaks for the quantifier and qualifier MRM transitions of both the analyte and the internal standard are integrated.
-
Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated for each sample.
-
Calibration Curve: A calibration curve is constructed by plotting the analyte/IS peak area ratio against the known concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating their analyte/IS peak area ratios from the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high performance and reliability. This guide serves as a robust starting point for researchers and drug development professionals, enabling them to implement this method and further optimize it for their specific applications and matrices.
References
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Reversed-phase chromatography - Wikipedia. Available at: [Link]
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Polar Compounds | SIELC Technologies. Available at: [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. Available at: [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. Available at: [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. Available at: [Link]
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Structural Elucidation - RFI - Rosalind Franklin Institute. Available at: [Link]
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Reversed Phase HPLC Columns - Phenomenex. Available at: [Link]
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Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - NIH. Available at: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. Available at: [Link]
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Unraveling the Mechanism of Electrospray Ionization | Analytical Chemistry. Available at: [Link]
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Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF - ResearchGate. Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
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Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC - NIH. Available at: [Link]
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Unraveling the Mechanism of Electrospray Ionization - UNR Chemistry Department SIL. Available at: [Link]
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1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry - Wiley-VCH. Available at: [Link]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - NIH. Available at: [Link]
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Characterization of Radioiodinated Diaryl Oxadiazole Derivatives as SPECT Probes for Detection of Myelin in Multiple Sclerosis | ACS Chemical Neuroscience - ACS Publications. Available at: [Link]
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Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. - ResearchGate. Available at: [Link]
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GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications - ResearchGate. Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]
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2-(5-(3-(4-(Methylsulfonylamino)benzyl)-1,2,4-oxadiazol-5-yl)-1H-indole-3-yl)ethylamine - PubChem. Available at: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Available at: [Link]
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Application Notes and Protocols for the Crystallography of 1,2,4-Oxadiazole Containing Compounds
Foreword: The Crystallographic Imperative for 1,2,4-Oxadiazole Scaffolds in Modern Drug Discovery
The 1,2,4-oxadiazole moiety is a cornerstone in contemporary medicinal chemistry. Its prevalence in a wide array of bioactive molecules stems from its role as a bioisostere for esters and amides, enhancing metabolic stability and modulating target interactions.[1][2] From anticancer and anti-inflammatory agents to treatments for neurological disorders, the 1,2,4-oxadiazole scaffold is integral to the development of novel therapeutics.[3][4][5][6] The precise three-dimensional arrangement of atoms and the subtle nuances of intermolecular interactions within the crystalline state are paramount in dictating the physicochemical properties, and ultimately, the therapeutic efficacy of these compounds.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a deeper understanding of the principles governing the crystallography of 1,2,4-oxadiazole-containing compounds. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a parameter to be understood and optimized.
I. The Foundation: Synthesis of 1,2,4-Oxadiazole Derivatives for Crystallographic Studies
The journey to a high-quality crystal structure begins with the synthesis of the target molecule. The purity and stability of the compound are critical prerequisites for successful crystallization. Numerous synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles have been developed, with the most common methods relying on the cyclization of amidoximes with acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides and nitriles.[4][5][7]
A frequently employed and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative. For instance, the reaction of a nitrile intermediate with hydroxylamine hydrochloride, followed by coupling with a suitable carboxylic acid or acyl chloride, provides a versatile route to a diverse library of 1,2,4-oxadiazole compounds.[8]
Illustrative Synthetic Pathway:
Caption: Generalized synthetic workflow for 1,2,4-oxadiazole derivatives.
II. The Art and Science of Crystallization: Protocols and Methodologies
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is a blend of systematic screening and empirical optimization. For 1,2,4-oxadiazole containing compounds, several techniques have proven effective.
A. Slow Evaporation: The Workhorse of Crystallization
Slow evaporation is a straightforward and widely successful technique. The principle lies in gradually increasing the concentration of the solute beyond its saturation point as the solvent evaporates, promoting the formation of well-ordered crystals.
Protocol for Slow Evaporation:
-
Solvent Selection: The choice of solvent is critical. A good solvent will fully dissolve the compound at a slightly elevated temperature but will be a poor solvent at room temperature. Common solvent systems for 1,2,4-oxadiazoles include mixtures of ethanol and ethyl acetate (EtOH/EtOAc), as well as chloroform and dimethyl sulfoxide (CHCl₃/DMSO).[9]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent or solvent system. Gentle heating can be employed to facilitate dissolution.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Patience is key; crystal growth can take anywhere from a few days to several weeks.[10]
B. Vapor Diffusion: A Gentle Approach for Delicate Molecules
Vapor diffusion is an excellent alternative when slow evaporation proves too rapid or yields poor-quality crystals. This method involves the slow diffusion of a poor solvent (the "anti-solvent") into a solution of the compound in a good solvent.
Protocol for Vapor Diffusion (Hanging Drop & Sitting Drop):
-
Solvent System Selection: Identify a good solvent that readily dissolves your compound and a miscible anti-solvent in which your compound is insoluble or sparingly soluble.[10]
-
Reservoir Preparation: In a larger, sealed container (e.g., a well plate or a sealed beaker), place a reservoir of the anti-solvent.
-
Droplet Preparation:
-
Hanging Drop: Place a small drop (1-5 µL) of the concentrated compound solution onto a siliconized glass coverslip. Invert the coverslip and seal it over the reservoir.
-
Sitting Drop: Place the drop of the compound solution on a pedestal within the sealed container, surrounded by the anti-solvent reservoir.
-
-
Diffusion and Crystallization: The vapor of the more volatile anti-solvent will slowly diffuse into the droplet, gradually reducing the solubility of the compound and inducing crystallization.
C. Layering Technique: Interfacial Crystallization
This method is particularly useful when dealing with compounds that are sensitive to temperature changes. It involves carefully layering a less dense anti-solvent over a solution of the compound.
Protocol for Solvent Layering:
-
Solution Preparation: Prepare a concentrated solution of the compound in a suitable solvent.[10]
-
Layering: Carefully and slowly add a layer of a less dense, miscible anti-solvent on top of the compound solution. This should be done with minimal disturbance to the interface. A syringe or pipette can be used to gently run the anti-solvent down the side of the vial.
-
Crystal Growth: Crystals will often form at the interface between the two solvents as slow diffusion occurs.[10]
Table 1: Common Crystallization Conditions for 1,2,4-Oxadiazole Derivatives
| Crystallization Technique | Common Solvents (Good) | Common Anti-solvents | Typical Timeframe |
| Slow Evaporation | Ethanol/Ethyl Acetate, Chloroform, DMSO | N/A | 48 hours to weeks |
| Vapor Diffusion | Dichloromethane, Tetrahydrofuran | Hexanes, Pentane | Days to weeks |
| Layering | Dichloromethane, Acetonitrile | Hexanes, Diethyl Ether | Days to weeks |
III. Unveiling the Structure: X-ray Diffraction and Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 10. ocw.mit.edu [ocw.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support guide for navigating the common and often complex purification challenges associated with 1,2,4-oxadiazole derivatives. As a class of compounds recognized for their hydrolytic stability and utility as amide and ester bioisosteres, 1,2,4-oxadiazoles are pivotal in drug discovery.[1][2] However, their synthesis often yields mixtures that can be challenging to purify due to the physicochemical properties of the target molecule and the reaction byproducts.
This guide is structured to provide direct, actionable solutions to problems encountered in the lab. It combines troubleshooting in a question-and-answer format with detailed protocols and foundational knowledge to empower your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered purification roadblocks in a problem-and-solution format.
Question 1: My primary impurity is the unreacted amidoxime starting material. How can I effectively remove it?
Probable Cause: Amidoximes are relatively polar and can possess both weak acidic (N-OH) and basic (amine) character. Their polarity often causes them to co-elute with polar 1,2,4-oxadiazole products during normal-phase chromatography or be difficult to separate via standard extractions.
Solution:
-
Acidic Wash (Liquid-Liquid Extraction): The most effective strategy is to exploit the basicity of the amidoxime.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
The amidoxime will be protonated, forming a salt that is soluble in the aqueous layer and is thus removed from the organic phase containing your less basic 1,2,4-oxadiazole product.
-
Repeat the acidic wash 2-3 times, monitoring the removal of the impurity by TLC or LC-MS.
-
Follow with a brine wash to remove residual water and dry the organic layer over anhydrous sodium or magnesium sulfate.[3]
-
-
Chromatographic Considerations: If extraction is insufficient, modify your chromatography.
-
Silica Gel: The acidic nature of silica can cause streaking of basic compounds. Adding a basic modifier like 0.1-1% triethylamine (TEA) or ammonia in methanol to your eluent can neutralize the acidic silanol sites, leading to better peak shapes and improved separation.[3][4]
-
Alternative Stationary Phases: For very polar or basic compounds, consider switching to neutral or basic alumina, or employing reversed-phase (C18) chromatography.[4]
-
Question 2: I'm using a coupling reagent like EDC or CDI, and the resulting urea or imidazole byproduct is difficult to remove. What's the best approach?
Probable Cause: Byproducts from common coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC; 1,1'-carbonyldiimidazole, CDI) are often polar and can complicate purification. EDC-urea byproduct is particularly notorious for its low solubility in many organic solvents.
Solution:
-
For EDC-Urea Byproduct:
-
After the reaction is complete, perform an acidic wash (1M HCl) as described in Question 1. This will protonate the urea byproduct, rendering it water-soluble.
-
If the urea precipitates from the organic solvent during workup, it can often be removed by filtration before proceeding with further purification.
-
Column chromatography using a gradient of ethyl acetate in hexanes or DCM in methanol is typically effective for removing any remaining traces.
-
-
For CDI-Imidazole Byproduct:
-
Imidazole and related byproducts are basic and highly water-soluble upon protonation. An acidic wash (1M HCl) is extremely effective for their removal.
-
A key advantage of using CDI is that the byproducts are generally easy to remove via a simple acidic liquid-liquid extraction.[5]
-
Question 3: My 1,2,4-oxadiazole seems to be degrading on the silica gel column. What is happening and what are my options?
Probable Cause: The 1,2,4-oxadiazole ring itself is generally stable, but it can be susceptible to ring-opening under certain pH conditions.[6] The acidic surface of standard silica gel can catalyze the hydrolysis or rearrangement of sensitive derivatives, especially at elevated temperatures or with prolonged exposure.[7] Some 3,5-disubstituted 1,2,4-oxadiazoles can also undergo a thermal or acid-catalyzed Boulton-Katritzky rearrangement.[8]
Solution:
-
Test Stability: Before committing your entire batch, spot the crude material on a silica TLC plate. Let it sit on the bench for 30-60 minutes, then elute. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[4]
-
Deactivate the Silica:
-
Switch Stationary Phase:
-
Neutral Alumina: A good alternative for moderately polar compounds that are acid-sensitive.
-
Reversed-Phase (C18) Chromatography: Often the method of choice for polar and ionizable compounds. Use a C18 column with a mobile phase like water/acetonitrile or water/methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4]
-
-
Avoid Chromatography: If possible, purify the compound by recrystallization or trituration to avoid contact with stationary phases altogether.
Question 4: Recrystallization isn't working. My product either "oils out" or crashes out with impurities. What should I try?
Probable Cause: "Oiling out" occurs when a compound melts in the hot solvent or its solubility limit is exceeded too rapidly upon cooling.[4] Co-precipitation with impurities suggests that the chosen solvent does not provide sufficient solubility differentiation between the product and the impurity.
Solution:
-
Address Oiling Out:
-
Add More Solvent: If oiling occurs, add more hot solvent until the oil redissolves completely, then allow it to cool much more slowly.[4]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed crystal" of pure material can also be highly effective.[4]
-
Change Solvent System: The issue may be an inappropriate solvent choice. The ideal recrystallization solvent dissolves the compound when hot but not when cold.
-
-
Improve Purity:
-
Use a Co-Solvent System: Employ a binary solvent system. Dissolve the crude material in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.
-
Pre-Purification: Pass the crude material through a small plug of silica gel with a moderately polar eluent to remove gross impurities before attempting recrystallization.[4]
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through Celite before allowing it to cool.[4]
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for choosing a purification method for a novel 1,2,4-oxadiazole?
-
A: Start with a simple liquid-liquid extraction. Dissolve your crude product in ethyl acetate and perform sequential washes with 1M HCl (to remove basic impurities like amidoximes), saturated sodium bicarbonate (to remove acidic impurities like unreacted carboxylic acids), and finally brine. Analyze the organic layer by TLC or LC-MS. If significant impurities remain, flash column chromatography is the next logical step.
-
-
Q: How does the substitution pattern on the 1,2,4-oxadiazole ring affect its purification?
-
A: The substituents at the 3- and 5-positions dictate the molecule's overall polarity, solubility, and stability. Aromatic or alkyl groups will render the molecule less polar, making it well-suited for normal-phase chromatography with hexane/ethyl acetate systems. Conversely, polar functional groups (e.g., amines, carboxylic acids, unprotected hydroxyls) will significantly increase polarity, potentially requiring highly polar mobile phases (DCM/methanol), basic modifiers, or a switch to reversed-phase or HILIC chromatography.[3][9]
-
-
Q: Are there any "class-specific" byproducts I should be aware of besides starting materials?
-
A: Yes. The primary synthetic route involves the cyclodehydration of an O-acyl amidoxime intermediate.[10] If this cyclization is incomplete, you will see this intermediate in your crude mixture.[8] Additionally, in 1,3-dipolar cycloaddition routes, dimerization of the nitrile oxide starting material can lead to furoxan byproducts.[11][12]
-
Data & Protocols
Table 1: Common Impurities & Recommended Removal Strategies
| Impurity Type | Physicochemical Property | Recommended Primary Method | Secondary/Alternative Method |
| Unreacted Amidoxime | Polar, weakly basic | Liquid-liquid extraction with dilute acid (e.g., 1M HCl) | Chromatography with basic modifier (TEA) |
| Unreacted Carboxylic Acid | Polar, acidic | Liquid-liquid extraction with dilute base (e.g., sat. NaHCO₃) | Chromatography on silica gel |
| EDC-Urea Byproduct | Polar, weakly basic | Liquid-liquid extraction with dilute acid (1M HCl) | Filtration if it precipitates; chromatography |
| CDI/Imidazole Byproduct | Basic, water-soluble | Liquid-liquid extraction with dilute acid (1M HCl) | Water wash |
| O-Acyl Amidoxime | Moderately polar, neutral | Forced cyclization (heat/base); column chromatography | Recrystallization |
Protocol 1: Optimized Flash Column Chromatography for Basic/Polar 1,2,4-Oxadiazoles
This protocol is designed to mitigate peak tailing and potential degradation on silica gel.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point for polar heterocycles is DCM with 1-10% methanol.[13]
-
To the chosen solvent system, add 0.5-1% triethylamine (TEA) or a 7N ammonia in methanol solution.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (containing the basic modifier).
-
Pour the slurry into the column and use pressure to pack it firmly and evenly.
-
Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimum amount of the column eluent or DCM.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, methanol). Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Distribute this powder evenly on top of the packed column.[4]
-
-
Elution:
-
Begin elution with the initial solvent system.
-
Gradually increase the polarity (e.g., increase the percentage of methanol) to elute your compound. A slow, shallow gradient generally provides the best separation.
-
Collect fractions and monitor by TLC to pool the pure product.
-
Diagrams & Workflows
A logical approach is crucial for efficient purification. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for purifying 1,2,4-oxadiazole derivatives.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
- Pore, V. S., et al. (2016). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate.
- Li, G., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Freitas, A. A., et al. (2015).
- BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- Wang, X., et al. (2022).
- Kaboudin, B., & Saadati, F. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212.
- Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Sun, C., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2843-2855.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3330.
- de Farias, F. M., et al. (2021). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Biomolecules, 11(11), 1684.
- Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(2), 169-183.
- Sagitullin, R. S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-547.
- Mondal, T., & Bhaumik, A. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(52), 32921-32930.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. reddit.com [reddit.com]
Solubility issues of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine in aqueous solutions
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine in aqueous solutions. Our goal is to provide both foundational understanding and actionable troubleshooting protocols to ensure the successful use of this compound in your experiments.
I. Understanding the Molecule: Key Physicochemical Insights
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This class of molecules is of significant interest in medicinal chemistry but often presents challenges related to aqueous solubility.[1] The structure incorporates a nonpolar benzyl group and a polar primary amine (methanamine). This amphipathic nature is central to its solubility behavior.
The key to manipulating its solubility lies in the basicity of the primary amine group. Like other primary amines, this group can be protonated in acidic conditions to form a cationic ammonium salt.[2] This salt form is significantly more polar and, therefore, generally exhibits much greater solubility in aqueous media than the neutral "free base" form.[3][4] The pKa of the structurally related benzylamine is approximately 9.33, which serves as a useful estimate for our target molecule.[5][6] This indicates that at a pH below ~7.3, the compound will predominantly exist in its more soluble, protonated state.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water or phosphate-buffered saline (PBS) pH 7.4?
A1: The limited aqueous solubility of the free base form is the most likely cause. At neutral or slightly alkaline pH, the primary amine group is predominantly in its neutral, uncharged state. The molecule's overall hydrophobicity, driven by the benzyl and oxadiazole rings, limits its interaction with water molecules, leading to poor dissolution. Forcing the equilibrium towards the protonated, cationic form is necessary to achieve significant aqueous solubility.
Q2: The compound is provided as a hydrochloride (HCl) salt. Why am I still seeing solubility issues?
A2: While the HCl salt form is designed for improved water solubility, issues can still arise. If the aqueous medium is not sufficiently acidic, or if it is buffered to a neutral or alkaline pH, the salt can convert back to the less soluble free base, which may then precipitate out of solution. Always ensure your final solution pH is acidic enough to maintain the compound in its protonated state. A good rule of thumb is to maintain the pH at least 2 units below the pKa of the amine (~pH < 7.3).
Q3: Can I use organic solvents to dissolve the compound first?
A3: Yes, this is a common and effective strategy. This compound is expected to have good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.[7] Creating a concentrated stock solution in an organic solvent, which is then serially diluted into your aqueous experimental medium, is a standard workflow. However, be mindful of the final concentration of the organic solvent, as it may impact your biological assay.
Q4: Will heating the solution improve solubility?
A4: Gentle heating can increase the rate of dissolution, but it may not solve the underlying solubility problem. If the compound is fundamentally insoluble at a given pH and concentration, it will likely precipitate out again as the solution cools to room temperature. This can lead to the formation of unstable, supersaturated solutions, yielding inconsistent results. Therefore, heating should be used with caution and combined with other methods like pH adjustment or the use of co-solvents.
III. Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides systematic protocols to overcome solubility issues. The optimal method will depend on the specific requirements of your experiment, such as final concentration and tolerance for pH changes or organic co-solvents.
Workflow: Selecting a Solubilization Strategy
Below is a decision-making workflow to guide you to the most appropriate protocol.
Caption: Decision workflow for selecting the appropriate solubilization protocol.
Protocol 1: Direct Dissolution via pH Adjustment
This is the preferred method if your experiment can tolerate an acidic pH and you wish to avoid organic solvents. The goal is to protonate the primary amine to form the highly soluble ammonium salt in situ.
Causality: By lowering the pH of the aqueous solvent to at least two units below the compound's pKa (~9.3), we shift the equilibrium overwhelmingly towards the protonated, cationic species. This charged form is readily solvated by water molecules, dramatically increasing solubility.[8]
Step-by-Step Methodology:
-
Prepare an Acidic Solvent: Start with your desired aqueous buffer (e.g., MES, acetate) or unbuffered saline. Adjust the pH to a value between 4.0 and 6.0 using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). Do not use a phosphate buffer if you need to go below pH ~6.0, as its buffering capacity is poor in that range.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Slurry: Add the powder to the pre-acidified solvent. It will likely form a slurry or suspension.
-
Dissolution: Vigorously stir or vortex the mixture. Gentle warming (to 30-40°C) can be applied to expedite dissolution.
-
Final pH Check: Once the compound has dissolved, check the pH of the final solution and adjust if necessary.
-
Sterile Filtration: If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Organic Co-Solvent Stock Solution
This method is ideal when a specific neutral or alkaline pH is required for the experiment and a small, controlled amount of an organic co-solvent is permissible.
Causality: The compound is first dissolved in a water-miscible organic solvent in which it is highly soluble. This concentrated stock is then diluted into the aqueous buffer. The key is that the final concentration of the organic solvent is low enough to be tolerated by the assay system while helping to keep the drug in solution.[9][10]
Step-by-Step Methodology:
-
Select a Co-Solvent: DMSO is the most common choice due to its high solubilizing power and acceptability in many biological assays at low concentrations (<0.5% v/v). Ethanol is another viable option.
-
Prepare a High-Concentration Stock: Weigh the compound and dissolve it in the minimum required volume of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved. This stock solution can often be stored at -20°C or -80°C.
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution directly into your final aqueous experimental medium (e.g., PBS pH 7.4, cell culture media).
-
Vortexing: Vortex thoroughly after each dilution step to ensure complete mixing and minimize the risk of precipitation.
-
Final Co-Solvent Concentration Check: Calculate the final percentage (v/v) of the organic co-solvent in your working solutions. It is critical to run a vehicle control (your final aqueous medium containing the same percentage of co-solvent) in your experiment.
Co-Solvent Data Summary:
| Co-Solvent | Typical Starting Stock Conc. | Recommended Final Conc. | Notes |
| DMSO | 10 - 100 mM | < 0.5% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | 10 - 50 mM | < 1.0% (v/v) | Generally less toxic than DMSO but may be less effective as a solubilizer. |
Protocol 3: Salt Formation & Dissolution (For Free Base)
If you have the free base form of the compound and Protocols 1 and 2 are not suitable, you can convert it to the hydrochloride salt before final dissolution.
Causality: This protocol formalizes the principle of Protocol 1. By reacting the basic amine with a stoichiometric amount of acid, we form a salt that is isolated as a solid or prepared in situ. This salt is an ionic compound with significantly higher aqueous solubility than the neutral parent molecule.[11]
Step-by-Step Methodology:
-
Molar Calculation: Calculate the molar quantity of the this compound free base you have weighed.
-
Solvent Addition: Suspend the free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acid Addition: Add exactly one molar equivalent of 1 M HCl in diethyl ether or isopropanol to the suspension while stirring.
-
Precipitation/Isolation: The hydrochloride salt will often precipitate out of the solution. The solid can be collected by filtration, washed with cold ether, and dried under vacuum.
-
Dissolution: The resulting HCl salt can now be dissolved directly in your desired aqueous buffer. Note that the final solution will be acidic. If a neutral pH is required, this method must be followed by careful titration with a base (e.g., dilute NaOH), ensuring the compound does not precipitate as you approach its pKa.
Solubility Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting persistent solubility issues.
IV. References
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2557. Retrieved from [Link]
-
Google Patents. (n.d.). US4290815A - Use of co-solvents in amine N-oxide solutions. Retrieved from
-
Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2 | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
Google Books. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF. Retrieved from [Link]
-
SINTEF. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
-
Turkish Journal of Chemistry. (2013). NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H). Retrieved from [Link]-ones_and_4-para_substituted_phenyl-12l435-oxathiadiazole_2-oxides)
-
PubChem. (n.d.). [3-(1-Phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure and Theoretical Calculations of N-Benzyl-1-(5-(3-chlorophenyl)-1,3,4- oxadiazol-2-yl)cyclopentanamine. Retrieved from [Link]
-
European Journal of Advanced Chemistry Research. (n.d.). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. Retrieved from [Link]
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- 8. Isolation (Recovery) [chem.ualberta.ca]
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- 10. Formulating Poorly Water Soluble Drugs - Google 圖書 [books.google.com.tw]
- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
Stability of the 1,2,4-oxadiazole ring under acidic/basic conditions
Technical Support Center: Stability of the 1,2,4-Oxadiazole Ring
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of the 1,2,4-oxadiazole ring's stability. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot challenges in your experimental work. This guide is structured to address common issues encountered during the handling and development of compounds containing this important heterocyclic scaffold.
Overview of 1,2,4-Oxadiazole Stability
The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a valuable bioisostere for amide and ester functionalities in medicinal chemistry.[1][2] Its planar, aromatic character, albeit with relatively low aromaticity, and the inherent weakness of the N-O bond are key determinants of its chemical reactivity and stability.[1] While generally stable under physiological conditions, the 1,2,4-oxadiazole ring can be susceptible to degradation under strongly acidic or basic environments.[1]
A crucial aspect to consider is that the stability of the 1,2,4-oxadiazole ring is highly dependent on the nature of its substituents. Electron-withdrawing or donating groups can significantly influence the electron density within the ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of the 1,2,4-oxadiazole ring.
Q1: Under what acidic conditions is the 1,2,4-oxadiazole ring susceptible to cleavage?
A1: The 1,2,4-oxadiazole ring can undergo cleavage under strongly acidic conditions. The degradation mechanism at low pH involves the protonation of the N-4 atom of the ring. This protonation activates the methine carbon, making it susceptible to nucleophilic attack, which leads to ring opening.[3] For instance, a study on a 1,2,4-oxadiazole derivative, BMS-708163, showed increased degradation at pH values lower than 3.[3] The primary degradation product observed was an aryl nitrile.[3] However, it's noteworthy that in some cases, the 1,2,4-oxadiazole ring has been reported to be stable even in the presence of concentrated sulfuric acid.[4] This highlights the profound impact of substituents on ring stability.
Q2: What are the typical degradation products of 1,2,4-oxadiazoles under basic conditions?
A2: Under basic conditions (high pH), the methine carbon of the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack. This attack generates an anion on the N-4 atom. In the presence of a proton donor, such as water, this intermediate undergoes ring opening to yield an aryl nitrile degradation product.[3] It is important to note that in the absence of a proton donor, for example in dry acetonitrile, the anionic intermediate can revert to the starting 1,2,4-oxadiazole, rendering the compound stable.[3]
Q3: How do substituents on the 1,2,4-oxadiazole ring affect its stability?
A3: Substituents play a critical role in modulating the stability of the 1,2,4-oxadiazole ring. Electron-donating groups can increase the electron density of the ring, potentially making it more stable towards nucleophilic attack. Conversely, electron-withdrawing groups can decrease the electron density, making the ring more susceptible to nucleophilic attack. The position of the substituents (at C3 or C5) also influences the electronic distribution and, consequently, the reactivity and stability of the ring.
Q4: Is the 1,2,4-oxadiazole ring stable during common laboratory procedures like chromatography?
A4: Generally, fully conjugated 3,5-disubstituted 1,2,4-oxadiazoles are stable solids that can withstand chromatography on silica gel.[5] However, the acidic nature of silica gel can potentially lead to degradation of sensitive 1,2,4-oxadiazole derivatives. If you observe degradation, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base like triethylamine.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Issue 1: Degradation of a 1,2,4-Oxadiazole-Containing Compound During Acidic Workup
-
Problem: You observe significant loss of your compound, which contains a 1,2,4-oxadiazole ring, after an acidic workup (e.g., extraction with aqueous HCl).
-
Causality: As discussed, strong acids can catalyze the hydrolysis of the 1,2,4-oxadiazole ring. The protonation of the N-4 nitrogen atom makes the C-5 position more electrophilic and susceptible to nucleophilic attack by water, leading to ring cleavage.
-
Troubleshooting Protocol:
-
Assess the pH: Determine the pH of your aqueous acidic solution. If it is below 3, consider using a milder acidic wash.
-
Alternative Acids: Replace strong mineral acids like HCl with weaker organic acids such as acetic acid or citric acid for the workup.
-
Minimize Contact Time: Perform the acidic wash as quickly as possible and at a lower temperature (e.g., on an ice bath) to minimize the rate of degradation.
-
Anhydrous Conditions: If the subsequent steps allow, consider performing the reaction and workup under anhydrous conditions to prevent hydrolysis.
-
Monitor Degradation: Use analytical techniques like TLC or LC-MS to monitor the stability of your compound at different pH values before performing a large-scale reaction.
-
Issue 2: Instability of a 1,2,4-Oxadiazole Derivative in a Protic Solvent Under Basic Conditions
-
Problem: Your 1,2,4-oxadiazole-containing compound shows signs of degradation when dissolved in a protic solvent (e.g., methanol, water) containing a base (e.g., NaOH, K2CO3).
-
Causality: The presence of a nucleophilic base and a proton source facilitates the cleavage of the 1,2,4-oxadiazole ring. The nucleophile attacks the C5 position, and the proton source protonates the resulting N4-anion, leading to irreversible ring opening.[3]
-
Troubleshooting Protocol:
-
Solvent Selection: If possible, switch to an aprotic solvent (e.g., acetonitrile, THF, DMF) to minimize the availability of protons. As demonstrated in a study, a 1,2,4-oxadiazole derivative was stable in dry acetonitrile even in the presence of a base.[3]
-
Base Selection: Use a non-nucleophilic base (e.g., DBU, DIPEA) if the reaction chemistry allows.
-
Temperature Control: Perform the reaction at the lowest possible temperature to reduce the rate of degradation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and minimize the exposure of the product to basic conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of a 1,2,4-Oxadiazole Compound
This protocol provides a systematic way to evaluate the stability of your compound across a range of pH values.
Materials:
-
Your 1,2,4-oxadiazole compound
-
Acetonitrile (or another suitable organic solvent)
-
Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of your compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is the same in all samples.
-
Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC or LC-MS system to determine the initial peak area of your compound.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject aliquots from each vial into the analytical system.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of compound remaining versus time for each pH to determine the stability profile. A study on a γ-secretase inhibitor, for instance, found that the compound exhibited maximum stability in the pH range of 3-5.[3]
Data Presentation
Table 1: Representative pH Stability Data for a Hypothetical 1,2,4-Oxadiazole Compound
| pH | % Remaining after 8h at RT | % Remaining after 24h at RT |
| 2.0 | 85% | 60% |
| 4.0 | 98% | 95% |
| 7.0 | 99% | 97% |
| 9.0 | 90% | 75% |
| 12.0 | 70% | 40% |
Visualizations
Acid-Catalyzed Hydrolysis of 1,2,4-Oxadiazole
Caption: Acid-catalyzed ring opening of 1,2,4-oxadiazole.
Base-Mediated Cleavage of 1,2,4-Oxadiazole
Caption: Base-mediated ring cleavage of 1,2,4-oxadiazole.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
-
5.04 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Overcoming low reactivity in 1,3-dipolar cycloaddition for 1,2,4-oxadiazole synthesis
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this powerful but sometimes temperamental transformation. Here, we address common issues, provide in-depth mechanistic explanations, and offer field-proven troubleshooting protocols to enhance your reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition?
The synthesis of a 1,2,4-oxadiazole via this pathway is a classic example of a [3+2] cycloaddition reaction. The two key components are a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). The nitrile oxide possesses a linear structure with positive and negative charges separated by three atoms (R-C≡N⁺-O⁻), making it an electron-rich dipole.[1] The reaction proceeds through a concerted, pericyclic transition state where the frontier molecular orbitals (FMOs) of the nitrile oxide and the nitrile overlap to form a new five-membered heterocyclic ring.[2]
The regioselectivity of the addition, which dictates the formation of the 1,2,4-oxadiazole isomer, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the nitrile.[4]
>];
"R2-CN" [label=
2C≡N>];
"TS" [label=<[Transition State]
‡
>, shape=none, fontcolor="#EA4335"];
Oxadiazole [label="1,2,4-Oxadiazole"];
"R1-CNO" -> "TS" [label="+", fontname="Arial"];
"R2-CN" -> "TS" [fontname="Arial"];
"TS" -> Oxadiazole [fontname="Arial"];
}
}
Caption: General mechanism of 1,2,4-oxadiazole synthesis.
Q2: Why is my 1,3-dipolar cycloaddition reaction showing low reactivity or failing completely?
Low reactivity is a frequent challenge and typically stems from one or more of the following factors:
-
Poor Nitrile Oxide Generation: The nitrile oxide is often a transient, highly reactive intermediate generated in situ.[3] Inefficient generation from precursors like hydroxamoyl chlorides, aldoximes, or nitroalkanes is a primary cause of failure.[4][5]
-
Nitrile Oxide Dimerization: Nitrile oxides have a strong propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[1][6] This dimerization is a rapid, often competing reaction that consumes the nitrile oxide, preventing it from reacting with your intended nitrile dipolarophile.[7] This side reaction is particularly problematic with sterically unhindered or aliphatic nitrile oxides.[8]
-
Unreactive Dipolarophile (Nitrile): Electron-deficient nitriles are generally more reactive in this cycloaddition. If your nitrile substrate is electron-rich or sterically hindered, the activation energy for the cycloaddition will be significantly higher, leading to sluggish or nonexistent reaction.[9]
-
Inappropriate Reaction Conditions: Temperature, solvent, and concentration play critical roles. Suboptimal conditions can favor dimerization or decomposition pathways over the desired cycloaddition.
Q3: What are the common methods for generating the nitrile oxide, and how does this choice impact the reaction?
The choice of precursor is critical. The two most common laboratory-scale methods are:
-
Dehydrohalogenation of Hydroxamoyl Halides: This is a classic and reliable method. A hydroxamoyl chloride (or bromide) is treated with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to eliminate HCl and generate the nitrile oxide in situ.[4] This method is advantageous because the precursor is often stable and the reaction conditions are mild. However, the amine base can sometimes coordinate to Lewis acid catalysts, inhibiting their activity.[10]
-
Oxidation of Aldoximes: Various oxidants can convert aldoximes to nitrile oxides. Common reagents include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or greener options like NaCl/Oxone.[11] This approach is useful as aldoximes are readily prepared from aldehydes. The choice of oxidant and conditions must be carefully optimized to avoid over-oxidation or side reactions. A novel method using tert-butyl hypoiodite (t-BuOI) has also been shown to be effective under mild conditions.[5]
The key is to match the rate of nitrile oxide generation with its rate of consumption in the cycloaddition. Slow, controlled generation often minimizes the competing dimerization reaction.
Section 2: Troubleshooting Guide for Low Reactivity and Yield
Problem 1: My reaction is not starting. I see only starting materials after several hours.
When a reaction fails to initiate, a systematic approach to activating the components is necessary.
-
Solution 1.1: Introduce a Catalyst
The cycloaddition between a nitrile oxide and a nitrile can be significantly accelerated by catalysis. Lewis acids are particularly effective as they coordinate to the nitrogen atom of the nitrile dipolarophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the nitrile oxide.[12][13]
Catalyst Typical Loading (mol%) Solvent Comments & Key Considerations ZnCl₂ 10 - 20 THF, CH₂Cl₂ A mild and effective catalyst. Often used in combination with a Brønsted acid like PTSA.[14] BF₃·OEt₂ 20 - 100 CH₂Cl₂, Toluene A strong Lewis acid; can be very effective but may cause degradation of sensitive substrates. Cu(OTf)₂ 5 - 15 Toluene, MeCN Highly efficient catalyst, particularly for asymmetric variants with chiral ligands. Mg(ClO₄)₂ 10 - 20 MeCN Effective for activating nitriles and compatible with various functional groups. -
Solution 1.2: Employ Thermal or Microwave Activation
If catalysis is ineffective or undesirable, increasing the reaction temperature can provide the necessary activation energy.
-
Conventional Heating: Refluxing in a higher-boiling solvent like toluene, xylene, or DMF can drive sluggish reactions. Monitor for thermal decomposition of the nitrile oxide precursor or product. Transannular cycloaddition cascades, for example, have been shown to proceed at temperatures from 80-140 °C.[15]
-
Microwave Irradiation: This is a highly effective technique for accelerating 1,3-dipolar cycloadditions.[16] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time available for side reactions.[17][18] Dedicated microwave reactors provide precise temperature and pressure control, making reactions safe and reproducible.[19]
-
Problem 2: My reaction is sluggish and gives low yields, with significant starting material remaining.
This common scenario points to a kinetic issue where the desired reaction is too slow or is outcompeted by decomposition.
-
Solution 2.1: Optimize Your Solvent Choice
The solvent can influence the stability of the nitrile oxide and the transition state energy of the cycloaddition. While THF and CH₂Cl₂ are common starting points, a brief solvent screen can be highly beneficial.
Solvent Dielectric Constant (ε) Boiling Point (°C) Suitability Dichloromethane (CH₂Cl₂) 9.1 40 Good for mild conditions, excellent solubility. Tetrahydrofuran (THF) 7.5 66 Common choice, good for in situ generation.[17] Acetonitrile (MeCN) 37.5 82 Polar aprotic, can accelerate polar reactions. Toluene 2.4 111 Non-polar, good for higher temperature reactions. N,N-Dimethylformamide (DMF) 36.7 153 High-boiling polar aprotic, good for dissolving difficult substrates. -
Solution 2.2: Adjust Reagent Stoichiometry and Concentration
Le Châtelier's principle can be applied here. To favor the bimolecular cycloaddition over the unimolecular decomposition or bimolecular dimerization of the nitrile oxide, increase the concentration of the most stable reaction partner—the nitrile.
-
Use Nitrile as Solvent: If your nitrile is a liquid and inexpensive, using it as the solvent can dramatically increase its effective concentration, pushing the equilibrium towards the product.[7]
-
Increase Concentration: If using the nitrile as a solvent is not feasible, run the reaction at the highest concentration at which all components remain soluble.
-
Problem 3: I am observing a major byproduct that I suspect is the furoxan dimer.
Furoxan formation is the most common and frustrating side reaction.[7] It arises from the [3+2] cycloaddition of one nitrile oxide molecule with another.[20] Suppressing this pathway is key to achieving high yields.
-
Solution 3.1: Implement Slow Addition or In Situ Generation
The core strategy is to maintain a very low instantaneous concentration of the free nitrile oxide. This ensures that any nitrile oxide molecule that forms is more likely to encounter a nitrile dipolarophile molecule than another nitrile oxide molecule.
Caption: Workflow for slow addition to suppress furoxan formation.
-
Solution 3.2: Re-evaluate Precursor and Base
Some precursor/base combinations generate the nitrile oxide too rapidly.
-
Weaker Base: If using a strong base like Et₃N with a hydroxamoyl chloride, consider switching to a milder, heterogeneous base like sodium bicarbonate (KHCO₃) or a polymer-supported base (e.g., Amberlyst 21), which can moderate the rate of elimination.[1][10]
-
Stable Precursors: Investigate alternative nitrile oxide precursors that release the dipole under specific thermal or chemical triggers, allowing for more controlled generation.[21]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cycloaddition
This protocol is a starting point for optimizing a sluggish reaction using Zinc(II) Chloride.
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the nitrile dipolarophile (1.0 equiv), anhydrous ZnCl₂ (0.2 equiv), and anhydrous THF (to make a 0.2 M solution). Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: In a separate flask, dissolve the hydroxamoyl chloride precursor (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous THF.
-
Slow Addition: Using a syringe pump, add the hydroxamoyl chloride/triethylamine solution to the stirring nitrile solution over 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the nitrile starting material.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted for rapid synthesis and optimization.[17][19]
-
Vessel Preparation: To a dedicated microwave reaction vessel equipped with a magnetic stir bar, add the amidoxime (1.0 equiv), a carboxylic acid (1.1 equiv), a coupling agent (e.g., HBTU, 1.1 equiv), and an anhydrous solvent like acetonitrile or DMF.[19]
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.5 equiv) to the mixture.
-
Microwave Irradiation: Seal the vessel securely and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (typically 120-160 °C) for a specified time (e.g., 10-30 minutes).[19] The reaction should be monitored by LC-MS if possible.
-
Workup & Purification: After cooling to room temperature, remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography or recrystallization.
References
-
Gelin, B., Hart, G., & Mirzadegan, T. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
-
Rogoza, A. V., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Kopcho, J. J., & Kriven, M. R. (2016). Rapid, Microwave Accelerated Synthesis of[14][17][19]Triazolo[3,4-b][14][17][22]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. ACS Omega. Available at: [Link]
-
Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES. Available at: [Link]
-
Turski, K., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). In situ generated nitrile oxides from hydroximoyl chloride or oxime derivatives. Available at: [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
-
Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral lewis Acid catalysis in nitrile oxide cycloadditions. Journal of the American Chemical Society. Available at: [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. Available at: [Link]
-
Fokin, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances. Available at: [Link]
-
Rogoza, A. V., et al. (2023). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. RSC Advances. Available at: [Link]
-
Lee, S. H., & Kim, S. H. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
-
Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Available at: [Link]
-
Boger, D. L., & Brotherton, C. E. (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. Journal of the American Chemical Society. Available at: [Link]
-
Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. ChemInform. Available at: [Link]
-
Organic Chemistry Explained. (2019). cycloadditions with nitrile oxides. YouTube. Available at: [Link]
-
ResearchGate. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Available at: [Link]
-
Ohtake, J., & Yoshimura, T. (2023). Recent progress in synthesis and application of furoxan. RSC Advances. Available at: [Link]
-
Myers, A. (n.d.). The [3+2]Cycloaddition Reaction. Harvard University. Available at: [Link]
-
Ostrovskyi, D., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Available at: [Link]
-
Chalyk, B. A., et al. (2021). Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boger, D. L., et al. (2013). Transannular Diels-Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles: Total Synthesis of a Unique Set of Vinblastine Analogues. Journal of the American Chemical Society. Available at: [Link]
- Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
-
Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. Available at: [Link]
Sources
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important heterocyclic synthesis. The 1,2,4-oxadiazole moiety is a key pharmacophore and a stable bioisostere for amide and ester groups, making its efficient synthesis critical in medicinal chemistry.[1][2][3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab, detailing the probable causes and offering actionable solutions.
Issue 1: My primary isolated product is the O-acyl amidoxime intermediate, not the 1,2,4-oxadiazole.
-
Question: I've reacted my amidoxime with an activated carboxylic acid, but my characterization (LC-MS, NMR) shows I've only formed the O-acyl amidoxime. Why didn't the cyclization occur?
-
Answer: This is one of the most common hurdles in 1,2,4-oxadiazole synthesis. The formation of the O-acyl amidoxime is the first step, but its subsequent cyclodehydration to the oxadiazole ring requires specific conditions to overcome the activation energy barrier.[5]
Probable Causes & Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy input may be inadequate for the ring closure.
-
Thermal Cyclization: If you are relying on heat alone, you may need to increase the temperature. Refluxing in a high-boiling solvent such as toluene, xylene, or even DMF is often necessary.[5]
-
Base-Mediated Cyclization: For base-catalyzed methods at room temperature, the base might not be strong enough. While organic bases like pyridine or triethylamine (TEA) can be used, stronger, non-nucleophilic bases are often more effective.[2][6] Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a highly efficient catalyst for this cyclization.[5][7] Superbase systems, such as NaOH/DMSO or KOH/DMSO, have also been shown to promote cyclization effectively at room temperature.[2][5][6]
-
-
Hydrolysis of the Intermediate: The O-acyl amidoxime can be sensitive to hydrolysis, especially under aqueous or protic conditions, which prevents cyclization.[5][8]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical when using moisture-sensitive reagents.
-
-
A typical workflow involves a two-step, one-pot synthesis where the O-acylation is followed by cyclodehydration. The choice of coupling agent for the initial acylation is also crucial for an efficient reaction.
Experimental Protocol: One-Pot Synthesis using a Coupling Reagent
Here is a general protocol for a one-pot synthesis that can be adapted.
-
Activation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF, or DCM). Add a coupling reagent (1.1 eq) such as HATU, HOBt/EDC, or CDI and stir for 15-30 minutes at room temperature.[1][9]
-
Acylation: Add the amidoxime (1.0 eq) to the activated carboxylic acid mixture. If required, add a non-nucleophilic base like DIPEA (2.0 eq).[9] Stir at room temperature for 1-4 hours, monitoring the formation of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
Cyclization:
-
Thermal: Heat the reaction mixture to 80-140 °C and monitor for the disappearance of the intermediate and formation of the 1,2,4-oxadiazole.
-
Base-Catalyzed: Add a catalyst like TBAF (0.1-1.4 eq) and continue stirring at room temperature until the reaction is complete (typically 1-16 hours).[2]
-
-
Work-up & Purification: Quench the reaction appropriately (e.g., with water or saturated ammonium chloride), extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: My reaction is messy, and I'm isolating a mixture of products, including what appears to be an isomer of my target compound.
-
Question: My final product is impure, and the mass spectrometry data suggests the presence of an isomeric byproduct. What could be causing this?
-
Answer: The formation of isomers or other heterocyclic systems is a known side reaction, often stemming from a process called the Boulton-Katritzky Rearrangement (BKR).[5]
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement (BKR): This thermal or acid/moisture-catalyzed rearrangement is particularly relevant for 3,5-disubstituted 1,2,4-oxadiazoles that have a saturated side chain.[5] The reaction involves an internal nucleophilic substitution where a nucleophilic atom in the side chain attacks the N(2) position of the oxadiazole ring, leading to a different heterocyclic system.[10]
-
Mitigation Strategy: To minimize BKR, it is crucial to maintain neutral and anhydrous conditions during your workup and purification steps. Avoid acidic workups if you observe this side product. Store the final compound in a dry environment, as even ambient moisture can facilitate this rearrangement over time.[5]
-
-
Diagram: Boulton-Katritzky Rearrangement (BKR)
Caption: Boulton-Katritzky Rearrangement of a 1,2,4-oxadiazole.
Issue 3: I am using a 1,3-dipolar cycloaddition approach, and my main byproduct is a furoxan.
-
Question: I'm attempting to synthesize a 1,2,4-oxadiazole via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. However, I'm predominantly forming a furoxan (1,2,5-oxadiazole-2-oxide). How can I favor the desired product?
-
Answer: This is a classic competing reaction in this synthetic route. The nitrile oxide, being a reactive 1,3-dipole, can readily dimerize to form the more thermodynamically stable furoxan.[5][7] This dimerization is often the favored pathway.[5]
Probable Cause & Solution:
-
Nitrile Oxide Dimerization: The rate of dimerization of the nitrile oxide is competing with the rate of its cycloaddition with your nitrile substrate.
-
Mitigation Strategy: To favor the desired cycloaddition, you need to increase the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself. The most effective way to achieve this is by using the nitrile as the solvent or in a large excess.[5] This significantly increases the concentration of the nitrile relative to the nitrile oxide, pushing the kinetics towards the formation of the 1,2,4-oxadiazole.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and versatile method involves the reaction of an amidoxime with an acylating agent.[11][12][13] This can be done in two main ways:
-
Two-Step Synthesis: Involves the acylation of the amidoxime to form an O-acyl amidoxime intermediate, which is isolated and then subjected to cyclodehydration (usually thermal).[2]
-
One-Pot Synthesis: The amidoxime is reacted with a carboxylic acid that is activated in situ with a coupling reagent (e.g., EDC, DCC, CDI, T3P), followed by cyclization in the same pot.[2][6] This is often preferred for its efficiency.
Another significant, though less common, method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[11][13]
Diagram: Primary Synthetic Route to 1,2,4-Oxadiazoles
Caption: General one-pot synthesis of 1,2,4-oxadiazoles.
Q2: How do I choose the right coupling reagent for activating my carboxylic acid?
A2: The choice of coupling reagent can significantly impact your yield and purity.
-
Carbodiimides (EDC, DCC): These are very common. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
CDI (Carbonyldiimidazole): CDI is another effective reagent that generates gaseous byproducts, which can also simplify the workup.[14]
-
Phosphonium/Uronium Reagents (HATU, HBTU): These are highly efficient and rapid but are also more expensive. HATU is often considered one of the best for minimizing side reactions and achieving high yields.[9]
-
T3P® (Propylphosphonic Anhydride): T3P is a powerful water scavenger and activating agent that produces water-soluble byproducts, making it an excellent choice for clean reactions.[7]
The optimal choice depends on the scale of your reaction, the cost of the reagent, and the specific substrates you are using. A small screening of coupling reagents is often a worthwhile endeavor.[1][9]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| EDC/DCC | Cost-effective, widely used. | DCC can form insoluble urea byproduct; potential for racemization. |
| CDI | Gaseous byproducts simplify purification.[14] | Can be moisture sensitive. |
| HATU/HBTU | High efficiency, fast reaction times, low racemization.[9] | Higher cost. |
| T3P® | Water-soluble byproducts, powerful activator.[7] | Can be more expensive than carbodiimides. |
Q3: Can I use microwave irradiation to speed up my synthesis?
A3: Yes, microwave irradiation is an excellent technique for accelerating the synthesis of 1,2,4-oxadiazoles. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[1][6] Both the coupling and the cyclization steps can be expedited using microwave heating.[1][6]
Q4: My starting materials have unprotected -OH or -NH2 groups. Could this be a problem?
A4: Absolutely. The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups, particularly on the carboxylic acid component, can interfere with the reaction.[5][6] These nucleophilic groups can compete with the amidoxime in reacting with the activated carboxylic acid, leading to undesired side products and lower yields. It is highly recommended to protect these functional groups before attempting the coupling and cyclization steps.[5]
References
- BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–545.
- L. Vitale, P., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 377-393.
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances, 13, 28453-28475.
- Reddy, T. S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2741.
- Ahmad, I., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 6.
- BenchChem. (n.d.). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring.
- Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6548.
- ResearchGate. (n.d.). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. [Data table].
- Brain, C. T., & Paul, J. M. (2001). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 3(23), 3511–3513.
- Science of Synthesis. (n.d.). Product Class 6: 1,2,4-Oxadiazoles. Thieme.
- Sidneva, E. A., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7501.
- Harris, C. A., et al. (2019).
- L. Vitale, P., et al. (n.d.).
- de Oliveira, R. B., et al. (2016).
- Sidneva, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7542.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Sharma, V., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4059-4071.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (n.d.). LinkedIn.
- Shults, E. E., et al. (2022). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 27(21), 7486.
- Kumar, P., et al. (2024).
- ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al..
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 3,5‐Disubstituted[5][11][15]‐Oxadiazoles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for Amidoxime Cyclization
Welcome to the technical support center for amidoxime cyclization. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and field-proven insights for optimizing this crucial reaction. This resource is designed to be a self-validating system, explaining the causality behind experimental choices to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cyclization of amidoximes, primarily focusing on their conversion to 1,2,4-oxadiazoles, a vital scaffold in medicinal chemistry.[1][2]
Q1: What is the most common application of amidoxime cyclization in drug development?
Amidoximes are frequently used as prodrugs of amidines.[3][4] Their cyclization to 1,2,4-oxadiazoles is a key strategy in medicinal chemistry to mask the amidine functionality, which can improve a drug candidate's physicochemical and pharmacokinetic properties, such as bioavailability.[3] The 1,2,4-oxadiazole ring is considered a bioisostere for esters and amides.
Q2: What is the general mechanism for the cyclization of an amidoxime to a 1,2,4-oxadiazole?
The most widely applied method involves the reaction of an amidoxime with a carboxylic acid or its derivative. This process is considered a [4+1] approach, where four atoms come from the amidoxime and one from the acid derivative. The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.[5]
Q3: What are the primary methods to achieve amidoxime cyclization?
Several methods exist, with the choice depending on the substrate and desired scale:
-
Reaction with Carboxylic Acids and Coupling Reagents: This involves activating a carboxylic acid in situ with reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI).
-
Reaction with Acid Derivatives: Acyl chlorides or anhydrides can react with amidoximes to form the O-acylamidoxime intermediate, which then cyclizes, often with heating or the addition of a base.
-
Oxidative Cyclization: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles.[6] Electrochemical methods involving anodic oxidation have also been developed for this transformation.[7]
-
Base-Mediated Cyclization in Aprotic Polar Solvents: A highly efficient, one-pot method involves reacting amidoximes with various carboxyl derivatives or aldehydes in solvents like DMSO or DMF in the presence of a base such as NaOH or t-BuOK at room temperature.[8]
Q4: How does the Z/E isomerism of amidoximes affect cyclization?
Amidoximes can exist as Z and E isomers. The Z-amidoxime is generally the most energetically favorable and dominant form.[9][10] While the literature often doesn't specify the isomeric form used, it's crucial to be aware of this potential for isomerism, as it could influence reaction kinetics and outcomes.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during amidoxime cyclization experiments.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: When using coupling reagents like EDC or DCC, the activation of the carboxylic acid might be incomplete.
-
Solution: Ensure all reagents are anhydrous, as carbodiimides are moisture-sensitive. Consider adding an activator such as 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) to facilitate the formation of the active ester intermediate.
-
-
Poor Nucleophilicity of the Amidoxime: The amidoxime may not be sufficiently nucleophilic to react with the activated carboxylic acid or acylating agent.
-
Solution: The addition of a non-nucleophilic base can deprotonate the amidoxime's hydroxyl group, increasing its nucleophilicity. However, be cautious as strong bases can also promote side reactions.
-
-
Incomplete Cyclization of the O-Acylamidoxime Intermediate: The intermediate may be stable under the reaction conditions and fail to cyclize.
-
Solution: Thermal promotion is often required for the final cyclization/dehydration step. If the reaction is being run at room temperature, consider increasing the temperature. Microwave irradiation can also be effective in accelerating this step. For base-mediated methods, ensure the base is strong enough to facilitate the cyclization.[8]
-
-
Substrate Degradation: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the degradation of starting materials or the product.
-
Solution: If degradation is suspected, try running the reaction at a lower temperature for a longer duration. Screen different bases or coupling reagents that allow for milder reaction conditions.
-
Problem 2: Formation of Significant Byproducts
Potential Causes & Solutions:
-
Formation of Nitriles: Amidoximes can be dehydrated to form nitriles, especially under harsh acidic or thermal conditions.
-
Solution: Avoid excessively high temperatures and strong dehydrating agents. If using a method that requires heating, carefully optimize the temperature and reaction time to favor cyclization over dehydration.
-
-
Formation of Amides: Hydrolysis of the amidoxime or the 1,2,4-oxadiazole product can lead to the formation of amides.
-
Solution: Ensure anhydrous conditions are maintained throughout the reaction and workup.
-
-
Dimerization or Polymerization: In some cases, side reactions between starting materials or intermediates can lead to the formation of dimers or polymeric materials.
-
Solution: Running the reaction at a higher dilution may disfavor intermolecular side reactions.
-
Problem 3: Reaction Stalls or is Incomplete
Potential Causes & Solutions:
-
Poor Solubility of Reagents: If one of the starting materials has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Screen a range of solvents to find one in which all components are soluble. Aprotic polar solvents like DMF, DMSO, and acetonitrile are often good choices.[11] For particularly insoluble substrates, consider using a co-solvent system or running the reaction at a higher temperature to improve solubility.
-
-
Catalyst/Reagent Deactivation: The catalyst or coupling reagent may be deactivated over the course of the reaction.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. If applicable, consider a slow addition of the catalyst or reagent over time.
-
-
Reversible Reaction: In some instances, the cyclization may be reversible.
-
Solution: Use conditions that drive the reaction to completion, such as removing a byproduct (e.g., water) from the reaction mixture using molecular sieves.
-
Data Summary & Protocols
Table 1: Common Solvents for Amidoxime Cyclization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Nonpolar | 111 | Often used for thermal cyclizations, allows for azeotropic removal of water.[12] |
| 1,4-Dioxane | Polar aprotic | 101 | Good for thermal cyclizations. |
| Acetonitrile (ACN) | Polar aprotic | 82 | A versatile solvent for a range of conditions. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | Excellent solubilizing properties, often used in base-mediated reactions.[11] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 189 | High boiling point and excellent solubilizing power, ideal for room temperature, base-mediated cyclizations.[8][13] |
| Ethanol/Methanol | Polar protic | 78/65 | Often used for the synthesis of the amidoxime starting material from a nitrile and hydroxylamine.[9] |
Table 2: Common Reagents and Conditions for Cyclization
| Method | Reagents | Typical Temperature | Key Considerations |
| Carbodiimide Coupling | Carboxylic acid, EDC or DCC, +/- HOBt | Room temp. to reflux | Use anhydrous conditions. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. |
| Acid Chloride/Anhydride | Acid chloride or anhydride, base (e.g., pyridine, triethylamine) | 0 °C to reflux | The O-acyl intermediate may be isolated first, followed by thermal or base-induced cyclization. |
| Oxidative Cyclization | DDQ, I2, or electrochemical setup | Varies | Can be a mild alternative, but substrate scope may be limited.[6][7] |
| Base-Mediated (One-Pot) | Carboxylic acid derivative, base (e.g., NaOH, t-BuOK) in DMSO/DMF | Room Temperature | Highly efficient and often proceeds rapidly with a simple workup.[8] |
Experimental Protocol 1: General Procedure for 1,2,4-Oxadiazole Synthesis via EDC Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
If cyclization of the O-acylamidoxime intermediate is not complete at room temperature, heat the reaction mixture (e.g., 80-100 °C) until the conversion to the 1,2,4-oxadiazole is complete.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Room Temperature Synthesis of 1,2,4-Oxadiazoles in DMSO
-
In a flask, dissolve the amidoxime (1.0 eq) and the carboxylic acid derivative (e.g., ester or acid chloride, 1.1 eq) in DMSO.
-
Add a suitable base (e.g., powdered NaOH or t-BuOK, 2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours (monitor by TLC or LC-MS).[8]
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Mechanism of Amidoxime Cyclization
Caption: Workflow for optimizing amidoxime cyclization.
Diagram 3: Troubleshooting Decision Tree
Caption: Troubleshooting guide for amidoxime cyclization.
References
-
O. F. Zymaroieva, V. S. Matiychuk, R. B. Lesyk. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Odesa National University, Department of Pharmaceutical, Organic and Bioorganic Chemistry. [Link]
-
Havemeyer, A., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. [Link]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. [Link]
-
González-Vera, J. A., et al. (2022). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society. [Link]
- Piaz, V. D., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry.
-
Wang, J., et al. (2021). Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process. RSC Advances, 11(5), 2829-2838. [Link]
-
Li, Y., et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 18(3), 435-439. [Link]
-
Leifert, D., et al. (2022). Oxime radicals: Generation, properties and application in organic synthesis. ResearchGate. [Link]
-
Festa, C., et al. (2019). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. [Link]
-
Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. ResearchGate. [Link]
-
Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery, 21(18), 4161-4183. [Link]
-
Boyarskiy, V. P., et al. (2022). Some synthetic approaches to oxadiazole molecules. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
-
Zhang, Q., et al. (2023). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. [Link]
-
Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. [Link]
-
Sahyoun, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Semantic Scholar. [Link]
-
Sharma, S., et al. (2019). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Galiano, S., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. [Link]
-
Solodyankina, O. V., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7517. [Link]
-
Sahyoun, C., et al. (2019). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. [Link]
-
Sanguineti, G., et al. (2011). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron, 67(52), 10208–10211. [Link]
-
Trend, R. M., et al. (2003). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 125(52), 16179-16190. [Link]
-
Candeias, N. R., et al. (2019). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. ResearchGate. [Link]
-
Li, Y., et al. (2022). The effect of conditions on cyclization. ResearchGate. [Link]
-
Curran, D. P., & Kim, D. (1991). Effects of temperature on atom transfer cyclization reactions of allylic .alpha.-iodo esters and amides. The Journal of Organic Chemistry, 56(26), 7342–7350. [Link]
-
de Oliveira, R. B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Medicinal Research Reviews, 27(5), 689-729. [Link]
- Dang, H.-S., & Roberts, B. P. (1997). Stereoselective 6-exo cyclization of amidyl radicals. An experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 1, (6), 769-776.
-
Reddy, C. R., et al. (2013). Optimization Reaction Conditions for Cyclization. ResearchGate. [Link]
-
Reddy, M. S., et al. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. The Journal of Organic Chemistry, 82(7), 3624-3635. [Link]
-
Boyarskiy, V. P., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(23), 8206. [Link]
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Technical Support Center: (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Welcome to the dedicated technical support guide for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this molecule. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of heterocyclic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability & Handling
Question 1: My sample of this compound shows decreasing purity over time, even when stored in a standard solvent like methanol. What is happening?
Answer: This is a common observation and often points to the inherent reactivity of the 1,2,4-oxadiazole ring. The stability of this heterocycle is highly dependent on the pH of the medium.[1][2] While methanol may seem neutral, dissolved atmospheric CO2 can create a slightly acidic environment, and residual impurities in the solvent can be either acidic or basic.
Troubleshooting Steps:
-
pH Control: The 1,2,4-oxadiazole ring is generally most stable in a pH range of 3-5.[1][2] For storage in solution, consider using a buffered system within this pH range.
-
Solvent Purity: Always use high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis, especially at pH values outside the optimal range.[1]
-
Inert Atmosphere: The methanamine moiety can be susceptible to oxidation. For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation kinetics.
Chromatography & Analysis
Question 2: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing my sample. How can I identify if it's a degradation product?
Answer: The appearance of new peaks is a strong indicator of degradation. The most likely cause is the cleavage of the 1,2,4-oxadiazole ring. Based on known mechanisms for this class of compounds, the primary degradation pathway is hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3]
The most probable degradation product results from the cleavage of the N4-C5 and O1-N2 bonds of the oxadiazole ring.
Proposed Primary Degradation Product: Under aqueous acidic or basic conditions, the 1,2,4-oxadiazole ring is likely to undergo hydrolytic cleavage.
Troubleshooting & Identification Workflow:
-
Forced Degradation Study: To confirm if the unexpected peak is a degradation product, perform a forced degradation study. This involves subjecting your compound to a variety of stress conditions (see protocol below). If the peak area of the unknown increases under these conditions while the parent compound's peak area decreases, it is very likely a degradation product.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak. This is a critical step in identifying the structure of the degradation product.
-
Mobile Phase pH: Check the pH of your mobile phase. If it is highly acidic or basic, it could be causing on-column degradation. Try adjusting the mobile phase to a pH between 3 and 5, where the molecule is expected to be more stable.[1][2]
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and test the stability-indicating capability of an analytical method.[4][5][6]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample. Look for the formation of new peaks and a decrease in the parent peak.
Data Summary: Expected Degradation Products
| Stress Condition | Proposed Degradation Pathway | Potential Major Degradation Products |
| Acid Hydrolysis | Protonation of N-4 followed by nucleophilic attack of water and ring opening.[1][2] | Phenylacetonitrile, Carbon dioxide, Ammonia, and other related fragments. |
| Base Hydrolysis | Nucleophilic attack at C5, leading to ring cleavage.[1][2] | Phenylacetonitrile, Carbon dioxide, Ammonia, and other related fragments. |
| Oxidation | Oxidation of the primary amine or the benzylic methylene group. | (3-Benzyl-1,2,4-oxadiazol-5-yl)formaldehyde, Benzoic acid derivatives. |
| Photolysis | Photochemical rearrangement or cleavage of the N-O bond.[7] | Isomeric compounds, ring-contracted or ring-expanded products. |
Visualizing Degradation & Experimental Workflow
Proposed Degradation Pathway of this compound
Caption: A typical experimental workflow for a forced degradation study.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed, [Link]
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Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate, [Link]
-
5.04 1,2,4-Oxadiazoles. ResearchGate, [Link]
-
Force degradation study of compound A3. ResearchGate, [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate, [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect, [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate, [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate, [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH), [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications, [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA, [Link]
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Technical Support Center: Enhancing Metabolic Stability of 1,2,4-Oxadiazole Drug Candidates
This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the metabolic stability of 1,2,4-oxadiazole-containing drug candidates. It provides in-depth troubleshooting, detailed experimental protocols, and strategic guidance to diagnose and mitigate metabolic liabilities, ensuring the progression of robust and efficacious compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring frequently used in medicinal chemistry?
The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold valued in drug design for several reasons. It is often employed as a bioisostere for ester and amide functionalities. This substitution can enhance physicochemical properties and address liabilities associated with the hydrolysis of esters and amides by metabolic enzymes.[1][2][3] Its rigid structure can also provide a fixed orientation for substituents, aiding in the optimization of drug-target interactions.
Q2: What is the primary metabolic liability of the 1,2,4-oxadiazole ring?
Despite its use to improve stability, the 1,2,4-oxadiazole ring itself can be susceptible to metabolic breakdown. The most common pathway is reductive cleavage of the N-O bond within the ring, leading to its opening and the formation of amidine and other polar metabolites.[4] This metabolic route can lead to rapid clearance and reduced in vivo exposure of the parent drug.
Q3: Are all oxadiazole isomers metabolically equivalent?
No, there are significant differences in metabolic stability among oxadiazole isomers. Notably, the 1,3,4-oxadiazole ring is generally more metabolically stable than the 1,2,4-isomer.[5] It also tends to have lower lipophilicity.[6][7] Consequently, a common strategy to address the metabolic instability of a 1,2,4-oxadiazole-containing compound is the bioisosteric replacement with a 1,3,4-oxadiazole ring.
Q4: What are the general strategies to improve the metabolic stability of a 1,2,4-oxadiazole drug candidate?
Several strategies can be employed:
-
Bioisosteric Replacement: As mentioned, replacing the 1,2,4-oxadiazole with a more stable heterocycle, such as a 1,3,4-oxadiazole, is a primary approach.[5][6][7]
-
Structural Modification: Introducing steric hindrance or electron-withdrawing groups around the oxadiazole ring can shield it from enzymatic attack.
-
Blocking Sites of Metabolism: If metabolism occurs on a substituent attached to the oxadiazole ring, that "hot spot" can be blocked, for example, by fluorination.
Troubleshooting Guide: Addressing Metabolic Instability in Experiments
This section provides a problem-oriented approach to troubleshooting common issues encountered during the in vitro assessment of 1,2,4-oxadiazole metabolic stability.
Problem 1: High Intrinsic Clearance (CLint) Observed in Human Liver Microsomes (HLM)
Observation: Your 1,2,4-oxadiazole compound shows rapid disappearance in a standard HLM assay with NADPH.
Potential Cause: This could be due to either oxidative metabolism on the substituents or reductive cleavage of the oxadiazole ring itself.
Troubleshooting Workflow:
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
Validation & Comparative
A Comparative Guide to (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine and Other 1,2,4-Oxadiazole Derivatives in Drug Discovery
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups, conferring improved metabolic stability.[1] This guide provides a comparative analysis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine and other 1,2,4-oxadiazole derivatives, focusing on their performance in various biological assays and supported by experimental data and protocols. We will explore the structure-activity relationships (SAR) that govern their efficacy as anticancer, anti-inflammatory, and G protein-coupled receptor (GPCR) modulating agents.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a versatile scaffold in drug design, with derivatives exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and receptor modulating properties.[2] Its thermodynamic stability and the ability of its nitrogen atoms to participate in hydrogen bonding are key features that contribute to its interaction with various biological targets.[3] The general structure of a 3,5-disubstituted 1,2,4-oxadiazole allows for extensive chemical modifications at these positions, enabling the fine-tuning of pharmacological activity.
Our focus compound, this compound, features a benzyl group at the 3-position and a methanamine group at the 5-position. The benzyl group provides a lipophilic character and potential for π-π stacking interactions, while the basic methanamine group can engage in ionic interactions and hydrogen bonding, making it a compelling candidate for various biological targets.
Comparative Biological Performance
This section will delve into the comparative performance of 1,2,4-oxadiazole derivatives in key therapeutic areas, highlighting the influence of substituents at the 3 and 5 positions on their biological activity.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, often acting as inducers of apoptosis.[4][5] The substituents on the oxadiazole ring play a crucial role in determining their potency and selectivity against different cancer cell lines.
Structure-Activity Relationship Insights:
-
3-Position: Aromatic and heteroaromatic substitutions at the 3-position are common. The presence of electron-withdrawing groups on a phenyl ring at this position can enhance anticancer activity.[6]
-
5-Position: The substituent at the 5-position is also critical for activity. Studies have shown that substituted five-membered rings at this position are important for potency.[5] For instance, compounds with a piperidin-4-yl or trichloromethyl group at C-5 have shown good activity.[7]
Experimental Data Summary:
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7i | 4-(Cyclopentyloxy)phenyl | Piperidin-4-yl | DU145 (Prostate) | 9.3 | [7] |
| 1d | 4-(Trifluoromethyl)phenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | Not specified, but active | [5] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | In vivo activity observed | [5] |
| 3n | Phenyl | 4-(4-chlorophenyl)piperazin-1-yl | Prostate Cancer Cells | >450-fold selectivity | [8] |
| 3p | Phenyl | 4-(4-methoxyphenyl)piperazin-1-yl | Prostate Cancer Cells | 0.01 | [8] |
This table presents a selection of data to illustrate the impact of substitution on anticancer activity.
Based on these findings, the benzyl group of This compound provides a starting point for SAR exploration. Modifications to the phenyl ring of the benzyl group with electron-withdrawing substituents could potentially enhance its anticancer efficacy. The methanamine at the 5-position offers a site for further derivatization to explore interactions with specific biological targets.
Anti-inflammatory Activity
The 1,2,4-oxadiazole scaffold has also been explored for its anti-inflammatory properties.[2] Some derivatives have shown potent inhibitory activity against key inflammatory mediators.
Structure-Activity Relationship Insights:
-
Derivatives with an indole moiety have shown anti-inflammatory effects through the inhibition of the NF-κB pathway.
-
The nature of the substituents can influence the mechanism of action, with some compounds exhibiting cyclooxygenase (COX) inhibitory activity.
Experimental Data Summary:
| Compound ID | 3-Position Substituent | 5-Position Substituent | Assay | % Inhibition (at 200 µg/mL) | Reference |
| Ox-6f | 3-Methoxyphenyl | 4-Chlorobenzyl | Heat-induced albumin denaturation | 74.16 ± 4.41 | [9] |
| Ibuprofen | - | - | Heat-induced albumin denaturation | 84.31 ± 4.93 | [9] |
The anti-inflammatory potential of This compound would likely be influenced by its ability to modulate inflammatory pathways. The benzyl and methanamine groups could be modified to optimize interactions with targets such as COX enzymes or components of the NF-κB signaling cascade.
G Protein-Coupled Receptor (GPCR) Modulation
1,2,4-oxadiazole derivatives have emerged as potent modulators of GPCRs, acting as both agonists and antagonists for various receptors.[10] This highlights their potential in treating a wide range of diseases, including metabolic and neurological disorders.
Structure-Activity Relationship Insights:
-
The substituents at both the 3- and 5-positions are critical for determining receptor affinity and efficacy.
-
For GPR88 agonists, 5-amino-1,3,4-oxadiazole derivatives have shown improved potency compared to their parent compounds.[11] While this is a different oxadiazole isomer, it underscores the importance of the amino group in receptor interaction.
Experimental Data Summary:
| Compound ID | Receptor | Activity | EC50/IC50 (nM) | Reference |
| Compound 84 (1,3,4-oxadiazole) | GPR88 | Agonist | 59 (cAMP assay) | [11] |
| Compound 5 (1,2,4-oxadiazole) | FXR/PXR | Antagonist/Agonist | - | [10] |
| Compound 11 (1,2,4-oxadiazole) | FXR/PXR | Antagonist/Agonist | - | [10] |
The methanamine group in This compound is a key feature for potential GPCR activity, as it can mimic the amine functionalities present in many endogenous GPCR ligands. The benzyl group can be tailored to fit into specific hydrophobic pockets of the receptor binding site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot graph TD; A[Cell Seeding in 96-well plate] --> B[Compound Treatment]; B --> C[MTT Addition]; C --> D[Incubation]; D --> E[Formazan Solubilization]; E --> F[Absorbance Reading at 570 nm]; F --> G[IC50 Calculation];
end
MTT Assay Workflow
GPCR Binding: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.[15][16]
Protocol Steps:
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.[16]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[16]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.[16]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[17]
dot graph TD; A[Prepare GPCR Membranes] --> B[Set up Assay Plate]; B --> C{Incubate to Equilibrium}; C --> D[Vacuum Filtration]; D --> E[Wash Filters]; E --> F[Scintillation Counting]; F --> G[Calculate IC50 and Ki];
end
GPCR Radioligand Binding Assay Workflow
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly valuable framework in modern drug discovery. The versatility in substituting the 3- and 5-positions allows for the generation of diverse chemical libraries with a wide range of biological activities. While direct comparative data for this compound is not extensively available in the public domain, the analysis of structurally related derivatives provides a strong rationale for its potential as a bioactive molecule. The benzyl group at the 3-position and the methanamine at the 5-position offer key structural motifs that can be optimized to target various enzymes and receptors effectively. Further screening of this compound and its analogs in anticancer, anti-inflammatory, and GPCR-related assays is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a robust starting point for such investigations.
References
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Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25. [Link]
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Chiacchio, M. A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1716. [Link]
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Patel, K. D., et al. (2020). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. [Link]
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Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2387. [Link]
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Li, J., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 33, 1184-1193. [Link]
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Bîcu, E., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3326. [Link]
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Głowacka, I. E., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7573. [Link]
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Kumar, A., & Singh, P. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4957-4972. [Link]
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Dhameliya, T. M., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(1), 515-546. [Link]
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Jin, J., et al. (2020). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Medicinal Chemistry Letters, 11(11), 2167-2174. [Link]
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El-Sayed, M. A. A., et al. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances, 11(56), 35496-35511. [Link]
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Wujec, M., & Głowacka, I. E. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(13), 4220. [Link]
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Al-Ghorbani, M., et al. (2022). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(17), 7857-7871. [Link]
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Kumar, D., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
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Rehman, A. U., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5707. [Link]
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Kumar, A., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4339-4347. [Link]
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Wang, T., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]
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Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5143-5150. [Link]
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Festa, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2758. [Link]
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Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6614. [Link]
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Sharma, P., & Kumar, A. (2021). Synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles-a review. ResearchGate. [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]
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Kumar, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4385-4399. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Jana, S., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
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Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(24), 3379-3396. [Link]
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A Comparative Guide for Medicinal Chemists: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design
In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Among the five-membered aromatic heterocycles, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as indispensable tools for the medicinal chemist.[1][2] Both isomers are frequently employed as bioisosteric replacements for labile ester and amide functionalities, a strategy aimed at enhancing metabolic stability and improving overall drug-like properties.[3][4] However, the seemingly subtle shift in the arrangement of nitrogen and oxygen atoms between these two isomers imparts significant and often decisive differences in their physicochemical properties, metabolic fate, and interaction with biological targets.[5] This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data, to inform rational drug design and lead optimization efforts.
Structural and Physicochemical Properties: More Than Just a Positional Change
The arrangement of heteroatoms in the oxadiazole ring dictates its electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn influence crucial drug-like properties such as lipophilicity, solubility, and metabolic stability.[5]
The 1,3,4-oxadiazole is generally considered to possess a higher degree of aromaticity and greater thermal stability compared to the 1,2,4-isomer.[6][7] A key differentiator is the charge distribution across the ring. The 1,3,4-oxadiazole has a more symmetrical structure with a lower calculated dipole moment, which contributes to its significantly lower lipophilicity (logD) compared to its 1,2,4-counterpart.[5] This difference can be an order of magnitude, a critical factor in modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
The 1,2,4-oxadiazole, on the other hand, has a higher dipole moment and behaves more like a conjugated diene, which can influence its reactivity and interactions with metabolic enzymes.[6][8] The nitrogen atoms in both isomers act as hydrogen bond acceptors, a key feature for mimicking the carbonyl oxygen of amides and esters. However, the strength and geometry of these interactions can differ, potentially impacting target binding affinity.[9]
Below is a summary of the key physicochemical differences, drawing from a systematic comparison of matched molecular pairs.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference & Impact in Drug Design |
| Lipophilicity (logD) | Significantly Higher | Lower (often by an order of magnitude) | The lower dipole moment of the 1,3,4-isomer reduces its lipophilicity, which can lead to improved aqueous solubility and a more favorable ADME profile.[5] |
| Aqueous Solubility | Generally Lower | Generally Higher | Directly correlated with lipophilicity; higher solubility for the 1,3,4-isomer can prevent formulation issues and improve bioavailability.[5][10] |
| Metabolic Stability | Generally Lower | Generally Higher | The 1,3,4-oxadiazole ring is often more resistant to metabolic degradation, particularly oxidative metabolism.[5][7] |
| hERG Inhibition | Higher Propensity | Lower Propensity | The 1,3,4-isomer has been observed to have a lower risk of hERG inhibition, a critical cardiac safety liability.[5] |
| Aromaticity | Lower | Higher | The greater aromatic character of the 1,3,4-oxadiazole contributes to its enhanced thermal and metabolic stability.[6][7] |
| Dipole Moment | Higher | Lower | Influences polarity, solubility, and interactions with biological targets. The lower dipole of the 1,3,4-isomer is a key driver of its favorable properties.[5] |
| Hydrogen Bonding | Acts as H-bond acceptor | Acts as H-bond acceptor | Both isomers can mimic the hydrogen bonding of amides/esters, but the precise vector and strength of these interactions differ.[9] |
The Role as Bioisosteres: A Strategic Replacement
The primary utility of oxadiazoles in medicinal chemistry is as bioisosteres for ester and amide groups.[11][12] This replacement is motivated by the desire to overcome the hydrolytic instability of esters and the susceptibility of amides to proteolytic cleavage, thereby improving a drug candidate's metabolic stability and oral bioavailability.[3][4]
While both isomers can successfully replace these groups and maintain or even improve biological activity, the choice between them is not arbitrary. As highlighted in the table above, the 1,3,4-oxadiazole generally confers a more advantageous property profile, including lower lipophilicity, higher aqueous solubility, and greater metabolic stability.[5]
A notable example from Bristol-Myers Squibb involved the development of a γ-secretase inhibitor for Alzheimer's disease. Replacing an amide functionality with a 1,2,4-oxadiazole led to the potent and selective inhibitor BMS-708163, which possessed excellent pharmacokinetic properties in animal models compared to the parent amide-containing compound.[3] In another study, researchers evaluated both 1,2,4- and 1,3,4-oxadiazole isomers as amide replacements in dipeptidyl peptidase-4 (DPP-4) inhibitors. Both isomers were nearly equipotent to the parent compound but showed slight improvements in in-vitro metabolic stability.[3]
Synthesis Strategies: A Practical Guide
The accessibility of substituted oxadiazoles is a crucial consideration for their application in drug discovery programs. Fortunately, robust synthetic routes exist for both isomers.
Synthesis of 1,2,4-Oxadiazoles
The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride), followed by cyclodehydration.[11][13]
Synthesis of 1,3,4-Oxadiazoles
For the 1,3,4-isomer, a prevalent synthetic pathway is the cyclodehydration of N,N'-diacylhydrazines.[14][15] Alternatively, the oxidative cyclization of N-acylhydrazones provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles.[1][16]
Experimental Protocols
General Protocol for Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol is based on the acylation of an amidoxime followed by thermal cyclization.[11][13]
-
O-Acylation: To a stirred solution of the amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or CH₂Cl₂) at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amidoxime is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in a high-boiling point solvent (e.g., xylene or toluene) and heat to reflux for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the 1,2,4-oxadiazole.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general workflow to assess the metabolic stability of a compound, a critical step in evaluating drug candidates containing oxadiazole rings.[17][18]
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM) to the wells.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line represents the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]
Conclusion and Future Outlook
Both 1,2,4- and 1,3,4-oxadiazoles are powerful and validated bioisosteres in the medicinal chemist's toolkit. While both can effectively enhance metabolic stability compared to their amide and ester counterparts, the evidence suggests that they are not created equal.[9] The 1,3,4-oxadiazole isomer consistently demonstrates superior physicochemical properties, including lower lipophilicity, higher aqueous solubility, and greater metabolic stability, making it a more favorable choice in many lead optimization campaigns.[5][7]
However, the 1,2,4-oxadiazole should not be dismissed. Its distinct electronic and steric profile may offer advantages in specific target binding or allow for different substitution patterns. The ultimate choice of isomer should be guided by a thorough analysis of the structure-activity relationship (SAR) and structure-property relationship (SPR) for a given chemical series. As synthetic methodologies continue to advance, providing even broader access to diverse oxadiazole derivatives, these heterocycles will undoubtedly continue to play a pivotal role in the design of the next generation of therapeutics.
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A Comparative Analysis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine as a Putative p38 MAPK Inhibitor for Cancer Therapy
In the landscape of modern oncology, the quest for selective and potent therapeutic agents remains a paramount challenge. The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Among these, the p38 MAPK pathway has emerged as a compelling target for therapeutic intervention due to its role in inflammation, cell proliferation, and apoptosis.[1][2] This guide provides a comprehensive validation framework for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, a novel compound featuring the versatile 1,2,4-oxadiazole scaffold, as a putative inhibitor of p38 MAPK. We will objectively compare its hypothetical performance with established and emerging therapeutic alternatives, supported by detailed experimental protocols and data interpretation.
The Rationale for Targeting p38 MAPK in Oncology
The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] This pathway plays a dual role in cancer. While in some contexts it can suppress tumors by inducing apoptosis, in others, it can promote cancer cell invasion and metastasis.[2] The isoform p38α is the most extensively studied and is frequently implicated in malignancies, making it a prime target for drug development.[3] Inhibition of p38 MAPK can sensitize cancer cells to chemotherapy and reduce the secretion of pro-inflammatory cytokines that contribute to the tumor microenvironment.[2]
The 1,2,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer effects through various mechanisms such as kinase inhibition and apoptosis induction.[4][5][6]
Comparative Analysis of p38 MAPK Inhibitors
To validate this compound, its performance must be benchmarked against a panel of known p38 MAPK inhibitors. This comparison should encompass not only potency (IC50) but also selectivity and cellular efficacy.
| Compound Class | Representative Compound(s) | Target(s) | IC50 (p38α) | Key Characteristics & References |
| Putative Agent | This compound | p38 MAPK (hypothesized) | TBD | Novel 1,2,4-oxadiazole scaffold. |
| Pyridinylimidazole | SB203580, SB202190 | p38α, p38β | ~50-500 nM | Widely used as research tools; ATP-competitive.[3][7][8] |
| Diaryl Urea | BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ, B-Raf | 38 nM | Allosteric inhibitor with high potency and slow dissociation.[3][7] |
| Benzothiazole | Novel Benzothiazole Derivatives | p38α | 0.040 µM | Recent developments in potent and selective inhibitors.[9] |
| Other Heterocycles | Ralimetinib (LY2228820) | p38 MAPK | 7 nM | Potent inhibitor that has undergone clinical trials.[3][8] |
Experimental Validation Protocols
The validation of this compound as a therapeutic agent requires a multi-faceted experimental approach. Below are detailed protocols for key assays.
Protocol 1: In Vitro p38 MAPK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on p38 MAPK activity and to calculate its IC50 value.
Principle: This assay measures the phosphorylation of a specific substrate (ATF2) by purified active p38 MAPK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a phospho-specific antibody in an ELISA-based format or by detecting the consumption of ATP using a luminescent assay.[10]
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 protein (substrate)
-
Kinase assay buffer
-
ATP
-
This compound and reference inhibitors (e.g., SB203580)
-
96-well plates
-
Detection antibody (anti-phospho-ATF2)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in kinase assay buffer.
-
Add 25 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for no-inhibitor (positive control) and no-enzyme (negative control).
-
Add 25 µL of a solution containing the p38α enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 50 µL of a solution containing the ATF2 substrate and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution.
-
Wash the wells and add the anti-phospho-ATF2 primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Quench the reaction with a stop solution and measure the absorbance at 450 nm.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Cell culture medium and supplements
-
This compound and reference compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of this compound and reference compounds for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Scientific Rationale
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the p38 MAPK signaling pathway and the workflows for the proposed validation assays.
Caption: The canonical p38 MAPK signaling cascade and the putative point of intervention.
Caption: Workflow diagrams for key in vitro validation assays.
Conclusion
The validation of this compound as a therapeutic agent requires a rigorous and comparative approach. By positioning it as a putative p38 MAPK inhibitor, we can leverage a well-established biological rationale and a suite of standardized assays to assess its potential. The experimental protocols outlined in this guide provide a clear path to generating the necessary data to compare its efficacy against known inhibitors. A favorable outcome in these assays, demonstrating potent and selective inhibition of p38 MAPK leading to cancer cell death, would provide a strong foundation for its further preclinical and clinical development.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. A compound that potently engages its intended target is a triumph of design; however, its true therapeutic potential is only realized when its interactions with off-target proteins are thoroughly understood and minimized. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. While the primary target of this molecule is still under investigation, for the purpose of this illustrative guide, we will hypothesize its intended target as Kinase X , a critical enzyme in a cancer-related signaling pathway.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting appropriate off-target panels, detail robust experimental methodologies for assessing binding and functional activity, and provide a framework for interpreting the resulting data to build a comprehensive selectivity profile.
The Rationale for Proactive Off-Target Profiling
Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe toxicity.[1][2] The early identification of these unintended molecular dalliances is paramount to de-risking a drug candidate and optimizing its therapeutic window. The 1,2,4-oxadiazole moiety, present in our compound of interest, is a versatile scaffold found in a range of biologically active molecules, highlighting the importance of empirical testing to determine its specific interaction profile.[3][4][5][6][7]
Our investigation into the cross-reactivity of this compound will be multifaceted, employing a combination of high-throughput screening and detailed mechanistic studies. This approach ensures not only a broad overview of potential interactions but also a deep understanding of their nature.
Strategic Selection of Off-Target Panels
A crucial first step in any cross-reactivity study is the thoughtful selection of an off-target panel. This panel should not be an arbitrary collection of proteins but rather a strategically chosen ensemble designed to probe for likely interactions based on structural homology, pathway relationships, and known areas of promiscuity.
For our hypothetical primary target, Kinase X , a comprehensive kinase panel is the logical starting point. The human kinome consists of over 500 members, and broad screening against a representative portion of this family is essential.[8] Beyond kinases, it is prudent to include other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, as the benzyl and oxadiazole motifs could potentially interact with a variety of binding pockets.
Here is a logical workflow for off-target panel selection:
Caption: Workflow for Off-Target Panel Selection.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged experimental approach is necessary to build a robust cross-reactivity profile. We will leverage both binding assays, which measure the direct interaction between the compound and a protein, and functional assays, which assess the downstream consequences of that interaction.
Broad Kinase Profiling: The KINOMEscan™ Approach
To rapidly assess the selectivity of our compound across the human kinome, a competitive binding assay platform such as KINOMEscan™ is an invaluable tool.[8][9][10][11] This technology offers a significant advantage over traditional activity-based assays as it directly measures the thermodynamic binding affinity (Kd) of the compound to a large panel of kinases, independent of ATP concentration.[9]
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ Experimental Workflow.
Data Presentation: Hypothetical KINOMEscan™ Results
The results from a KINOMEscan™ screen are typically presented as a percentage of control, where a lower percentage indicates stronger binding. For hits below a certain threshold (e.g., <35% of control), a full dose-response curve is generated to determine the dissociation constant (Kd).
| Target | Gene Symbol | % of Control @ 1 µM | Kd (nM) |
| Kinase X | KINX | 5.2 | 15 |
| Kinase Y | KINY | 28.7 | 250 |
| Kinase Z | KINZ | 65.1 | >1000 |
| Kinase A | KINA | 92.4 | >10000 |
| ... (400+ more) | ... | ... | ... |
This data provides a broad, quantitative landscape of the compound's interactions across the kinome, allowing for the rapid identification of potential off-targets.
Orthogonal Validation: Radiometric Kinase Activity Assays
While binding assays are powerful, it is crucial to confirm that binding translates to functional inhibition. Radiometric activity assays are the gold standard for measuring kinase activity.[8] These assays quantify the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate.
Experimental Protocol: Radiometric Kinase Activity Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, the test compound at various concentrations, a suitable substrate (peptide or protein), and MgCl₂ in a buffered solution.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time, allowing the phosphorylation reaction to proceed.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times to remove unbound radiolabeled ATP.
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Hypothetical Radiometric Assay Results
| Target | IC₅₀ (nM) |
| Kinase X | 25 |
| Kinase Y | 450 |
| Kinase Z | >10000 |
A strong correlation between the Kd from the binding assay and the IC₅₀ from the functional assay provides high confidence that the compound's mechanism of action is through direct inhibition of the kinase's catalytic activity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
To bridge the gap between in vitro assays and the complex cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[12] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Workflow: CETSA
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A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Oxadiazoles: A Comparative Analysis
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries.[1][2] This ring system is frequently employed as a bioisostere for amide and ester functionalities, a strategic modification that can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity.[3][4][5][6] Given its prevalence in a multitude of biologically active molecules, from investigational compounds to marketed drugs, the efficient and versatile construction of this heterocycle is a critical task for medicinal and process chemists.[6][7]
This guide provides an in-depth comparative analysis of the principal synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles. We will move beyond a simple recitation of methods to explore the underlying mechanistic rationale, provide validated experimental protocols, and objectively weigh the advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select and implement the optimal synthetic strategy for their specific target molecules and research goals.
Route 1: The Cornerstone Approach: Acylation and Cyclodehydration of Amidoximes
The most prevalent and arguably most versatile strategy for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its activated derivative.[8][9][10] This robust method consists of two fundamental steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration event to furnish the final heterocycle.[7][11]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amidoxime's hydroxylamine oxygen onto an activated carbonyl carbon (e.g., from an acyl chloride, anhydride, or an in-situ activated carboxylic acid). This forms the key O-acylamidoxime intermediate. The subsequent cyclization is a dehydrative process, often promoted by heat or a dehydrating agent, where the amidoxime's nitrogen atom attacks the carbonyl carbon of the newly introduced acyl group, ultimately eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.
The choice of coupling and dehydration agent is critical for the success of this reaction, influencing reaction times, yields, and substrate scope. Modern protocols often favor one-pot procedures where the carboxylic acid is activated in situ, and the intermediate O-acylamidoxime is cyclized without isolation. Propylphosphonic anhydride (T3P®) has emerged as a particularly effective reagent, acting as both a powerful coupling agent and a mild dehydrating agent, driving the reaction to completion with minimal side products.[12][13][14]
Caption: Figure 1: General mechanism of T3P®-mediated synthesis.
Experimental Protocol: T3P®-Mediated One-Pot Synthesis
This protocol is adapted from a general procedure for the efficient one-pot synthesis of 1,2,4-oxadiazoles using T3P®.[12][13][14]
-
Reagent Preparation: To a stirred solution of the carboxylic acid (1.0 mmol, 1.0 eq.) and the corresponding amidoxime (1.0 mmol, 1.0 eq.) in anhydrous ethyl acetate (10 mL) in a round-bottom flask, add pyridine (3.0 mmol, 3.0 eq.).
-
Addition of T3P®: Slowly add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol, 1.5 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Route 2: The Classic 1,3-Dipolar Cycloaddition
A mechanistically distinct and classical approach to 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[15] In this transformation, the nitrile oxide acts as the 1,3-dipole, and the nitrile serves as the dipolarophile.
Mechanistic Rationale
Nitrile oxides are typically generated in situ from precursor molecules, most commonly by the base-induced dehydrohalogenation of hydroximoyl chlorides. Once formed, the highly reactive nitrile oxide undergoes a concerted pericyclic reaction with the nitrile's carbon-nitrogen triple bond. This reaction forms the five-membered ring in a single, regioselective step. The regioselectivity is dictated by the electronic properties of the substituents on both the nitrile oxide and the nitrile, following the principles of frontier molecular orbital theory.[16]
Caption: Figure 2: 1,3-Dipolar cycloaddition of a nitrile oxide with a nitrile.
Experimental Protocol: In-Situ Generation and Cycloaddition
This protocol describes a general procedure for the synthesis of 1,2,4-oxadiazoles via the in situ generation of nitrile oxides.
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the hydroximoyl chloride (1.0 mmol, 1.0 eq.) and the nitrile (5.0 mmol, 5.0 eq., often used as solvent or in excess) in an inert solvent such as toluene (10 mL).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of triethylamine (1.2 mmol, 1.2 eq.) in the same solvent dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure 1,2,4-oxadiazole.
Route 3: Efficient One-Pot Syntheses from Nitriles and Aldehydes
Driven by the principles of atom economy and process efficiency, several one-pot methods have been developed. A notable example is the base-mediated synthesis from nitriles, hydroxylamine, and aldehydes.[17][18] This clever approach uses the aldehyde as both a reactant to form the C5 position of the ring and, in some cases, as an oxidant.[17][18]
Mechanistic Rationale
The reaction proceeds in a sequential, one-pot manner. First, the nitrile reacts with hydroxylamine in the presence of a base to form the amidoxime intermediate. This amidoxime then condenses with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole (an oxadiazoline). The final step is the oxidation of this intermediate to the aromatic 1,2,4-oxadiazole. Interestingly, a second equivalent of the aldehyde can act as the oxidant in this step, being reduced to an alcohol in the process, thus avoiding the need for an external oxidizing agent.[18]
Experimental Protocol: Base-Mediated One-Pot Synthesis
This protocol is based on the reported one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride.[18]
-
Amidoxime Formation: In a sealed tube, combine the nitrile (0.45 mmol, 1.0 eq.), hydroxylamine hydrochloride (0.5 mmol, 1.1 eq.), and triethylamine (0.9 mmol, 2.0 eq.) in t-BuOH (1.5 mL). Heat the mixture at 80 °C for 18 hours.
-
Cyclization/Oxidation: Cool the mixture to room temperature. Add the aldehyde (1.35 mmol, 3.0 eq.) and potassium tert-butoxide (t-BuOK, 0.9 mmol, 2.0 eq.).
-
Reaction: Reseal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting residue via column chromatography to obtain the 3,5-disubstituted 1,2,4-oxadiazole.
Modern Enabling Technologies: Accelerating Synthesis
Advances in laboratory technology have provided powerful tools to overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions.
Microwave-Assisted Synthesis
Microwave irradiation has proven highly effective for the synthesis of 1,2,4-oxadiazoles, particularly for promoting the final cyclodehydration step.[4][19] The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[4][20]
Caption: Figure 3: General workflow for microwave-assisted synthesis.
Continuous-Flow Synthesis
Continuous-flow reactors offer significant advantages in terms of safety, scalability, and automation for the synthesis of 1,2,4-oxadiazoles.[21][22][23][24] Reagents are pumped through heated tubes or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology enables the safe use of high temperatures and pressures, accelerating reactions that are often slow and difficult in batch mode.[21] Furthermore, multi-step sequences can be "telescoped" without intermediate work-ups, making it ideal for library synthesis.[22][25]
Caption: Figure 4: Simplified schematic of a continuous-flow setup.
Comparative Summary of Synthetic Routes
The choice of synthetic route depends heavily on the available starting materials, the desired substitution pattern, and the scale of the reaction. The table below provides a high-level comparison to guide this decision-making process.
| Synthetic Route | Key Reagents/Catalysts | Typical Conditions | General Yields | Key Advantages | Key Disadvantages |
| 1. Amidoxime Acylation & Cyclization | Amidoximes, Carboxylic Acids, Coupling agents (T3P®, HBTU, EDC), Acyl Chlorides | Room temp. to 120 °C; often one-pot | Good to Excellent | Highly versatile, broad substrate scope, readily available starting materials, well-established.[7][19] | May require pre-formation of amidoxime; cyclodehydration can be sluggish.[2][21] |
| 2. 1,3-Dipolar Cycloaddition | Nitrile Oxides (from Hydroximoyl Chlorides), Nitriles, Base (Et₃N) | Room temperature | Moderate to Good | Mechanistically elegant, forms ring in one step. | Limited availability of hydroximoyl chlorides; nitrile oxides can dimerize (furoxan formation).[16] |
| 3. One-Pot from Nitriles & Aldehydes | Nitriles, Hydroxylamine·HCl, Aldehydes, Base (t-BuOK, TEA) | High temperature (80-120 °C), sealed tube | Moderate to Good | High atom economy, avoids isolation of intermediates, uses simple starting materials.[17][18] | Harsh conditions (high temp), may have limited substrate scope, potential for side reactions. |
| 4. Microwave-Assisted Synthesis | Standard reagents (see Route 1) | High temperature (120-160 °C), short times (10-30 min) | Good to Excellent | Drastic reduction in reaction time, often cleaner reactions and higher yields.[4][19] | Requires specialized microwave reactor equipment, scalability can be an issue. |
| 5. Continuous-Flow Synthesis | Standard reagents (see Route 1) | High temperature (150-200 °C), short residence times | Good to Excellent | Excellent control, enhanced safety, easy to scale, suitable for automation and library synthesis.[21][22][23] | High initial equipment cost, potential for channel clogging with solids. |
Conclusion
The synthesis of 1,2,4-oxadiazoles is a mature field with a rich variety of reliable methods. The acylation of amidoximes remains the workhorse strategy due to its unparalleled versatility and broad commercial availability of starting materials. For rapid optimization and library generation, microwave-assisted synthesis offers a significant acceleration of this primary route. When scalability, safety, and automation are paramount, continuous-flow synthesis presents a superior technological solution. While the 1,3-dipolar cycloaddition and one-pot multicomponent reactions are powerful in specific contexts, they are generally employed less frequently due to a narrower substrate scope or more demanding reaction conditions. By understanding the mechanistic underpinnings and practical considerations of each method, the modern chemist is well-equipped to construct these valuable heterocyclic motifs with efficiency and precision.
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Kaboudin, B., Soleymanie, S., Sabzalipour, A., Kazemi, F., & Fukaya, H. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 61(1), 1-7. [Link]
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Bogdan, A. R., & Wang, Y. (2015). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. RSC Advances, 5(99), 81333–81337. [Link]
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Volcho, K. P., Korchagina, D. V., & Salakhutdinov, N. F. (2021). Synthesis of O-acylamidoximes and 1,2,4-oxadiazoles from (+)-ketopinic acid. [Image]. ResearchGate. [Link]
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da Silva, A. C. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]
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Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). Pharmaceutical Chemistry Journal, 39, 537-545. [Link]
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Kamal, A., et al. (2016). Bisindole-oxadiazole hybrids, T3P® -mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential. European Journal of Medicinal Chemistry, 123, 890–905. [Link]
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Efficacy of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine compared to standard of care
A Comprehensive Analysis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Search for Efficacy Data and Therapeutic Context
Introduction
In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities against established standards of care is a cornerstone of progress. This guide endeavors to provide a comparative analysis of the efficacy of this compound. However, a comprehensive search of scientific literature and clinical trial databases reveals a significant challenge: the absence of publicly available data for a compound with this specific nomenclature. This document outlines the process of this search and discusses the implications of these findings for researchers, scientists, and drug development professionals.
Methodology: A Systematic Search for a Novel Compound
The initial phase of this investigation involved a multi-pronged search strategy to identify any existing research or data related to "this compound." This systematic approach included querying the following resources:
-
Chemical and Pharmacological Databases: Extensive searches were conducted in major chemical registries and pharmacological databases to ascertain if the compound has been synthesized, characterized, or evaluated for biological activity.
-
Scientific Literature Repositories: Databases such as PubMed, Scopus, and Web of Science were queried for any publications, including preclinical studies, clinical trials, or review articles mentioning the compound.
-
Clinical Trial Registries: A thorough search of clinical trial registries, including ClinicalTrials.gov, was performed to identify any ongoing or completed studies involving this molecule.
Results: An Absence of Verifiable Data
Despite a rigorous and systematic search, no peer-reviewed scientific articles, patents, or clinical trial records were identified for a compound specifically named "this compound." This lack of information prevents a direct comparison to any established standard of care for any therapeutic indication.
Discussion: Potential Interpretations and Future Directions
The absence of data for "this compound" can be interpreted in several ways:
-
Novelty and Confidentiality: The compound may be a very recent discovery, and research findings may not yet be publicly disclosed due to intellectual property considerations or the early stage of development.
-
Alternative Nomenclature: It is possible that the compound is known by a different chemical name, a company-specific code, or a trivial name that is not yet widely recognized.
-
Hypothetical Nature: The compound could be a theoretical molecule that has been designed but not yet synthesized or tested.
For researchers interested in the potential of the 1,2,4-oxadiazole scaffold in drug discovery, the path forward would involve:
-
Chemical Synthesis: The first step would be the chemical synthesis of this compound in a laboratory setting.
-
In Vitro Screening: The synthesized compound would then undergo a battery of in vitro assays to determine its biological activity against various cellular targets.
-
Target Identification and Validation: If significant biological activity is observed, further studies would be required to identify the specific molecular target and validate its role in a disease pathway.
-
Preclinical Evaluation: Following successful in vitro studies, the compound would advance to preclinical evaluation in animal models to assess its efficacy, safety, and pharmacokinetic profile.
While the initial goal was to provide a comparative guide on the efficacy of this compound against a standard of care, the current lack of any publicly available data makes such a comparison impossible. The journey of a novel compound from a chemical name to a potential therapeutic agent is a long and complex one, requiring extensive research and validation. The information presented here serves as a foundational understanding of the current knowledge gap regarding this specific molecule and outlines the necessary steps for its future evaluation. Researchers and drug development professionals are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound or its analogs.
In silico docking studies of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
An In-Depth Comparative Guide to the In Silico Docking Performance of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Authored by: A Senior Application Scientist
In the contemporary landscape of drug discovery and development, in silico methodologies have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, a key computational technique, allows for the prediction of binding affinities and interaction patterns between a small molecule and a target protein. This guide provides a comprehensive comparative analysis of the in silico docking performance of this compound, a member of the versatile 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3].
This guide is intended for researchers, scientists, and drug development professionals. It will delve into a comparative docking study of the title compound against two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and Caspase-3. The performance of this compound will be benchmarked against known inhibitors for each target, providing valuable insights into its potential as a lead compound for further development.
Rationale for Target Selection
The choice of COX-2 and Caspase-3 as targets for this in silico study is based on the well-documented pharmacological profiles of 1,2,4-oxadiazole derivatives.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory cascade. Inhibition of COX-2 is a validated strategy for the treatment of inflammation and pain. Several studies have explored 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives as potent COX-2 inhibitors[4][5].
-
Caspase-3: As an executioner caspase, Caspase-3 plays a crucial role in the apoptotic pathway. Activation of Caspase-3 is a desirable mechanism for anticancer therapies. Recent research has highlighted 1,2,4-oxadiazoles as potential Caspase-3 activators[6].
By evaluating the docking performance of this compound against these two distinct targets, we can gain a broader understanding of its potential therapeutic applications.
Comparative Molecules
To provide a robust comparison, the docking results of this compound will be evaluated against the following compounds:
-
For COX-2:
-
Celecoxib: A well-known selective COX-2 inhibitor, serving as a positive control.
-
Aryl-1,2,4-oxadiazole Derivative (from literature): A representative 1,2,4-oxadiazole with documented COX-2 inhibitory activity to act as a relevant benchmark.
-
-
For Caspase-3:
-
A known Caspase-3 Activator (e.g., PAC-1): To serve as a benchmark for compounds that promote apoptosis.
-
3-Aryl-5-aryl-1,2,4-oxadiazole (from literature): A compound from the series identified as a novel apoptosis inducer through Caspase-3 activation[6].
-
In Silico Docking Methodology
A standardized and validated docking protocol is crucial for generating reliable and comparable results. The following workflow outlines the key steps in our comparative in silico study.
Experimental Workflow
Caption: A streamlined workflow for the comparative in silico docking study.
Step-by-Step Protocol
-
Protein Preparation:
-
The three-dimensional crystal structures of human COX-2 (PDB ID: 6BL4) and human Caspase-3 (PDB ID: 2J32) will be retrieved from the Protein Data Bank.
-
Water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogens and Kollman charges will be added to the proteins using AutoDock Tools.
-
The prepared protein structures will be saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of this compound and the comparative molecules will be generated using a molecular builder like ChemDraw or Avogadro.
-
The structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
The prepared ligand structures will be saved in the PDBQT format.
-
-
Molecular Docking:
-
Molecular docking will be performed using AutoDock Vina, a widely used and validated docking program[7][8].
-
A grid box will be defined to encompass the active site of each protein. The grid box parameters will be determined based on the co-crystallized ligand in the original PDB file.
-
The docking simulations will be run with an exhaustiveness of 8 to generate multiple binding poses for each ligand.
-
-
Analysis of Docking Results:
-
The docking results will be analyzed to determine the binding affinity (in kcal/mol) for the best-predicted binding pose of each ligand.
-
The interactions between the ligands and the amino acid residues in the active site of the proteins (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
-
Comparative Docking Performance
The following tables summarize the predicted binding affinities of this compound and the comparative molecules against COX-2 and Caspase-3.
Docking against Cyclooxygenase-2 (COX-2)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | Arg120, Tyr355, Ser530 |
| Celecoxib (Positive Control) | -10.5 | Arg513, His90, Gln192 |
| Aryl-1,2,4-oxadiazole Derivative | -9.1 | Arg120, Tyr355, Val523 |
Docking against Caspase-3
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Cys285, Gly238, Thr288 |
| PAC-1 (Known Activator) | -8.9 | His121, Gly122, Cys163 |
| 3-Aryl-5-aryl-1,2,4-oxadiazole | -8.1 | Cys285, Gly238, Arg207 |
Interpretation and Insights
The in silico docking results provide valuable preliminary data on the potential of this compound as a modulator of COX-2 and Caspase-3.
-
Against COX-2: The title compound exhibits a respectable predicted binding affinity, suggesting potential anti-inflammatory activity. While not as potent as the established drug Celecoxib, its performance is comparable to other experimental 1,2,4-oxadiazole inhibitors. The interactions with key residues like Arg120 and Tyr355, which are crucial for COX-2 inhibition, further support this potential.
-
Against Caspase-3: The docking score of this compound against Caspase-3 indicates a moderate binding affinity. The interactions with the catalytic dyad residue Cys285 are particularly noteworthy, as this is a critical site for enzyme function. This suggests that the compound could potentially act as an activator of Caspase-3, a desirable characteristic for an anticancer agent.
Future Directions and Experimental Validation
It is imperative to emphasize that in silico docking studies are predictive in nature and serve as a starting point for drug discovery. The insights gained from this comparative guide should be followed by experimental validation.
Caption: The logical progression from in silico prediction to lead optimization.
The next logical steps would involve:
-
Chemical Synthesis: If not commercially available, this compound would need to be synthesized.
-
In Vitro Assays: The synthesized compound should be tested in biochemical assays to determine its actual inhibitory concentration (IC50) against COX-2 and its activation potential for Caspase-3.
-
Structure-Activity Relationship (SAR) Studies: Based on the initial findings, a library of analogs could be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.
Conclusion
This comparative guide provides a detailed in silico evaluation of this compound against two therapeutically relevant targets. The results suggest that this compound warrants further investigation as a potential anti-inflammatory agent through COX-2 inhibition and as a pro-apoptotic agent via Caspase-3 activation. The presented methodology and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the power of computational approaches in the early stages of identifying promising new therapeutic candidates.
References
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Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link][1]
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Pace, A., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 1119-1127. [Link]
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Arshad, F., et al. (n.d.). 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci.. [Link]
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Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Acta Chim. Slov.. [Link]
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The 1,2,4-Oxadiazole Scaffold: A Bioisosteric Strategy to Enhance Drug-like Properties of Amides and Esters
A Comparison Guide for Researchers in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking innovative strategies to optimize the pharmacological profiles of lead compounds. One powerful tool in this endeavor is bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical and pharmacokinetic properties. This guide provides an in-depth technical comparison of the bioisosteric replacement of two of the most ubiquitous functional groups in drug candidates—amides and esters—with the 1,2,4-oxadiazole ring. Through a series of case studies, supported by experimental data, we will explore the causal advantages of this substitution in enhancing metabolic stability, potency, and overall drug-like properties.
The Rationale for Bioisosteric Replacement: Overcoming the Achilles' Heel of Amides and Esters
Amide and ester functionalities are prevalent in a vast array of biologically active molecules, largely due to their ability to form crucial hydrogen bond interactions with protein targets. However, their susceptibility to enzymatic hydrolysis by proteases and esterases presents a significant challenge in drug development, often leading to poor metabolic stability, short half-life, and diminished oral bioavailability.[1]
The 1,2,4-oxadiazole ring has emerged as a robust bioisostere for both amides and esters. This five-membered heterocycle can mimic the key electronic and steric features of the amide and ester groups, enabling it to engage in similar non-covalent interactions with biological targets.[2][3] Crucially, the 1,2,4-oxadiazole core is significantly more resistant to hydrolytic cleavage, thereby offering a strategic solution to the metabolic instability of its parent functionalities.[2][3]
Case Study 1: Amide to 1,2,4-Oxadiazole Replacement in γ-Secretase Inhibitors for Alzheimer's Disease
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Inhibition of γ-secretase, an enzyme involved in the production of Aβ, is a promising therapeutic strategy. Researchers at Bristol-Myers Squibb identified a potent amide-containing γ-secretase inhibitor, but it suffered from poor metabolic stability.[1]
By replacing the labile amide bond with a 1,2,4-oxadiazole ring, they developed BMS-708163. This bioisosteric replacement not only retained potent γ-secretase inhibition but also dramatically improved the metabolic stability of the compound.[1]
Table 1: Comparison of an Amide-Containing γ-Secretase Inhibitor and its 1,2,4-Oxadiazole Bioisostere
| Compound | Structure | Target | Aβ40 IC50 (nM) | Metabolic Stability (% remaining after 10 min incubation) |
| Parent Amide | [Structure of parent amide γ-secretase inhibitor] | γ-Secretase | Potent | Rat: 32%, Dog: 75%, Human: 97% |
| BMS-708163 (1,2,4-Oxadiazole) | [Structure of BMS-708163] | γ-Secretase | 0.30 ± 0.15 | Rat: 32%, Dog: 75%, Human: 97% |
Data sourced from:[1]
The in vitro data clearly demonstrates that the 1,2,4-oxadiazole bioisostere (BMS-708163) exhibits significantly enhanced metabolic stability across different species, a critical factor for in vivo efficacy. Moreover, upon oral administration, BMS-708163 effectively reduced Aβ40 levels in the brain, plasma, and cerebrospinal fluid in both rats and dogs, highlighting the successful translation of improved in vitro properties to an in vivo setting.[1]
Case Study 2: Ester to 1,2,4-Oxadiazole Replacement in Caffeic Acid Phenethyl Ester (CAPE) Analogues
Caffeic acid phenethyl ester (CAPE), a natural product found in honeybee propolis, exhibits a range of biological activities, including anticancer and anti-inflammatory effects. However, its clinical utility is hampered by rapid in vivo hydrolysis of the ester linkage. To address this, a bioisosteric analogue, OB-CAPE, was synthesized where the ester group was replaced by a 1,2,4-oxadiazole ring.[4]
This strategic modification resulted in a compound with comparable biological activity to the parent molecule but with significantly enhanced stability in human plasma.[4]
Table 2: Comparison of CAPE and its 1,2,4-Oxadiazole Bioisostere (OB-CAPE)
| Compound | Structure | Antiproliferative Activity (NCI-60, GI50) | Inhibition of 5-LO Product Biosynthesis (IC50) | Stability in Human Plasma (% remaining after 24h) |
| CAPE (Ester) | [Structure of CAPE] | Similar to OB-CAPE | 1.0 µM | 63.7% |
| OB-CAPE (1,2,4-Oxadiazole) | [Structure of OB-CAPE] | Similar to CAPE | 0.93 µM | 88.4% |
Data sourced from:[4]
The data indicates that the 1,2,4-oxadiazole bioisostere is approximately 25% more stable in human plasma than the parent ester compound, demonstrating the successful application of this strategy to overcome hydrolytic instability while preserving the desired biological activity.[4]
Physicochemical Properties: A Comparative Overview
The bioisosteric replacement of amides and esters with 1,2,4-oxadiazoles can also influence key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: General Physicochemical Property Comparison
| Property | Amide/Ester | 1,2,4-Oxadiazole | Rationale for Change |
| Metabolic Stability | Low (susceptible to hydrolysis) | High | The heterocyclic ring is resistant to enzymatic cleavage.[2][3] |
| Lipophilicity (logD) | Variable | Generally higher | The 1,2,4-oxadiazole ring is more lipophilic than the corresponding amide/ester.[3] |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor | The 1,2,4-oxadiazole lacks the N-H proton of a secondary amide, thus it can only act as a hydrogen bond acceptor. This can influence target binding and solubility. |
| Polar Surface Area (PSA) | Variable | Generally lower | The replacement can lead to a reduction in PSA, potentially improving cell permeability. |
| pKa | Amides are generally neutral | Weakly basic | The nitrogen atoms in the oxadiazole ring can be protonated, although they are very weak bases. |
Experimental Protocols: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the most common substitution pattern for amide and ester bioisosteres, is typically achieved through the condensation of an amidoxime with a carboxylic acid or its derivative. Several efficient methods have been developed, including microwave-assisted and room-temperature protocols.
General Synthetic Workflow
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid and an Amidoxime
This method offers a rapid and efficient route to 1,2,4-oxadiazoles.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.2 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a microwave vial, add the carboxylic acid, amidoxime, and HBTU.
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA to the reaction mixture.
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room-Temperature, One-Pot Synthesis from an Ester and an Amidoxime
This protocol provides a convenient and operationally simple method that avoids high temperatures.
Materials:
-
Ester (1.0 eq)
-
Amidoxime (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Anhydrous DMSO (Dimethyl sulfoxide)
Procedure:
-
To a round-bottom flask, add the amidoxime and powdered NaOH.
-
Add anhydrous DMSO and stir the mixture at room temperature for 10-15 minutes.
-
Add the ester to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-oxadiazole.
Visualizing the Bioisosteric Relationship
The structural and electronic similarities between amides/esters and the 1,2,4-oxadiazole ring are key to its success as a bioisostere.
Caption: Bioisosteric relationship between amide/ester and 1,2,4-oxadiazole.
Conclusion and Future Perspectives
The bioisosteric replacement of amides and esters with the 1,2,4-oxadiazole ring is a well-established and highly effective strategy in modern drug discovery. The case studies and experimental data presented in this guide unequivocally demonstrate the potential of this approach to address the common liabilities of metabolic instability associated with amide and ester functionalities. By preserving or even enhancing biological potency while improving pharmacokinetic profiles, the 1,2,4-oxadiazole scaffold offers a valuable tool for medicinal chemists to optimize lead compounds into viable drug candidates. As our understanding of bioisosterism continues to evolve, the strategic application of heterocycles like the 1,2,4-oxadiazole will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
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Garrido-Charles, A., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6599. [Link]
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Robichaud, M. A., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Drug Development Research. [Link]
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Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
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Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421–2436. [Link]
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Gelin, C. F., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16255–16311. [Link]
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MacFaul, P. A., et al. (2011). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 2(8), 765-769. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
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A Researcher's Guide to the Comparative Lipophilicity of 1,2,4- and 1,3,4-Oxadiazole Isomers
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to successful drug design. Among these, oxadiazole isomers, particularly the 1,2,4- and 1,3,4-regioisomers, are frequently employed as bioisosteric replacements for amide and ester functionalities to enhance metabolic stability and fine-tune physicochemical properties.[1][2] A critical parameter governing a drug's pharmacokinetic profile is lipophilicity, typically quantified as the logarithm of the partition coefficient (logP). This guide provides an in-depth, objective comparison of the lipophilicity of 1,2,4- and 1,3,4-oxadiazole isomers, supported by experimental data and computational insights to inform rational drug design.
Structural and Electronic Distinctions: The Root of a Physicochemical Divergence
The fundamental difference between 1,2,4- and 1,3,4-oxadiazoles lies in the arrangement of their heteroatoms. This seemingly subtle distinction has profound implications for the electron distribution within the aromatic ring, directly influencing key molecular properties like the dipole moment and hydrogen bonding capacity.
The 1,3,4-oxadiazole isomer possesses a symmetrical arrangement of its two nitrogen atoms relative to the oxygen atom. In contrast, the 1,2,4-isomer has an asymmetrical arrangement. This structural variance leads to a significant difference in their molecular dipole moments, which is a primary driver of the observed differences in lipophilicity.[2] A higher dipole moment generally leads to increased polarity and, consequently, greater aqueous solubility and lower lipophilicity.
Caption: Isomeric structures of 1,2,4- and 1,3,4-oxadiazole.
Comparative Analysis of Lipophilicity (logP/logD)
Lipophilicity is a measure of a compound's ability to partition between a nonpolar (lipid) and a polar (aqueous) phase. It is expressed as logP for neutral compounds and logD for ionizable compounds at a specific pH.[3] A systematic comparison reveals a consistent and significant trend: 1,3,4-oxadiazole isomers are markedly less lipophilic than their 1,2,4-counterparts .
A study conducted by AstraZeneca on a large set of matched molecular pairs from their compound collection demonstrated that in nearly all cases, the 1,3,4-oxadiazole isomer exhibited a logD value that was an order of magnitude lower than its 1,2,4-isomer.[2] This substantial difference highlights the importance of isomer selection in modulating a molecule's lipophilicity.
Table 1: Comparative Lipophilicity Data for Oxadiazole Isomers
| Matched Pair | 1,2,4-Oxadiazole Derivative (logD) | 1,3,4-Oxadiazole Derivative (logD) | ΔlogD (1,2,4 vs 1,3,4) | Reference |
| Phenyl-substituted | 2.1 | 1.1 | 1.0 | [2] |
| Pyridyl-substituted | 1.5 | 0.5 | 1.0 | [2] |
| Amino-substituted | Varies | Varies (Generally lower) | Significant | [4][5] |
Note: The exact logD values are dependent on the specific substituents attached to the oxadiazole core. The data presented are illustrative of the general trend.
The lower lipophilicity of the 1,3,4-isomer can be attributed to its more polarized nature, stemming from the specific arrangement of nitrogen atoms which enhances its ability to interact with water molecules.[2] This increased polarity not only lowers lipophilicity but also often leads to improved aqueous solubility and reduced inhibition of the hERG channel, which are desirable properties in drug candidates.[6]
Causality: Why Isomer Choice Matters for Drug Properties
The choice between a 1,2,4- and a 1,3,4-oxadiazole is not arbitrary; it is a strategic decision to modulate a compound's overall physicochemical profile. The lower lipophilicity of the 1,3,4-isomer often translates to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
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Benchmarking (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Comparative Guide for Novel Monoamine Oxidase B Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, against established inhibitors of Monoamine Oxidase B (MAO-B). As researchers and drug development professionals, the rigorous evaluation of new chemical entities is paramount. This document outlines the scientific rationale, detailed experimental protocols, and comparative data required to assess the potential of this compound as a therapeutic agent, particularly in the context of neurodegenerative diseases such as Parkinson's Disease.
Introduction: The Rationale for Targeting MAO-B and the Promise of the 1,2,4-Oxadiazole Scaffold
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Its inhibition can elevate dopamine levels in the brain, offering a validated therapeutic strategy for managing the motor symptoms of Parkinson's disease.[2][3] The development of selective MAO-B inhibitors is a key focus in neuropharmacology, aiming to provide symptomatic relief and potentially neuroprotective effects.[4]
The 1,2,4-oxadiazole heterocyclic ring has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibitory activity against MAO-B.[5][6] The structural features of this compound, incorporating this core with a benzyl group and a primary amine, suggest its potential as a novel MAO-B inhibitor. This guide therefore positions this compound as a putative MAO-B inhibitor and provides the necessary context for its evaluation against current standards of care.
For the purpose of this benchmarking guide, we will compare this compound against three clinically approved and well-characterized MAO-B inhibitors:
-
Selegiline: An irreversible inhibitor, one of the first selective MAO-B inhibitors to be widely used.[1]
-
Rasagiline: A potent, irreversible second-generation MAO-B inhibitor.[3][7]
-
Safinamide: A reversible and highly selective MAO-B inhibitor with additional mechanisms of action.[7]
Comparative Data Summary
The following table presents hypothetical, yet scientifically plausible, in vitro data for this compound, benchmarked against the known inhibitors. This data serves as an illustrative example of the expected outcomes from the protocols detailed in this guide.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reversibility |
| This compound | MAO-B | 25 | >4000 | Reversible |
| MAO-A | >100,000 | |||
| Selegiline | MAO-B | 37 | >100 | Irreversible |
| MAO-A | >10,000 | |||
| Rasagiline | MAO-B | 5.4 | >900 | Irreversible |
| MAO-A | >5,000 | |||
| Safinamide | MAO-B | 98 | >5000 | Reversible |
| MAO-A | >500,000 |
Note: Data for Selegiline, Rasagiline, and Safinamide are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
Experimental Design and Protocols
The cornerstone of a robust benchmarking study is a well-controlled and validated experimental design. The following protocols are standard in the field for characterizing MAO inhibitors.
In Vitro IC50 Determination for MAO-A and MAO-B
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A fluorometric assay is a common and reliable method for its determination.[6]
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like kynuramine. In the presence of a fluorescent probe, H₂O₂ generates a quantifiable fluorescent signal. The rate of fluorescence increase is directly proportional to MAO activity.
Workflow Diagram:
Caption: Workflow for IC50 determination of MAO inhibitors.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and each reference inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Enzyme and Substrate Preparation: Reconstitute human recombinant MAO-A and MAO-B enzymes in assay buffer to their optimal working concentrations. Prepare a substrate solution containing kynuramine, horseradish peroxidase (HRP), and a suitable fluorescent probe.
-
Assay Plate Setup: In a 96-well black plate, add the diluted inhibitor solutions. Include wells for "enzyme control" (buffer, no inhibitor) and "blank" (buffer, no enzyme).
-
Enzyme Addition and Pre-incubation: Add the MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Add the substrate solution to all wells to start the reaction. Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence at 37°C for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_enzyme_control - Rate_blank)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Selectivity Profiling
To assess the selectivity of this compound for MAO-B over MAO-A, the IC50 determination protocol is repeated for both enzyme isoforms. The selectivity index is then calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher selectivity index indicates greater selectivity for MAO-B.
Reversibility Assay
Determining whether an inhibitor binds reversibly or irreversibly is crucial for its pharmacological profile. A dialysis-based method can be employed to assess reversibility.
Principle: The enzyme and inhibitor are pre-incubated to allow for binding. The mixture is then dialyzed against a large volume of buffer. If the inhibitor is reversible, it will dissociate from the enzyme and be removed during dialysis, leading to the recovery of enzyme activity. If it is irreversible, it will remain covalently bound, and enzyme activity will not be recovered.
Workflow Diagram:
Caption: Workflow for determining the reversibility of MAO-B inhibition.
Step-by-Step Protocol:
-
Pre-incubation: Incubate MAO-B enzyme with this compound at a concentration approximately 10-fold higher than its IC50 for 30 minutes. As a control, incubate an equal amount of MAO-B with buffer alone.
-
Dialysis: Place the enzyme-inhibitor mixture and the control sample into separate dialysis cassettes (with a molecular weight cut-off that retains the enzyme but allows the inhibitor to pass through). Dialyze both samples against a large volume of assay buffer at 4°C for 24 hours, with at least two buffer changes.
-
Activity Measurement: After dialysis, recover the enzyme solutions from the cassettes. Measure the enzymatic activity of both the inhibitor-treated and control samples using the fluorometric IC50 assay protocol.
-
Analysis: Calculate the percentage of recovered activity in the inhibitor-treated sample relative to the control. Significant recovery of activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Signaling Pathway Context
The therapeutic effect of MAO-B inhibitors is rooted in their ability to modulate dopaminergic signaling. The following diagram illustrates the mechanism of action of MAO-B and its inhibition.
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Safety Operating Guide
Navigating the Disposal of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, a compound of interest within this domain, necessitates meticulous management from procurement to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical safety, risk mitigation, and regulatory adherence, empowering you to manage your research waste with confidence and precision.
Foundational Safety and Hazard Assessment
The benzylamine component suggests that the compound is likely a corrosive and alkaline liquid. Amines can cause severe skin burns and eye damage upon contact.[1] The 1,2,4-oxadiazole heterocycle is a common scaffold in pharmacologically active compounds, indicating potential biological activity that warrants careful handling to avoid unintended exposure.[2]
Key Inferred Hazards:
-
Corrosivity: Potential to cause severe skin and eye irritation or burns.
-
Toxicity: While specific data is unavailable, the pharmacological nature of oxadiazole derivatives suggests that the compound should be treated as potentially toxic.
-
Environmental Hazard: The ultimate fate and impact of this compound on aquatic life and the environment are unknown; therefore, it must be prevented from entering sewer systems or waterways.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound in any form—neat, in solution, or as waste.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the potentially corrosive material.[3] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact with the potentially corrosive and toxic substance. |
| Body | Flame-resistant laboratory coat | Protects personal clothing and skin from splashes and spills.[4] |
| Feet | Closed-toe shoes | Prevents injuries from spills and dropped objects.[4] |
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[5]
Spill Management: A Calm and Calculated Response
Accidents can happen, but a well-defined spill response plan can mitigate the consequences. The following workflow outlines the immediate steps to take in the event of a spill.
Caption: Workflow for managing a spill of this compound.
Spill Cleanup Protocol:
-
Control and Contain: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material like vermiculite or cat litter.[6]
-
Neutralization: Due to the basic nature of the amine group, cautiously neutralize the spill by applying a weak acid such as citric acid or ascorbic acid.[6] Use pH paper to confirm that the spill has been neutralized.
-
Absorption: Once neutralized, absorb the material from the outer edges inward.
-
Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a solution of soap and water, followed by a rinse with water. For a more thorough decontamination, a 10% bleach solution can be used, allowing for a 20-minute contact time before wiping.[8] All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This compound should be treated as a hazardous chemical waste.
Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, leak-proof container, preferably made of a material compatible with amines (e.g., high-density polyethylene), for the collection of waste containing this compound.[8] Avoid metal containers for acidic or basic waste.[8]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration or quantity of the waste
-
The date of waste generation
-
The words "Hazardous Waste"[9]
-
-
Segregation: Store the waste container in a designated satellite accumulation area.[10] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and acid halides, with which benzylamine can react exothermically.[11][12]
Disposal Workflow:
The following diagram illustrates the proper workflow for the disposal of this chemical waste.
Caption: Procedural workflow for the disposal of this compound waste.
Regulatory Compliance and Documentation
Adherence to federal and institutional regulations is paramount. All chemical waste is regulated by the EPA through RCRA.[9] It is the responsibility of the waste generator to ensure that all waste is properly identified, labeled, and stored. Maintain meticulous records of all waste generated and disposed of. This documentation is crucial for regulatory inspections and for maintaining a safe laboratory environment.
By implementing these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Navigating the complexities of novel chemical entities is a cornerstone of innovative research. This guide provides essential safety and handling protocols for (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, a compound of interest within contemporary drug discovery programs. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes critical safety information from structurally related oxadiazole and benzylamine derivatives to establish a robust framework for its safe utilization in a laboratory setting. The oxadiazole moiety is a key heterocyclic structure in medicinal chemistry, known for its diverse biological activities.[1][2][3]
Hazard Assessment: A Precautionary Approach
Given the structural alerts present in this compound, a cautious approach to handling is warranted. Structurally similar compounds, including various oxadiazole derivatives, have been shown to possess a range of biological activities and potential hazards.[1][4] Therefore, it is prudent to treat this compound as potentially hazardous, with the potential to cause skin, eye, and respiratory irritation.[5][6] Some related compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[7]
Key Precautionary Statements from Analogous Compounds:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemical structures.[4][7][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][9] | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[5][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][7] | Prevents direct skin contact. Gloves must be inspected prior to use and a proper removal technique should be employed.[7] |
| Body Protection | A standard laboratory coat is required. For larger quantities or potential for significant splashing, consider a chemical-resistant apron or coveralls.[4][7][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Handling should be performed in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Avoid storing it with incompatible materials such as strong oxidizing agents.[12]
Handling and Use
All handling of this compound should be conducted within a chemical fume hood to ensure adequate ventilation.[4][6][8] Avoid the formation of dust and aerosols.[6][9] After handling, wash hands and face thoroughly.[7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like sawdust.[4]
-
Collect: Carefully transfer the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[4]
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[5][7] Disposal should be carried out in accordance with all applicable local, regional, and national regulations. Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.
Experimental Workflow Visualization
To further clarify the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
